Product packaging for Dibutyl malate(Cat. No.:CAS No. 6280-99-5)

Dibutyl malate

Cat. No.: B1584803
CAS No.: 6280-99-5
M. Wt: 246.3 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
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Description

Dibutyl malate, also known as dibutyl tartrate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O5 B1584803 Dibutyl malate CAS No. 6280-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
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InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
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InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O5
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DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
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Molecular Weight

246.30 g/mol
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CAS No.

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Record name Malic acid, dibutyl ester
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Foundational & Exploratory

Dibutyl malate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibutyl Maleate: Chemical Properties, Structure, and Applications

Authored by: A Senior Application Scientist

Abstract

Dibutyl maleate (DBM), the di-n-butyl ester of maleic acid, is a versatile unsaturated ester with significant industrial and research applications. This guide provides a comprehensive technical overview of its core chemical and physical properties, molecular structure, and established synthesis protocols. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the compound's reactivity, particularly the role of its olefinic double bond, which is central to its utility as a comonomer in polymerization and as a key intermediate in organic synthesis. Detailed methodologies for its characterization via modern analytical techniques and a summary of its toxicological profile are also presented to ensure a complete and authoritative resource.

Molecular Structure and Identification

Dibutyl maleate is an organic compound systematically named Dibutyl (2Z)-but-2-enedioate.[1] It is the diester formed from the cis-isomer of the unsaturated dicarboxylic acid, maleic acid, and 1-butanol.[1] The presence of the carbon-carbon double bond in a cis configuration is a defining structural feature that influences its physical properties and chemical reactivity, distinguishing it from its trans-isomer, dibutyl fumarate.

The fundamental identifiers for this compound are:

  • IUPAC Name: Dibutyl (2Z)-but-2-enedioate[1][2]

  • CAS Number: 105-76-0[1][3]

  • Molecular Formula: C₁₂H₂₀O₄[1]

  • InChIKey: JBSLOWBPDRZSMB-FPLPWBNLSA-N[1][2]

Caption: Chemical structure of Dibutyl Maleate (DBM).

Physicochemical Properties

Dibutyl maleate is a colorless, oily liquid with a characteristic ester-like odor.[4] Its physical and chemical properties are critical for its handling, storage, and application, particularly in polymerization and synthesis where temperature, solubility, and density are key parameters.

PropertyValueSource(s)
Molecular Weight 228.29 g/mol
Appearance Colorless to yellowish oily liquid[1][4]
Odor Characteristic ester-like[4]
Density 0.988 g/mL at 25 °C
Boiling Point 280-281 °C (at 1 atm)[1]
Melting Point -85 °C[1]
Flash Point 138-141 °C (closed cup)[1][5]
Solubility in Water Very slightly soluble (0.17 g/L at 20 °C)[1]
Solubility in Solvents Miscible with methanol, ethanol, acetone, diethyl ether, toluene[4][6]
Refractive Index (n²⁰/D) 1.445[1]
Vapor Pressure 0.0027 hPa at 20 °C[1]

Synthesis of Dibutyl Maleate

The industrial production of dibutyl maleate is predominantly achieved through the acid-catalyzed Fischer esterification of maleic anhydride with 1-butanol (n-butanol).[1][7]

Causality of Experimental Design:

  • Reactants: Maleic anhydride is used instead of maleic acid as it is more reactive and produces one mole of water per mole of anhydride, compared to two moles for the acid. This reduces the amount of water that must be removed to drive the reaction to completion. An excess of 1-butanol is often used to shift the equilibrium towards the product side, maximizing the conversion of the more expensive maleic anhydride.

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is required to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[8][9]

  • Water Removal: The esterification is a reversible reaction. To achieve high yields, the water produced as a byproduct must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, where the butanol-water azeotrope is collected, the water is separated, and the butanol is returned to the reactor.[7][10]

Experimental Protocol: Laboratory Scale Synthesis
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Charging Reactants: To the flask, add maleic anhydride (0.63 mol, 70 g), 1-butanol (300 mL, excess), and p-toluenesulfonic acid (1 g) as the catalyst.[7]

  • Reaction: Heat the mixture to reflux. The butanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until no more water is collected in the trap.[7]

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Purification: Remove the excess butanol via distillation under reduced pressure (in vacuo).[7] The residue, which is crude dibutyl maleate, can be further purified by vacuum distillation if necessary.

  • Verification: The structure of the final product should be verified by NMR analysis.[7]

Caption: General workflow for the synthesis of Dibutyl Maleate.

Spectroscopic and Analytical Characterization

Ensuring the purity and confirming the identity of synthesized dibutyl maleate is a critical step. The primary isomeric impurity is often dibutyl fumarate, the trans-isomer, which can form under the action of heat and acid.[4] A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like DBM.[11] It separates DBM from unreacted starting materials, byproducts like dibutyl fumarate, and other impurities, while the mass spectrometer provides definitive identification based on the fragmentation pattern.

Experimental Protocol: GC-MS Purity Validation

  • Sample Preparation: Prepare a stock solution by dissolving ~100 mg of the synthesized DBM in 10 mL of a suitable solvent (e.g., ethyl acetate). Further dilute to a final concentration of approximately 100 µg/mL.[11]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 7000-Triple-Quad MS).[12]

  • GC Conditions:

    • Column: 5% phenyl-methyl silicone capillary column (30m x 0.25mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Injection: 1 µL, splitless mode.[12]

    • Temperature Program: An appropriate temperature gradient (e.g., initial temp of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

  • Data Analysis: Determine purity by calculating the area percentage of the DBM peak relative to the total area of all detected peaks.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

  • ¹H NMR (in CDCl₃): The key diagnostic signals are the vinyl protons of the cis-alkene, which appear as a singlet at approximately 6.2-6.3 ppm. The butyl ester groups will show characteristic signals: a triplet around 4.2 ppm (-O-CH₂ -), a multiplet around 1.7 ppm (-CH₂-CH₂ -CH₂-), a multiplet around 1.4 ppm (-CH₂-CH₂ -CH₃), and a triplet around 0.9 ppm (-CH₂-CH₃ ).

  • ¹³C NMR (in CDCl₃): Expect signals for the ester carbonyl carbon (~165 ppm), the vinyl carbons (~130 ppm), and the four distinct carbons of the butyl chain (~65, 30, 19, and 13 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group.

  • C=C Stretch: A medium intensity band around 1645 cm⁻¹ indicates the alkene double bond.

  • C-O Stretch: Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching of the ester linkage.

  • C-H Stretch: Bands just below 3000 cm⁻¹ are from the sp³ C-H bonds of the butyl chains.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Synthesized Dibutyl Maleate B Dilute in Solvent (e.g., Ethyl Acetate) A->B C Inject into GC-MS B->C D Acquire NMR Spectra (¹H, ¹³C) B->D E Acquire IR Spectrum B->E F Assess Purity (% Area) & ID Impurities C->F G Confirm Molecular Structure D->G H Identify Functional Groups E->H I Final Purity & Identity Report F->I G->I H->I

Caption: Analytical workflow for DBM characterization.

Chemical Reactivity and Applications

The chemistry of dibutyl maleate is dominated by its two ester functional groups and its electron-deficient carbon-carbon double bond. This structure makes it a valuable building block and functional additive.

  • Polymerization: DBM is widely used as a comonomer in the emulsion polymerization of vinyl acetate and acrylics for paints and adhesives.[6][13] Its incorporation into the polymer backbone provides internal plasticization, reducing the hardness and brittleness of the resulting polymer film, and enhancing flexibility and adhesion.

  • Organic Synthesis Intermediate: The double bond is susceptible to various addition reactions.

    • Michael Addition: It reacts with amines in a Michael addition to form polyaspartic esters, which are used in high-performance coatings, sealants, and elastomers.[1]

    • Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloadditions to create complex cyclic structures.[6]

    • Hydrogenation: The double bond can be hydrogenated to yield dibutyl succinate, a valuable intermediate.[6]

  • Surfactant Production: DBM is a precursor for the synthesis of sulfosuccinate surfactants, which are powerful wetting agents used in detergents and paints.[3]

  • Plasticizer: It is used as a plasticizer for various resins, including PVC and vinyl acetates, to improve their flexibility.[4][14]

Safety and Toxicology

While useful, dibutyl maleate is a hazardous substance requiring careful handling.

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction), H373 (May cause damage to organs through prolonged or repeated exposure), and H411 (Toxic to aquatic life with long lasting effects).[1][15]

  • Acute Toxicity:

    • LD₅₀ (Oral, rat): 3700 mg/kg[1][5]

    • LD₅₀ (Dermal, rabbit): 10000 mg/kg[1][5]

  • Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handle in a well-ventilated area or fume hood to avoid inhalation of vapors.[5] Avoid contact with strong oxidizing agents and strong bases.[5]

  • Irritation: It is known to cause skin and eye irritation.[5][16] Prolonged or repeated skin contact may lead to allergic reactions.[17][18]

Conclusion

Dibutyl maleate is a foundational chemical intermediate whose utility is derived directly from its molecular structure—specifically, the reactive cis-alkene double bond and the plasticizing effect of its butyl ester chains. A thorough understanding of its physicochemical properties, synthesis pathways, and analytical characterization is essential for its effective and safe use in research and industrial applications, from advanced polymer formulation to the synthesis of fine chemicals and surfactants. This guide has consolidated the critical technical information required by scientists and professionals to leverage the full potential of this versatile compound.

References

Physical properties of Dibutyl malate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Dibutyl Malate

Introduction

This compound (DBM), identified by CAS Number 105-76-0, is an organic compound belonging to the class of carboxylic acid esters.[1] Specifically, it is the dibutyl ester of maleic acid, an unsaturated dicarboxylic acid.[2] Structurally, it features a central carbon-carbon double bond in a cis-(Z) configuration, flanked by two carboxyl groups esterified with n-butanol.[3] This structure imparts a unique combination of reactivity and physical characteristics that make it a valuable component in a multitude of applications.

In industrial settings, DBM is extensively utilized as a comonomer and plasticizer in the polymerization of vinyl and acrylic emulsions for paints, adhesives, and coatings.[4] Its incorporation into polymer chains enhances flexibility, adhesion, and water resistance.[4] For researchers and drug development professionals, DBM serves as a versatile chemical intermediate. The presence of the electron-deficient double bond allows for various addition reactions, making it a key starting material for the synthesis of more complex molecules, including derivatives of succinic acid and various heterocyclic compounds like lactones, which have been explored for creating antibacterial agents.[4][5][6]

This guide offers a comprehensive exploration of the core physical properties of this compound, providing the technical data and contextual insights necessary for its safe handling, effective application in research and development, and formulation design.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is unambiguously defined by the following identifiers.

  • IUPAC Name: Dibutyl (2Z)-but-2-enedioate[2]

  • CAS Number: 105-76-0[7]

  • Molecular Formula: C₁₂H₂₀O₄[2][7]

  • Molecular Weight: 228.28 g/mol [3][4][8]

  • Synonyms: Maleic acid dibutyl ester, di-n-Butyl maleate, DBM[2]

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The structure of this compound is visualized below.

Caption: 2D molecular structure of this compound (C₁₂H₂₀O₄).

Section 2: Core Physical Properties

The utility of this compound in both synthesis and formulation is directly governed by its physical properties. These characteristics dictate its behavior under various experimental conditions, its interaction with other substances, and the necessary protocols for safe handling.

A summary of its key quantitative physical properties is presented below for rapid reference.

PropertyValueUnitsConditionsSource(s)
Molecular Weight 228.28 g/mol -[3][4]
Appearance Clear, colorless to slightly yellow, oily liquid-Standard[2][9]
Boiling Point 280 - 281°C@ 760 mmHg[2][4][10]
Melting Point -85°C-[2][4][11]
Density 0.988 - 0.998g/cm³@ 20-25 °C[4][10]
Refractive Index 1.443 - 1.447nD@ 20 °C[2][4][10]
Flash Point 138 - 141°CClosed Cup[2][4][12][13]
Vapor Pressure ~0.00062 - 0.0027mmHg (hPa)@ 20-25 °C[2][4][10][13]
Water Solubility Very slightly soluble (~0.17 - 0.5)g/L (mg/L)@ 20-25 °C[2][4][14]
LogP (o/w) ~2.7 - 3.49-Estimated/Calculated[4][10]
Appearance, Odor, and Physical State

Under standard laboratory conditions, this compound is a clear, colorless to pale yellow, oily liquid.[2][9] It possesses a characteristic, faint "ester-like" or fruity odor.[4][14] Its liquid state over a broad temperature range makes it easy to handle, transfer, and mix in various formulations and reaction setups.

Thermal Properties
  • Boiling Point: With a high boiling point of approximately 281 °C at atmospheric pressure, DBM is classified as a low-volatility compound.[2][4][10] This property is advantageous in applications requiring thermal stability, such as in lubricants or as a plasticizer in materials processed at elevated temperatures. Its low vapor pressure further minimizes evaporative losses and reduces inhalation exposure risks during handling.[4][10]

  • Melting Point: DBM has a very low melting point of -85 °C.[2][4][11] This ensures it remains in a liquid state across a wide spectrum of operating temperatures, preventing solidification in colder environments and simplifying storage and transport.

  • Flash Point: The flash point of DBM is consistently reported in the range of 138-141 °C, classifying it as a combustible but not highly flammable liquid.[2][4][12][13] While it requires a relatively high temperature to form an ignitable vapor-air mixture, appropriate safety measures, such as working in a well-ventilated area and avoiding ignition sources, are necessary, especially when heating the substance.[12]

Density and Refractive Index
  • Density: The density of DBM is approximately 0.99 g/cm³, making it slightly less dense than water.[2][15] This value is critical for converting between mass and volume in process calculations, formulation development, and reaction stoichiometry.

  • Refractive Index: The refractive index, typically measured at 20 °C using the sodium D-line (589 nm), falls within a narrow range of 1.443 to 1.447.[4][10] This optical property is a rapid and reliable indicator of the substance's purity. Deviations from this established range can signify the presence of impurities, unreacted starting materials, or isomerization products.

Solubility and Partitioning Behavior

The solubility profile of a compound is paramount in determining its application scope, particularly in multiphase systems relevant to drug delivery and formulation science.

  • Solubility: DBM is very slightly soluble in water, with reported values around 0.17 g/L.[2][14] Conversely, it is miscible with a wide array of common organic solvents, including ethanol, methanol, acetone, diethyl ether, and toluene.[4] It is, however, immiscible with aliphatic hydrocarbons.[4] This pronounced lipophilicity makes it an effective plasticizer for non-polar polymers like PVC and a suitable solvent or carrier for non-polar active ingredients.

  • Octanol-Water Partition Coefficient (LogP): The LogP value, a measure of a compound's differential solubility between octanol and water, is estimated to be between 2.7 and 3.5.[3][4][10] This positive and relatively high value confirms the lipophilic (fat-loving) and hydrophobic (water-repelling) nature of DBM. In drug development, LogP is a critical parameter for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and its tendency to partition into lipid membranes.

Section 3: Stability and Reactivity Considerations

While this guide focuses on physical properties, they are intrinsically linked to the chemical stability of the molecule.

  • Stability: Under recommended storage conditions—in a cool, dry, well-ventilated area in a tightly sealed container—this compound is stable.[1][12]

  • Isomerization: A key chemical consideration is its potential to isomerize. The cis configuration of the double bond in maleate can be converted to the more thermodynamically stable trans isomer, Dibutyl fumarate. This transformation can be catalyzed by heat or the presence of acids or bases.[4] Commercial samples of DBM may contain a small percentage of the fumarate isomer.[4]

  • Reactivity: The olefinic double bond in DBM is susceptible to addition reactions, a property leveraged in organic synthesis.[4] It is also incompatible with strong oxidizing agents, acids, and bases, which can lead to vigorous reactions.[1]

Section 4: Protocol for Physical Property Verification: Refractive Index Measurement

To ensure the quality and purity of a this compound sample, verifying its physical properties against established standards is a critical step. The measurement of the refractive index is a fundamental quality control procedure.

Objective: To determine the refractive index of a this compound sample at 20°C and compare it to the reference range (1.443-1.447) to assess its purity.

Instrumentation:

  • Abbe refractometer with a sodium lamp (589 nm) or a calibrated white light source with dispersion compensation.

  • Recirculating water bath for temperature control (set to 20.0 ± 0.1 °C).

  • Calibrated digital thermometer.

  • Lint-free tissues and appropriate cleaning solvents (e.g., ethanol, acetone).

  • Glass Pasteur pipette or dropper.

Methodology:

  • Instrument Calibration: Verify the refractometer's calibration using a standard reference material with a known refractive index at 20°C (e.g., distilled water, nD = 1.3330).

  • Temperature Equilibration: Ensure the water bath is circulating through the refractometer prisms and the temperature is stable at 20.0 ± 0.1 °C.

  • Prism Cleaning: Thoroughly clean the surfaces of the measuring and illuminating prisms with ethanol or acetone using a lint-free tissue to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Sample Application: Using a clean Pasteur pipette, apply 2-3 drops of the this compound sample onto the surface of the lower prism.

  • Measurement: Close the prisms immediately to allow the sample to spread into a thin film. Allow 1-2 minutes for the sample to reach thermal equilibrium.

  • Reading: Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.

  • Dispersion Compensation (if applicable): If a color fringe is visible at the dividing line, adjust the dispersion compensator until a sharp, achromatic line is achieved.

  • Record Value: Read the refractive index value from the instrument's scale. Repeat the measurement two more times with fresh sample aliquots, ensuring proper cleaning between each measurement.

  • Data Analysis: Calculate the average of the three readings. The result should fall within the expected range for pure this compound.

Refractive_Index_Workflow start Start calibrate Calibrate Refractometer with Standard (e.g., Water) start->calibrate temp_control Set and Stabilize Prism Temperature to 20°C calibrate->temp_control clean_prisms Clean Prisms with Solvent (Ethanol/Acetone) temp_control->clean_prisms apply_sample Apply 2-3 Drops of this compound clean_prisms->apply_sample equilibrate Close Prisms & Allow Thermal Equilibration (1-2 min) apply_sample->equilibrate measure Adjust Optics & Focus Shadow Line on Crosshairs equilibrate->measure record Read & Record Refractive Index (nD) measure->record decision Value within Range (1.443 - 1.447)? record->decision accept Sample Purity Acceptable decision->accept Yes reject Investigate Sample for Impurities decision->reject No

Caption: Workflow for the experimental determination of Refractive Index.

Conclusion

This compound is a versatile organic liquid whose utility is defined by a distinct set of physical properties. Its high boiling point and low vapor pressure make it suitable for applications requiring thermal stability and low volatility. The extremely low melting point ensures it remains a processable liquid over a vast temperature range. Its lipophilic nature, confirmed by its organic solvent miscibility and high LogP value, is fundamental to its role as a plasticizer and a non-polar chemical intermediate. For scientists and researchers, a thorough understanding of these properties—from density and refractive index used in quality control to solubility parameters critical for formulation—is essential for leveraging this compound to its full potential in a safe and effective manner.

References

Dibutyl malate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dibutyl Malate for Researchers and Drug Development Professionals

Abstract

This compound (DBM), systematically known as Dibutyl (2Z)-but-2-enedioate, is a versatile diester of maleic acid with significant applications across various scientific and industrial domains.[1] Its utility stems from its function as a plasticizer, a comonomer in polymerization, and a pivotal intermediate in advanced organic synthesis. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis protocols, analytical methods, and key applications, with a particular focus on its relevance to researchers and professionals in drug development. Safety, handling, and toxicological data are also presented to ensure its responsible use in a laboratory and industrial context.

Chemical Identity and Physicochemical Properties

This compound is a colorless to slightly yellow, oily organic liquid with a characteristic ester-like odor.[1][2] It is the dibutyl ester of maleic acid, an unsaturated dicarboxylic acid.[1] This unsaturated nature, conferred by the central carbon-carbon double bond, is key to many of its chemical applications, particularly in polymerization and addition reactions.[2][3] While miscible with many common organic solvents such as ethanol, acetone, and toluene, it has very low solubility in water.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 105-76-0[1][2][5][6][7]
IUPAC Name Dibutyl (2Z)-but-2-enedioate[1][5][6]
Synonyms Maleic acid dibutyl ester, DBM, di-n-Butyl maleate[1][5][7][8]
Molecular Formula C₁₂H₂₀O₄[1][5][6][8]
Molecular Weight 228.29 g/mol [6]
Appearance Clear, colorless to yellowish oily liquid[1][2][4][6]
Melting Point -85 °C[1][2][6]
Boiling Point ~280 - 281 °C[1][4][9]
Density ~0.99 g/cm³ (at 20-25 °C)[1][9]
Flash Point ~140 - 141 °C[1][6]
Water Solubility Very slightly soluble (0.17 g/L at 20 °C)[1][4]
Refractive Index (n²⁰/D) ~1.445[1][4]
InChI Key JBSLOWBPDRZSMB-FPLPWBNLSA-N[6]

Synthesis and Manufacturing

The primary and most well-documented method for synthesizing this compound is the acid-catalyzed esterification of maleic anhydride with n-butanol.[1][10][11] This reaction is a classic example of Fischer-Speier esterification.

Reaction Principle

The synthesis involves the reaction of maleic anhydride with two equivalents of n-butanol. An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[10][11] The reaction produces water as a byproduct, which must be removed to drive the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures.[10][11]

Materials:

  • Maleic anhydride (0.63 mol)

  • n-Butanol (300 mL, excess)

  • p-Toluenesulfonic acid (p-TsOH) (1 g)

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add 70 g (0.63 mol) of maleic anhydride, 300 mL of n-butanol, and 1 g of p-toluenesulfonic acid. The n-butanol acts as both a reactant and a solvent.

  • Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with n-butanol. Continue refluxing for approximately 16 hours or until no more water is collected.[10]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The excess n-butanol is removed under reduced pressure using a rotary evaporator. The residue is the crude this compound.[10]

  • Further Purification (Optional): For higher purity, the crude product can be washed with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, followed by a water wash, drying over anhydrous magnesium sulfate, and vacuum distillation.

  • Characterization: The final product's structure and purity should be verified by NMR and/or GC-MS analysis.

Applications in Research and Industry

This compound's bifunctional nature—an ester and an alkene—makes it a highly versatile molecule.

Polymer Science and Material Applications

DBM is extensively used as a plasticizer and a comonomer in emulsion polymerization.[3][4]

  • Plasticizer: When incorporated into polymers like polyvinyl chloride (PVC) and vinyl resins, DBM increases flexibility, workability, and durability.[4][12]

  • Comonomer: It is frequently copolymerized with vinyl acetate to produce latexes for paints and adhesives.[3][4] The incorporation of DBM improves adhesion, water resistance, and UV stability of the resulting films and coatings.[4]

Intermediate in Organic Synthesis

The carbon-carbon double bond in DBM is reactive and participates in various addition reactions, making it a valuable synthetic intermediate.[3]

  • Diels-Alder Reactions: DBM can act as a dienophile in Diels-Alder cycloadditions to create complex cyclic structures.[3][8]

  • Michael Addition: It reacts with amines via the Michael addition to form polyaspartic esters.[1] These products are used in high-performance coatings, sealants, and elastomers.

  • Hydrogenation: The double bond can be hydrogenated to yield dibutyl succinate, an important intermediate for various chemical syntheses.[3]

  • Sulfosuccinate Surfactants: DBM is a precursor in the manufacture of sulfosuccinates, which are powerful wetting agents used in detergents and paints.[4][8]

Caption: this compound as a key intermediate in organic synthesis.

Relevance to Drug Development

While not typically an active pharmaceutical ingredient (API) itself, DBM's role as a synthetic intermediate is highly relevant. It is used in the preparation of lactones, which are scaffolds for synthesizing certain antibacterial compounds.[6] Its derivatives, such as substituted succinic acids, are common building blocks in medicinal chemistry for creating molecules with potential therapeutic activity. Furthermore, DBM-derived polymers can be explored for drug delivery applications as formulation excipients.

Safety, Handling, and Toxicology

This compound is considered a hazardous substance requiring careful handling. The primary hazards are skin irritation and sensitization.[2][9][13]

Handling Procedures:

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[9][14]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][14]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[9][14] Keep containers tightly closed.[14]

First Aid:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9][15] Seek medical attention if irritation or a rash develops.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][16]

  • Inhalation: Move the person to fresh air.[9][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[9][16]

Table 2: Toxicological Data for this compound
EndpointSpeciesValueSource(s)
LD₅₀ (Oral) Rat3700 mg/kg[1][9][14][16]
LD₅₀ (Dermal) Rabbit10,000 mg/kg[1][9][16]
Skin Irritation RabbitIrritant[9][14]
Sensitization -May cause an allergic skin reaction[13][15]

Conclusion

This compound is a chemical of significant industrial and research importance. Its well-defined synthesis, versatile reactivity, and useful physical properties make it a staple in polymer science and organic synthesis. For professionals in drug development and related fields, DBM serves as a valuable building block for creating more complex and potentially bioactive molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its use.

References

Spectroscopic Data of Dibutyl Malate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibutyl malate (dibutyl 2-hydroxybutanedioate), a dialkyl ester of malic acid, is a compound of interest in various chemical and pharmaceutical applications, including its use as a specialty solvent and a precursor in organic synthesis.[1] A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its chemical structure. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.

Chemical Structure and Spectroscopic Correlation

This compound possesses a molecular formula of C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol .[2][3][4] Its structure features two butyl ester groups attached to a four-carbon chain with a hydroxyl group at the C-2 position. This combination of functional groups—esters, a secondary alcohol, and aliphatic chains—gives rise to a unique spectroscopic fingerprint that allows for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum of this compound is not readily accessible, a predicted spectrum can be derived from its known structure and established chemical shift principles. The expected proton signals are as follows:

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between δ 2.0-5.0 ppm.

  • Methine Proton (-CH-OH): A multiplet around δ 4.2-4.4 ppm. This proton is coupled to the adjacent methylene protons.

  • Methylene Protons adjacent to Ester Oxygen (-O-CH₂-): Two triplets around δ 4.1-4.3 ppm, corresponding to the two non-equivalent butyl chains.

  • Methylene Protons (-CH₂-CO): Two doublets of doublets (a pair of diastereotopic protons) around δ 2.5-2.8 ppm, coupled to the methine proton.

  • Methylene Protons of Butyl Chains (-CH₂-): Multiplets in the range of δ 1.5-1.7 ppm and δ 1.3-1.5 ppm.

  • Methyl Protons (-CH₃): Two triplets around δ 0.9 ppm from the two butyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The experimental ¹³C NMR data for this compound (DL-Malic acid di-n-butyl ester) has been reported.[3]

Chemical Shift (ppm)Assignment
173.53C=O (ester)
170.61C=O (ester)
67.36-CH(OH)-
65.87-O-CH₂-
64.91-O-CH₂-
38.81-CH₂-C=O
30.61-CH₂-
30.56-CH₂-
19.10-CH₂-
19.06-CH₂-
13.66-CH₃

Table 1: ¹³C NMR Chemical Shift Assignments for this compound.[3]

The two distinct carbonyl signals suggest slightly different electronic environments for the two ester groups. The signal at 67.36 ppm is characteristic of a carbon attached to a hydroxyl group. The multiple signals in the aliphatic region correspond to the different methylene and methyl carbons of the two butyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is available from the NIST WebBook.[2]

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3450 (broad)O-H stretchAlcohol
2960-2870C-H stretchAliphatic
~1735C=O stretchEster
~1200-1100C-O stretchEster, Alcohol

Table 2: Characteristic IR Absorption Bands for this compound.[2]

The broad absorption band around 3450 cm⁻¹ is indicative of the hydroxyl group. The strong, sharp peak at approximately 1735 cm⁻¹ is characteristic of the carbonyl stretch of the ester groups. The C-H stretching vibrations of the aliphatic chains are observed in the 2960-2870 cm⁻¹ region, and the C-O stretching vibrations of the ester and alcohol functionalities appear in the fingerprint region between 1200-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[2] While the full spectrum is not provided here, a plausible fragmentation pathway can be proposed.

Upon electron ionization, this compound (MW = 246.30) would form a molecular ion (M⁺˙) at m/z 246. The fragmentation is expected to be driven by the functional groups, primarily the esters and the hydroxyl group.

G M This compound (m/z = 246) F1 m/z = 189 [M - C₄H₉O]⁺ M->F1 - OC₄H₉ F2 m/z = 173 [M - C₄H₉O₂]⁺ M->F2 - COOC₄H₉ F4 m/z = 57 [C₄H₉]⁺ M->F4 Butyl fragment F3 m/z = 117 F1->F3 - C₄H₈O₂

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Key expected fragments would include:

  • Loss of a butoxy radical (-OC₄H₉) to give a fragment at m/z 189.

  • Loss of a butoxycarbonyl radical (-COOC₄H₉) to yield a fragment at m/z 173.

  • Cleavage of the C-C bond adjacent to the hydroxyl group.

  • The appearance of a prominent peak at m/z 57 corresponding to the butyl cation ([C₄H₉]⁺).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P_NMR Dissolve in Deuterated Solvent A_NMR NMR Spectrometer (¹H and ¹³C) P_NMR->A_NMR P_IR Prepare Thin Film (Neat Liquid) A_IR FTIR Spectrometer P_IR->A_IR P_MS Dissolve in Volatile Solvent A_MS GC-MS or Direct Infusion (EI, 70 eV) P_MS->A_MS An_NMR Chemical Shifts Coupling Constants Integration A_NMR->An_NMR An_IR Absorption Bands (Wavenumbers) A_IR->An_IR An_MS Molecular Ion Peak Fragmentation Pattern A_MS->An_MS

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl and ester), and the mass spectrum provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure. The data presented in this guide serves as a valuable reference for researchers and scientists involved in the analysis and application of this compound.

References

Solubility Profile of Dibutyl Malate in Organic Solvents: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Dibutyl malate (DBM), a diester of malic acid, is a versatile chemical intermediate and functional additive utilized in industries ranging from polymer manufacturing to pharmaceuticals.[1][2] Its efficacy in these applications is fundamentally governed by its interaction with various media, particularly its solubility in organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the core physicochemical principles that dictate its solubility, present a theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP), and provide a robust, field-proven experimental protocol for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solvent compatibility to optimize formulations, synthesis reactions, and purification processes.

Introduction: The Significance of this compound Solubility

This compound (C₁₂H₂₀O₄) is a colorless, oily liquid with a characteristic ester scent.[3][4] Structurally, it features a four-carbon dicarboxylic acid backbone (derived from malic acid) with two ester linkages to n-butyl groups, and a hydroxyl group at the C-2 position. This combination of a polar core (two ester groups, one hydroxyl group) and nonpolar alkyl chains gives it a distinct solubility profile that is critical to its function.

In pharmaceutical applications, DBM can act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or serve as a plasticizer in drug delivery systems.[2][5] In polymer science, it is used as a comonomer and plasticizer for vinyl and acrylic resins, enhancing flexibility and adhesion in paints and coatings.[1][6][7] In all these contexts, understanding and controlling its solubility is paramount for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Formulation Stability: Preventing phase separation or precipitation of the active/functional ingredient over the product's shelf life.

  • Purification and Extraction: Selecting appropriate solvents for isolating DBM from reaction mixtures.

  • Product Performance: Controlling the rheological properties and film formation of coatings and adhesives.[6]

This guide provides the foundational knowledge and practical tools to master these challenges.

Physicochemical Properties of this compound

A molecule's physical properties are the primary determinants of its solubility behavior. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₅[8]
Molecular Weight 246.30 g/mol [8]
Appearance Clear, colorless to pale yellow oily liquid[2][3]
Boiling Point ~280-281 °C[2][9][10]
Melting Point -85 °C[3][5]
Density ~0.99 g/mL at 25 °C[10]
Water Solubility Very slightly soluble (~0.17 - 0.5 g/L at 25°C)[4][10][11]
General Organic Solubility Miscible with many common organic solvents like ethanol, acetone, and toluene.[4][6][7]

Note: The molecular formula and weight for this compound (from malic acid) are C₁₂H₂₂O₅ and 246.3 g/mol , respectively. Some sources in the search results refer to Dibutyl Maleate (from maleic acid), which has a different formula (C₁₂H₂₀O₄) and properties. This guide focuses on this compound as specified by the topic.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is the cornerstone of solubility science. This principle can be quantified using the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solute will have high solubility in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSP values of a solute (1) and a solvent (2) can be calculated using the following equation:[12]

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

The smaller the value of Ra, the higher the predicted solubility. The Hansen Solubility Parameters for this compound are approximately:

  • δD = 16.5 MPa½

  • δP = 6.1 MPa½

  • δH = 7.2 MPa½ [13]

The following table uses this theoretical framework to predict the solubility of this compound in a range of common organic solvents.

Table 2: Predicted Solubility of this compound in Organic Solvents based on Hansen Solubility Parameters

SolventChemical ClassδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra)Predicted Solubility
Acetone Ketone15.510.47.04.8High
Ethyl Acetate Ester15.85.37.21.6High
Ethanol Alcohol15.88.819.412.6Medium
Isopropanol Alcohol15.86.116.49.3Medium-High
Toluene Aromatic HC18.01.42.07.2Medium
Dichloromethane Halogenated HC17.07.37.11.7High
n-Hexane Aliphatic HC14.90.00.011.7Poor
Methanol Alcohol15.112.322.315.2Medium-Low

Disclaimer: HSP values for solvents are standard literature values. The predicted solubility is based on the calculated HSP distance (Ra) and provides a theoretical estimation. Empirical verification is required for precise quantitative data.

This predictive model aligns with qualitative observations that DBM is miscible with esters and ketones, moderately soluble in alcohols, but poorly soluble in non-polar aliphatic hydrocarbons like hexane.[6]

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models are invaluable for screening, empirical determination is essential for obtaining precise quantitative solubility data. The Shake-Flask Method is the gold-standard technique, renowned for its reliability and accuracy in determining equilibrium solubility.[14][15]

Workflow for Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis p1 Weigh excess DBM into a glass vial p2 Add a precise volume of the selected solvent p1->p2 Step 1-2 e1 Seal vial to prevent evaporation p2->e1 e2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours e1->e2 Step 3 e3 Allow solution to settle e2->e3 a1 Withdraw an aliquot of the supernatant (solvent layer) e3->a1 a2 Filter (e.g., 0.45µm PTFE) or centrifuge to remove undissolved solid a1->a2 Step 4 a3 Quantify DBM concentration (e.g., via HPLC or GC) a2->a3 Step 5 G cluster_dbm This compound Molecule cluster_solvents Solvent Types DBM HO-CH-CO-O-(CH₂)₃-CH₃   |   CH₂-CO-O-(CH₂)₃-CH₃ PolarAprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole DBM->PolarAprotic:d Strong Interaction (Ester Carbonyls) PolarProtic Polar Protic (e.g., Ethanol) H-Bonding Dipole-Dipole DBM->PolarProtic:h Strong Interaction (Hydroxyl & Esters) Nonpolar Nonpolar (e.g., Hexane) Van der Waals DBM->Nonpolar:v Weak Interaction (Butyl Chains)

References

Environmental fate and biodegradability of Dibutyl malate

Author: BenchChem Technical Support Team. Date: January 2026

< An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dibutyl Malate

Introduction

This compound (DBM), the dibutyl ester of malic acid, is a colorless, oily liquid with a characteristic ester-like odor.[1][2] It serves a critical role in various industrial applications, primarily as a comonomer in the emulsion polymerization of vinyl and acrylic adhesives and paints.[3][4] Additionally, it functions as a plasticizer, an intermediate in organic synthesis for products like succinic acid derivatives, and an additive in pigments, pharmaceuticals, and agricultural products.[3][5][6] Given its widespread use, understanding the environmental fate and biodegradability of this compound is paramount for assessing its ecological impact and ensuring responsible product stewardship. This guide provides a comprehensive technical overview of the key processes governing the environmental persistence and degradation of DBM, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. A summary of key properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[7]
Molar Mass 228.28 g/mol [7]
Appearance Clear, colorless to yellowish oily liquid[1][2][3]
Boiling Point 280-281°C[3][8]
Freezing Point -65 to -85°C[1][3]
Vapor Pressure < 1x10⁻² hPa at 20°C; 0.000620 mmHg @ 25.00 °C[1][9]
Water Solubility Very slightly soluble; 0.173 g/L at 20°C[5][9]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.38 at 20°C[9]
Flash Point 138-141°C[1][5]

The low vapor pressure of this compound suggests that volatilization from water or soil surfaces is not a significant environmental transport mechanism.[1][9] Its low water solubility and a log K_ow_ greater than 3 indicate a potential for bioaccumulation in aquatic organisms.[8][9]

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or physical in nature, play a role in the transformation of this compound in the environment. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, the chemical breakdown of the compound due to reaction with water. The ester linkages can be cleaved, yielding n-butanol and malic acid, with monobutyl malate as a potential intermediate.[1] The rate of hydrolysis is dependent on pH and temperature. One study indicated that at a pH of 7.0 and a temperature of 25°C, the half-life for hydrolysis is approximately 2870 hours.[9] At a more acidic pH of 1.2 and a higher temperature of 37°C, 15% hydrolysis was observed over 144 hours.[9] This suggests that under typical environmental conditions (neutral pH), hydrolysis is a relatively slow degradation process. The synthesis of DBM often involves the removal of water to prevent the reverse hydrolysis reaction.[10]

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the direct photodegradation of this compound are limited, research on structurally similar compounds like dibutyl phthalate (DBP) provides valuable insights. Photochemical degradation of DBP leads to the formation of monobutyl phthalate and phthalic acid.[11] It is plausible that this compound undergoes a similar photodegradation pathway, involving the cleavage of the ester bonds and potential oxidation of the butyl chains. The presence of photosensitizers in the environment, such as humic acids, could potentially accelerate this process. Studies on DBP have also shown that photocatalytic degradation using catalysts like titanium dioxide (TiO₂) can be an effective removal method.[12][13]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is a critical process in determining the ultimate environmental fate of this compound.

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), this compound is expected to be biodegradable. As a diester, the anticipated metabolic pathway involves the enzymatic hydrolysis of the ester bonds by microbial esterases.[1] This process would release n-butanol and malic acid.[1] Both of these breakdown products are readily biodegradable and can be further metabolized by microorganisms for energy and cell growth.

The biodegradability of chemicals is often assessed using standardized test methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[14][15][16] For a substance to be classified as "readily biodegradable," it must meet specific criteria within a 28-day test period.[15] These criteria include reaching a certain percentage of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production, typically 60%, or dissolved organic carbon (DOC) removal of 70%.[14][15] A crucial aspect of these tests is the "10-day window," which requires that the pass level be reached within 10 days of biodegradation exceeding 10%.[15] An OECD SIDS (Screening Information Data Set) assessment for this compound concluded that the substance is "inherently biodegradable," which suggests that while it will degrade, it may do so more slowly or require adaptation of the microbial community.[9]

Anaerobic Biodegradation

Information on the anaerobic biodegradability of this compound is less readily available. In anaerobic environments, such as sediments and some wastewater treatment systems, different microbial pathways would be involved. It is plausible that the initial hydrolysis of the ester bonds would still occur. The subsequent degradation of n-butanol and malic acid would proceed through anaerobic metabolic pathways, ultimately leading to the formation of methane and carbon dioxide.

Ecotoxicological Profile

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. It has been classified as toxic to aquatic life with long-lasting effects.[3]

Aquatic Toxicity

Studies have shown that this compound is toxic to various aquatic organisms.[9] The 72-hour EC50 (the concentration that causes an effect in 50% of the test population) for the freshwater alga Scenedesmus subspicatus is reported as 6.2 mg/L.[17] For the freshwater crustacean Daphnia magna, the 48-hour EC50 is 21 mg/L, and for the rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (the concentration that is lethal to 50% of the test population) is 1.2 mg/L.[18] These values indicate a moderate to high level of acute toxicity to aquatic life.

Terrestrial Toxicity

The impact of this compound on soil organisms is also a concern, particularly due to its use in agricultural applications.[3] Research on the structurally similar dibutyl phthalate has demonstrated negative effects on the reproduction of earthworms (Eisenia andrei) at low concentrations in soil.[11]

Experimental Protocols for Assessing Biodegradability

To experimentally determine the biodegradability of this compound, standardized protocols such as the OECD 301 series are employed.[14][15][16] The following provides a generalized, step-by-step methodology for a ready biodegradability test.

OECD 301F: Manometric Respirometry Test

This method is suitable for assessing the ready biodegradability of soluble and insoluble substances.[14]

Objective: To determine the extent of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

Materials:

  • Test substance: this compound

  • Inoculum: Activated sludge from a domestic wastewater treatment plant

  • Mineral medium: Prepared according to OECD guidelines

  • Reference substance: Sodium benzoate or aniline (a readily biodegradable compound)

  • Toxicity control: A vessel containing both the test substance and the reference substance

  • Blank control: A vessel containing only the inoculum

  • Manometric respirometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound. Due to its low water solubility, it may be necessary to use a carrier solvent or prepare a suspension. Prepare the mineral medium and the reference substance solution.

  • Inoculum Preparation: Collect fresh activated sludge and process it according to the OECD guideline to obtain a suitable inoculum.

  • Test Setup: Add the mineral medium to the respirometer flasks. Add the test substance, reference substance, and toxicity control to their respective flasks to achieve the desired final concentrations. Add the inoculum to all flasks.

  • Incubation: Seal the flasks and place them in the respirometer. Incubate at a constant temperature (typically 20-25°C) in the dark for 28 days.

  • Data Collection: The respirometer will continuously measure the oxygen uptake in each flask over the 28-day period.

  • Data Analysis:

    • Calculate the theoretical oxygen demand (ThOD) for this compound based on its chemical formula.

    • Plot the oxygen consumption over time for each test condition.

    • Calculate the percentage of biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

    • Assess whether the pass level (≥60% ThOD) is reached within the 10-day window.

Validation of the Test:

  • The biodegradation of the reference substance should reach the pass level within 14 days.

  • The oxygen consumption in the blank should not be excessive.

  • If the degradation in the toxicity control is significantly lower than in the reference control, it indicates that the test substance is inhibitory to the microorganisms.[14]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Proposed Biodegradation Pathway of this compound

DBM This compound (C₁₂H₂₀O₄) Hydrolysis1 Esterase Hydrolysis DBM->Hydrolysis1 MBM Monobutyl Malate Hydrolysis1->MBM nButanol1 n-Butanol Hydrolysis1->nButanol1 Hydrolysis2 Esterase Hydrolysis MBM->Hydrolysis2 FurtherDegradation1 Further Biodegradation nButanol1->FurtherDegradation1 MalicAcid Malic Acid Hydrolysis2->MalicAcid nButanol2 n-Butanol Hydrolysis2->nButanol2 FurtherDegradation2 Further Biodegradation MalicAcid->FurtherDegradation2 nButanol2->FurtherDegradation1 EndProducts CO₂ + H₂O + Biomass FurtherDegradation1->EndProducts FurtherDegradation2->EndProducts

Caption: Proposed aerobic biodegradation pathway of this compound.

Workflow for OECD 301F Biodegradability Test

cluster_prep Preparation cluster_setup Test Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (Test Substance, Medium, Reference) Setup_Flasks Set up Respirometer Flasks: - Test Substance - Reference - Toxicity Control - Blank Prep_Solutions->Setup_Flasks Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Setup_Flasks Incubate Incubate for 28 days (Constant Temperature, Dark) Setup_Flasks->Incubate Measure_O2 Continuously Measure Oxygen Consumption Incubate->Measure_O2 Plot_Data Plot O₂ Consumption vs. Time Measure_O2->Plot_Data Calculate_ThOD Calculate ThOD Calculate_Biodegradation Calculate % Biodegradation Calculate_ThOD->Calculate_Biodegradation Plot_Data->Calculate_Biodegradation Assess_Criteria Assess Pass Level and 10-Day Window Calculate_Biodegradation->Assess_Criteria

Caption: Generalized workflow for the OECD 301F manometric respirometry test.

Conclusion

This compound is a widely used industrial chemical with properties that suggest a potential for environmental persistence and bioaccumulation if not adequately degraded. While abiotic processes like hydrolysis and photodegradation contribute to its transformation, biodegradation is the primary mechanism for its ultimate removal from the environment. Standardized testing indicates that this compound is inherently biodegradable, likely proceeding through the hydrolysis of its ester bonds to form n-butanol and malic acid, which are then further mineralized. However, its classification as toxic to aquatic organisms highlights the importance of minimizing its release into the environment. Further research into its anaerobic biodegradation and the environmental fate of any potential persistent metabolites would provide a more complete picture of its overall ecological impact.

References

Toxicological profile of Dibutyl malate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Dibutyl Malate

Introduction

This compound (DBM), with the CAS number 105-76-0, is the diester of maleic acid and n-butanol.[1] It presents as a colorless, oily liquid with a characteristic ester-like odor.[2] This compound is primarily utilized as a plasticizer in the manufacturing of polymers, particularly for aqueous dispersions of copolymers with vinyl acetate.[1][2] Its applications extend to adhesives, paints, coatings, and as an intermediate in the synthesis of other organic compounds, including sulfosuccinates which are effective wetting agents.[3][4][5] Given its industrial relevance, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety and for the risk assessment of consumer products. This guide provides a comprehensive overview of the toxicological data available for this compound, structured to provide clarity and depth for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of a substance are fundamental to understanding its potential toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
Molecular Formula C12H20O4[2]
Molecular Weight 228.29 g/mol [2]
Appearance Colorless, oily liquid[2][6]
Odor Characteristic ester-like[2]
Boiling Point 280-281 °C[2]
Melting Point -85 °C[2]
Flash Point 138-140 °C (closed cup)[2][7]
Density 0.988 - 0.99 g/mL at 23-25 °C[2]
Water Solubility Very slightly soluble[6]
Vapor Pressure 0.000620 mmHg @ 25.00 °C[3]
Refractive Index 1.44300 to 1.44700 @ 20.00 °C[3]

Toxicokinetics: Metabolism and Excretion

The toxicokinetic profile of this compound is largely predicted by its chemical structure as a diester. It is anticipated to undergo hydrolysis in the body, catalyzed by esterases, to yield its constituent alcohol and acid: n-butanol and maleic acid.[3] This metabolic pathway is a common fate for many diesters.[3] The resulting metabolites, n-butanol and maleic acid, are then expected to be further metabolized and excreted through established endogenous pathways.[3] N-butanol is oxidized to aldehydes and then to carboxylic acids, while maleic acid can be conjugated or enter cellular metabolic pathways.[3] This metabolic breakdown is a critical consideration in the overall toxicological assessment, as the toxicity of the parent compound may be influenced by the toxicity of its metabolites.

G DBM This compound (C12H20O4) Hydrolysis Esterase-mediated hydrolysis DBM->Hydrolysis Metabolites Hydrolysis->Metabolites nButanol n-Butanol Metabolites->nButanol MaleicAcid Maleic Acid Metabolites->MaleicAcid FurtherMetabolism Further Metabolism (e.g., Oxidation, Conjugation) nButanol->FurtherMetabolism MaleicAcid->FurtherMetabolism Excretion Excretion (Urine) FurtherMetabolism->Excretion

Caption: Predicted metabolic pathway of this compound.

Acute Toxicity

Acute toxicity studies are essential for determining the potential for adverse health effects following a single, short-term exposure to a substance.

EndpointSpeciesRouteValueReference
LD50 RatOral3700 - ≥ 3730 mg/kg[1][7][8]
LD50 RabbitDermal> 2000 - 10,000 mg/kg[1][8]
LC50 RatInhalation> 5,000 mg/m³[8]

The data indicates that this compound has a low order of acute toxicity via the oral and dermal routes.

Experimental Protocol: Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity of this compound was assessed in a limit test design, following the OECD Test Guideline 402. This guideline is a standardized and internationally recognized method for evaluating the potential of a substance to cause systemic toxicity after a single dermal application.

  • Animal Model: Young adult Wistar or Sprague-Dawley rats are typically used.[1][6] For the limit test, a group of 5 males and 5 females is sufficient.[6]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. The clipped area should be approximately 10% of the total body surface area.[7]

  • Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance is applied to the prepared skin.[6]

  • Exposure: The treated area is covered with a porous gauze dressing and a non-irritating tape to hold it in place, creating a semi-occlusive dressing. The exposure period is 24 hours.[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[6][7]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[7]

In a study conducted in accordance with OECD TG 402, no mortality or signs of systemic toxicity were observed in rats at a dose of 2000 mg/kg.[3][6]

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation Phase AnimalSelection Animal Selection (e.g., Rats) Acclimatization Acclimatization AnimalSelection->Acclimatization Clipping Fur Clipping (~10% body surface) Acclimatization->Clipping Dosing Dermal Application (2000 mg/kg) Clipping->Dosing Dressing Semi-occlusive Dressing Dosing->Dressing Exposure 24-hour Exposure Dressing->Exposure DailyObs Daily Observation (14 days) Exposure->DailyObs Weight Body Weight Measurement DailyObs->Weight Necropsy Gross Necropsy Weight->Necropsy

Caption: Workflow for an OECD 402 Acute Dermal Toxicity Study.

Irritation and Corrosion

Skin Irritation

Studies conducted according to OECD Test Guideline 404 have shown that this compound is not a skin irritant or at most, a mild irritant.[2][8] In a study on rabbits, a 4-hour semi-occlusive application of the test material resulted in a skin irritation score of "0.00" in all animals, providing no evidence of either corrosion or irritation.[2]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This guideline is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Model: Healthy young adult albino rabbits are the recommended species.[9]

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (approximately 6 cm²) of clipped skin.[10]

  • Exposure: The substance is held in contact with the skin with a porous gauze patch and non-irritating tape for a 4-hour exposure period.[10]

  • Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. The reactions are scored according to a standardized grading system.[11]

Eye Irritation

In an eye irritation study conducted on rabbits following OECD Guideline 405, this compound was found to be a mild eye irritant.[8]

Sensitization

The potential of a substance to induce skin sensitization is a critical toxicological endpoint. There are some conflicting reports regarding the sensitization potential of this compound. Some sources classify it as a skin sensitizer, while others suggest a weaker potential.[3][8]

A Guinea Pig Maximization Test (GPMT) indicated that this compound may cause sensitization by skin contact.[8] The GPMT is a robust method for identifying potential skin sensitizers. It involves an induction phase where the animals are exposed to the test substance both intradermally (with and without adjuvant) and topically, followed by a challenge phase with a topical application.

G cluster_induction Induction Phase (Day 0-9) cluster_challenge Challenge Phase (Day 21) cluster_evaluation Evaluation Phase Intradermal Intradermal Injections (with/without adjuvant) TopicalInduction Topical Application Intradermal->TopicalInduction Rest Rest Period (10-14 days) TopicalInduction->Rest TopicalChallenge Topical Challenge (Test and Control Groups) Rest->TopicalChallenge Scoring Skin Reaction Scoring (24 and 48 hours) TopicalChallenge->Scoring Comparison Compare Test vs. Control Scoring->Comparison

Caption: Workflow for a Guinea Pig Maximization Test (GPMT).

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying potential adverse effects from long-term or repeated exposure. Oral repeated dose toxicity studies with this compound have indicated dose-dependent renal effects.[3] However, these effects are generally observed at higher doses.[3] In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), Wistar rats were administered this compound by gavage.[12] The study identified a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

  • In Vitro: In a bacterial reverse mutation assay (Ames test) conducted according to OECD Guideline 471, this compound was not mutagenic in Salmonella typhimurium strains, both with and without metabolic activation.[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[13]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

  • In Vivo: In a micronucleus test in mice, this compound was found to be negative for inducing chromosomal damage.[8] The in vivo micronucleus test (OECD 474) assesses the potential of a test substance to induce the formation of micronuclei in developing red blood cells in the bone marrow of rodents.[14]

Based on these results, this compound is not considered to be genotoxic.[3]

Reproductive and Developmental Toxicity

Available data from a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) indicated negative results for reproductive and developmental toxicity for this compound.[3][12] This suggests that this compound is not expected to cause adverse effects on fertility, sexual function, or development following oral exposure.[12]

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. However, based on the negative genotoxicity data and the lack of structural alerts for carcinogenicity, it is not expected to be a carcinogenic substance.[3][12] The International Agency for Research on Cancer (IARC) has not classified this compound as a human carcinogen.[8]

Regulatory Status and Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H317: May cause an allergic skin reaction.[14]

  • H373: May cause damage to organs through prolonged or repeated exposure.[14]

It is important to note that GHS classifications can vary by jurisdiction.

Conclusion

This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure. It is not considered to be a skin or eye irritant, or at most, a mild one. The evidence on skin sensitization is somewhat mixed, with some studies suggesting a potential for sensitization. This compound is not genotoxic, and available data indicate a lack of reproductive and developmental toxicity. Repeated oral exposure at high doses may lead to renal effects. Overall, with appropriate handling and industrial hygiene practices to minimize skin contact and inhalation, the risks associated with the use of this compound are considered to be low.

References

Dibutyl Malate: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Dibutyl malate (DBM), the di-n-butyl ester of maleic acid, is frequently recognized for its extensive use as a plasticizer and a comonomer in the polymer industry.[1][2] However, its utility extends far beyond these applications into the realm of advanced organic synthesis. The inherent reactivity of its electron-deficient carbon-carbon double bond, conjugated with two carbonyl groups, makes DBM a powerful and versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound's applications as a synthetic intermediate, focusing on its role in key chemical transformations. We will delve into the mechanistic underpinnings of its reactivity in Michael additions, Diels-Alder reactions, and reduction pathways, providing field-proven protocols and actionable insights for researchers, chemists, and professionals in drug development. It is crucial to distinguish this compound, an ester of the unsaturated maleic acid, from dibutyl malonate, an ester of the saturated malonic acid. While the latter is a classical reagent for generating carbanions for alkylation (Malonic Ester Synthesis), the synthetic utility of this compound is primarily dictated by the electrophilicity of its double bond.

Physicochemical Properties of this compound

A comprehensive understanding of a reagent's physical properties is paramount for designing and executing successful synthetic protocols. This compound is a colorless, oily liquid with low volatility, making it a manageable and relatively safe reagent for standard laboratory conditions.[3][4] Its high boiling point facilitates reactions at elevated temperatures and simplifies purification by distillation. Its miscibility with common organic solvents ensures its compatibility with a wide range of reaction media.[5][6]

PropertyValueSource(s)
CAS Number 105-76-0[7]
Molecular Formula C₁₂H₂₀O₄[7]
Molecular Weight 228.29 g/mol [7]
Appearance Colorless to slightly yellowish oily liquid[4][7]
Odor Characteristic ester-like[2][3]
Boiling Point ~280 °C[2][4]
Melting Point -85 °C[4][7]
Density ~0.99 g/cm³ (at 20-23 °C)[2][7]
Flash Point ~121-140 °C[2][7]
Solubility Miscible with ethanol, acetone, ether, toluene; Insoluble in water[3][5][6]

Core Applications in Organic Synthesis

The synthetic potential of this compound is centered on the reactivity of its electrophilic alkene. This section details its application in three fundamental classes of organic reactions.

Michael Addition Reactions: A Gateway to Functionalized Succinates

The conjugate addition, or Michael reaction, is arguably the most significant application of this compound in fine chemical synthesis.[8][9] The electron-withdrawing nature of the adjacent ester groups polarizes the double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This reaction provides a robust and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds, yielding substituted dibutyl succinate derivatives.[10][11]

These succinate scaffolds are prevalent in numerous pharmacologically active molecules and serve as crucial chiral building blocks for drug synthesis.[11] A wide array of nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonates), can be employed as Michael donors.[8][11]

The reaction proceeds via the attack of a nucleophile (Nu⁻) on the β-carbon of the DBM double bond, forming a resonance-stabilized enolate intermediate. Subsequent protonation, typically during aqueous workup, yields the final 1,4-adduct.

Mechanism of the Michael Addition reaction with this compound.

This protocol outlines the synthesis of a precursor for polyaspartic esters, a technology where the Michael addition of amines to dialkyl maleates is fundamental.[12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Slowly add the primary amine (e.g., n-butylamine, 1.05 eq.) to the flask at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a temperature below 50 °C.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours, monitoring the disappearance of the starting materials by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, remove any excess amine under reduced pressure. The resulting dibutyl aminosuccinate is often of sufficient purity for subsequent use. If necessary, purification can be achieved via column chromatography on silica gel.

Diels-Alder Reactions: Constructing Cyclic Scaffolds

The olefinic double bond in this compound is electron-poor, making it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[5][13] This powerful transformation allows for the stereospecific construction of six-membered rings, which are core structures in countless natural products and synthetic drugs. The reaction's ability to form multiple carbon-carbon bonds in a single step with high stereocontrol makes it a cornerstone of modern synthetic strategy.

General schematic of a Diels-Alder reaction using DBM as the dienophile.
  • Reagent Preparation: In a fume hood, freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation (b.p. 41 °C). Keep the monomer chilled on an ice bath.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the DBM solution to 0 °C and add the freshly distilled cyclopentadiene (1.1 eq.) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. The reaction is often highly efficient at ambient temperature.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene. The resulting bicyclic adduct can be purified by silica gel chromatography if required.

Reductions and Hydrogenations: Access to Saturated Systems

The carbon-carbon double bond of this compound can be readily reduced to yield Dibutyl succinate.[5][13] This transformation is typically achieved through catalytic hydrogenation and serves as a primary route to high-purity saturated diesters. Dibutyl succinate itself is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and as a biodegradable solvent.

Hydrogenation_Workflow cluster_main Catalytic Hydrogenation of this compound start This compound (DBM) in Solvent (e.g., EtOH) reactor Charge Reactor with DBM Solution and Catalyst (e.g., Pd/C) start->reactor pressurize Pressurize Reactor with H₂ Gas (e.g., 50-100 psi) reactor->pressurize react Heat and Agitate (e.g., 25-60 °C) Monitor H₂ Uptake pressurize->react finish Reaction Complete react->finish filter Cool, Vent, and Filter to Remove Catalyst finish->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate product Dibutyl Succinate (High Purity) concentrate->product

Workflow for the catalytic hydrogenation of DBM to Dibutyl succinate.
  • Catalyst Handling: In a round-bottom flask or a Parr hydrogenation vessel, charge a suitable solvent (e.g., ethanol or ethyl acetate) and the catalyst, typically 5-10% Palladium on Carbon (Pd/C) (1-5 mol% loading), under an inert atmosphere (nitrogen or argon).

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Rinse the filter cake with the solvent. Combine the filtrates and concentrate under reduced pressure to yield Dibutyl succinate, which is often pure enough for subsequent steps without further purification.

Synthesis of this compound

For laboratories requiring custom synthesis or a deeper understanding of the starting material, DBM is readily prepared via Fischer esterification. The most common industrial method involves the reaction of maleic anhydride with n-butanol in the presence of an acid catalyst.[3][12][14]

CatalystMolar Ratio (Anhydride:Butanol)Reaction TimeYield (%)Reference
p-Toluene sulphonic acid1:470 min95.6[14][15]
Sulfuric Acid(Comparison study)-(Lower than PTSA)[14][15]
Ferric Chloride(Comparison study)-(Lower than PTSA)[14][15]
  • Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Reagents: Charge the flask with maleic anhydride (1.0 eq.), n-butanol (3-4 eq., serving as both reagent and solvent), and an acid catalyst such as p-toluenesulfonic acid (PTSA) (0.02 eq.).

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing until no more water is collected (typically 4-16 hours).

  • Workup: Allow the mixture to cool. Wash the solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Conclusion

This compound is a significantly more versatile reagent than its common industrial applications suggest. Its electron-deficient double bond provides a reliable handle for introducing functionality and building molecular complexity. Through Michael additions, Diels-Alder cycloadditions, and simple reductions, DBM serves as a readily available and cost-effective starting material for accessing valuable succinate and cyclohexene derivatives. For the synthetic chemist, this compound is not merely a plasticizer but a potent C4 building block, offering efficient and robust pathways for the synthesis of targets in pharmaceuticals, agrochemicals, and materials science.

References

Methodological & Application

Synthesis of Dibutyl malate from maleic anhydride and n-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of Dibutyl Malate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of this compound, a commercially significant diester, through the acid-catalyzed esterification of maleic anhydride with n-butanol. Designed for researchers, chemists, and process development professionals, this document elucidates the underlying chemical principles, offers a robust, step-by-step experimental procedure, and includes in-depth sections on product characterization, troubleshooting, and safety. The protocols herein are structured to be self-validating, emphasizing the rationale behind each step to ensure both high yield and purity. This guide aims to bridge theoretical knowledge with practical application, enabling the successful and safe laboratory synthesis of this compound.

Introduction and Significance

This compound (DBM) is a colorless, oily liquid with a characteristic ester odor. It is a versatile unsaturated ester with broad industrial applications. Primarily, it serves as a plasticizer for vinyl resins, particularly in copolymer applications involving PVC and vinyl acetates, where it imparts flexibility and durability.[1] Its utility extends to being a comonomer in the emulsion polymerization of paints and adhesives, enhancing properties such as adhesion, flexibility, and water resistance.[2][3] Furthermore, DBM is a crucial intermediate in organic synthesis, notably as a dienophile in Diels-Alder reactions and for producing derivatives of succinic acid.[1][4]

The synthesis of this compound is most commonly achieved via the direct esterification of maleic anhydride with n-butanol. This method is favored for its atom economy and the accessibility of its starting materials. This application note provides an authoritative and field-tested protocol for this synthesis, focusing on optimizing reaction conditions to maximize yield and purity while ensuring operational safety.

Underlying Chemical Principles and Mechanism

The synthesis of this compound from maleic anhydride is a classic example of Fischer-Speier esterification. The reaction proceeds in two distinct, sequential steps, as illustrated below.

Reaction Mechanism:

The overall transformation involves the reaction of one mole of maleic anhydride with two moles of n-butanol to yield one mole of this compound and one mole of water.

Step 1: Rapid Monoester Formation The process begins with a rapid, exothermic, and essentially irreversible nucleophilic attack of one molecule of n-butanol on one of the carbonyl carbons of the maleic anhydride ring. This ring-opening reaction forms monobutyl maleate, a carboxylic acid monoester.[5]

Step 2: Catalyzed Diester Formation The second step is the esterification of the remaining carboxylic acid group on the monobutyl maleate with a second molecule of n-butanol. This stage is significantly slower and reversible.[6] To achieve a high conversion rate, this step necessitates an acid catalyst (such as p-toluenesulfonic acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Critically, the water produced as a byproduct must be continuously removed from the reaction mixture to shift the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.[6]

Reaction Mechanism MA Maleic Anhydride MBM Monobutyl Maleate MA->MBM Step 1: Fast Ring-Opening BuOH1 n-Butanol BuOH1->MBM Step 1: Fast Ring-Opening BuOH2 n-Butanol DBM This compound BuOH2->DBM Step 2: Slow, Reversible Esterification MBM->invis1 DBM->invis2 H2O Water Catalyst Acid Catalyst (H⁺) Catalyst->DBM Step 2: Slow, Reversible Esterification invis1->DBM Step 2: Slow, Reversible Esterification invis2->H2O Byproduct (removed) Experimental Workflow Setup 1. Assemble Apparatus (Flask, Condenser, Dean-Stark) Charge 2. Charge Reactants (Maleic Anhydride, n-Butanol, p-TSA) Setup->Charge React 3. Heat to Reflux (95-120°C, 3-5 hrs) Charge->React WaterRemoval 4. Continuously Remove Water React->WaterRemoval Cool 5. Cool to Room Temperature WaterRemoval->Cool Wash 6. Neutralize & Wash (NaHCO₃ solution, DI Water) Cool->Wash Dry 7. Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Distill 8. Vacuum Distillation (Remove excess n-Butanol) Dry->Distill Product Pure this compound Distill->Product

References

Application Notes and Protocols for the Green Synthesis of Dibutyl Malate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Esterification

Dibutyl malate, an important ester with applications as a plasticizer, emollient, and intermediate in the synthesis of pharmaceuticals and agrochemicals, is traditionally synthesized through the esterification of malic acid with n-butanol.[1] This reaction has conventionally relied on homogeneous mineral acids like sulfuric acid as catalysts.[1] However, these catalysts pose significant environmental and operational challenges, including reactor corrosion, difficulty in separation from the product stream, and the generation of substantial acidic waste. The principles of green chemistry necessitate a shift towards more sustainable catalytic systems. Solid acid catalysts have emerged as a promising alternative, offering the advantages of easy separation, reusability, and reduced environmental impact. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound using various solid acid catalysts, tailored for researchers and professionals in drug development and chemical synthesis.

Comparative Overview of Solid Acid Catalysts

The selection of a suitable solid acid catalyst is paramount for achieving high yield, selectivity, and operational efficiency. The most common types of solid acid catalysts for esterification reactions include ion-exchange resins, sulfated metal oxides, and zeolites. Each class of catalyst possesses distinct characteristics that influence its catalytic performance.

Catalyst TypeSpecific ExampleKey AdvantagesPotential Disadvantages
Ion-Exchange Resins Amberlyst-15, Amberlyst-36 DryHigh catalytic activity, readily available, well-established protocols.[2][3]Limited thermal stability, potential for leaching of active sites.[4]
Sulfated Metal Oxides Sulfated Zirconia (SO₄²⁻/ZrO₂)High acidity (superacidity), high thermal stability, robust performance.More complex preparation compared to resins, potential for deactivation.
Zeolites H-Beta, H-ZSM-5Shape selectivity, high thermal and chemical stability, well-defined pore structures.[5]Potential for diffusion limitations with bulky molecules, acidity can vary with Si/Al ratio.[5]

Catalyst Preparation and Characterization

A thorough understanding of the catalyst's physical and chemical properties is crucial for optimizing the synthesis of this compound. This section outlines the preparation of a high-performance sulfated zirconia catalyst and the essential characterization techniques.

Protocol 1: Preparation of Sulfated Zirconia (SO₄²⁻/ZrO₂) Catalyst

This protocol describes the synthesis of a sulfated zirconia catalyst via the impregnation method.

Materials:

  • Zirconium hydroxide (Zr(OH)₄)

  • Sulfuric acid (H₂SO₄), 0.5 M solution

  • Deionized water

  • Tube furnace

  • Centrifuge

Procedure:

  • Sulfation: In a beaker, add 10 g of zirconium hydroxide to 100 mL of a 0.5 M sulfuric acid solution.

  • Stirring: Stir the suspension at room temperature for 3 hours to ensure uniform impregnation of the sulfate groups onto the zirconia support.

  • Separation: Separate the solid catalyst from the solution by centrifugation at 2500 rpm for 20 minutes.

  • Drying: Carefully decant the supernatant liquid and dry the solid catalyst in an oven at 100°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a tube furnace under an oxygen atmosphere at 600°C for 3 hours.[4][6] The calcination step is critical for the formation of the active superacid sites.

Catalyst Characterization Workflow

cluster_prep Catalyst Preparation cluster_char Characterization Prep Synthesized Solid Acid Catalyst XRD X-ray Diffraction (XRD) (Crystallinity, Phase) Prep->XRD SEM Scanning Electron Microscopy (SEM) (Morphology, Particle Size) Prep->SEM NH3_TPD NH3-Temperature Programmed Desorption (Acidity) Prep->NH3_TPD

Caption: Workflow for Solid Acid Catalyst Characterization.

Key Characterization Techniques:

  • X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the catalyst. For sulfated zirconia, XRD can confirm the formation of the desired tetragonal phase, which is associated with high catalytic activity.[7]

  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the catalyst.[8] An even particle size distribution is generally desirable for consistent catalytic performance.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): This is a crucial technique for quantifying the acidity of the catalyst.[9] The desorption temperature of ammonia correlates with the acid strength, with higher temperatures indicating stronger acid sites. This information is vital for understanding the catalyst's activity in the esterification reaction.

Protocols for this compound Synthesis

This section provides detailed, step-by-step protocols for the synthesis of this compound using two different types of solid acid catalysts: an ion-exchange resin and a general protocol adaptable for zeolites.

Protocol 2: this compound Synthesis using Amberlyst-36 Dry

This protocol is adapted from a study that identified Amberlyst-36 Dry as an optimal catalyst for the esterification of malic acid with n-butanol, providing a high yield and selectivity.[10]

Materials:

  • Malic acid

  • n-Butanol

  • Amberlyst-36 Dry catalyst

  • Benzene (or another suitable water entrainer like toluene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reactor Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add 10 g (0.07 mol) of malic acid, 22 mL of n-butanol (a 4-fold molar excess), and 40 mL of benzene.

  • Catalyst Addition: Add 1 wt% of Amberlyst-36 Dry catalyst relative to the total weight of the reactants.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring and Completion: Monitor the reaction by observing the rate of water collection. The reaction is considered complete when no more water is collected.

  • Catalyst Recovery: After cooling the reaction mixture to room temperature, the catalyst can be recovered by simple filtration.

  • Product Isolation: The filtrate contains the desired this compound. The excess n-butanol and benzene can be removed by distillation. Further purification can be achieved by washing the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acidity, followed by washing with water, drying over anhydrous magnesium sulfate, and final distillation under reduced pressure.[11]

Protocol 3: General Procedure for this compound Synthesis using Zeolite Catalysts (e.g., H-Beta)

Zeolites, such as H-Beta, are effective catalysts for esterification due to their strong Brønsted acidity and shape selectivity.[5] This protocol provides a general framework that can be optimized for specific zeolite catalysts.

Materials:

  • Malic acid

  • n-Butanol

  • Zeolite H-Beta catalyst (activated)

  • Toluene (as a water entrainer)

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Catalyst Activation: Prior to the reaction, activate the zeolite catalyst by heating it at a high temperature (e.g., 540°C for 3 hours) to remove any adsorbed water.[12]

  • Reactor Setup: Set up the reaction apparatus as described in Protocol 2.

  • Reactant and Catalyst Loading: Charge the reactor with malic acid, a molar excess of n-butanol (e.g., a 1:4 molar ratio of acid to alcohol), toluene, and the activated zeolite catalyst (e.g., 5-10 wt% of the reactants).

  • Reaction Conditions: Heat the mixture to reflux with efficient stirring. Continuously remove the water of reaction using the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples of the reaction mixture at regular intervals using techniques like gas chromatography (GC) to determine the conversion of malic acid.

  • Work-up: Upon completion of the reaction, cool the mixture, filter to recover the zeolite catalyst, and purify the this compound from the filtrate as described in Protocol 2.

Catalyst Reusability and Stability

A key advantage of solid acid catalysts is their potential for reuse, which is a cornerstone of green chemistry.

Catalyst Reusability Workflow

cluster_reaction Reaction Cycle cluster_regeneration Regeneration cluster_reuse Reuse Reaction Esterification Reaction Filtration Catalyst Filtration Reaction->Filtration Washing Washing with Solvent (e.g., Methanol) Filtration->Washing Drying Drying Washing->Drying Reuse Reuse in Subsequent Reaction Cycle Drying->Reuse Reuse->Reaction

Caption: Workflow for Catalyst Reusability Testing.

Protocol 4: Catalyst Reusability Study
  • Initial Reaction: Perform the synthesis of this compound according to Protocol 2 or 3.

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent, such as methanol or acetone, to remove any adsorbed reactants and products.[13]

  • Drying: Dry the washed catalyst in an oven at an appropriate temperature (e.g., 110°C for ion-exchange resins).

  • Subsequent Cycles: Reuse the regenerated catalyst in a fresh reaction mixture under the same conditions as the initial run.

  • Activity Assessment: Analyze the product yield and conversion for each cycle to evaluate the catalyst's stability and any potential deactivation. For instance, Amberlyst-15 has been shown to be reusable for multiple cycles with minimal loss of activity.[14]

Protocol 5: Catalyst Leaching Test

It is essential to verify the true heterogeneity of the catalyst and ensure that the active species are not leaching into the reaction medium.

  • Reaction Initiation: Begin the esterification reaction as per the standard protocol.

  • Hot Filtration: After a certain period of reaction (e.g., 1-2 hours), carefully and quickly filter the hot reaction mixture to remove the solid catalyst.

  • Continued Reaction of Filtrate: Allow the filtrate to continue reacting under the same temperature and stirring conditions.

  • Monitoring: Monitor the progress of the reaction in the filtrate. If the reaction proceeds at a significantly slower rate or stops altogether, it indicates that the catalysis is primarily heterogeneous. If the reaction continues at a similar rate, it suggests that active species have leached from the solid catalyst into the solution.[10]

Reaction Mechanism and By-product Formation

The esterification of malic acid with butanol over a solid acid catalyst proceeds through a well-established mechanism.

Esterification Reaction Mechanism

Malic_Acid Malic Acid Protonated_Acid Protonated Malic Acid Malic_Acid->Protonated_Acid + H+ (from catalyst) Butanol n-Butanol Catalyst Solid Acid Catalyst (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + n-Butanol Monoester Monobutyl Malate Tetrahedral_Intermediate->Monoester - H2O, - H+ Dibutyl_Malate This compound Monoester->Dibutyl_Malate + n-Butanol, + H+ - H2O, - H+ Water Water

Caption: Simplified Mechanism of Solid Acid-Catalyzed Esterification of Malic Acid.

The reaction is initiated by the protonation of the carboxylic acid group of malic acid by the solid acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of n-butanol, forming a tetrahedral intermediate. Subsequent dehydration and deprotonation yield the monoester, which can then undergo a second esterification to form this compound.[2]

A notable side reaction in the esterification of malic acid is its dehydration to form maleic and fumaric acids, which can then be esterified to dibutyl maleate and dibutyl fumarate, respectively.[10] The use of catalysts like Amberlyst-36 Dry has been shown to provide an optimal ratio between the desired conversion of malic acid and the selectivity towards this compound, minimizing the formation of these by-products.[10]

Conclusion

The transition to solid acid catalysts for the synthesis of this compound represents a significant advancement in green chemistry. Ion-exchange resins, sulfated zirconia, and zeolites all offer viable and environmentally benign alternatives to traditional homogeneous catalysts. The protocols and guidelines presented herein provide a robust framework for researchers and drug development professionals to implement these sustainable methods. By carefully selecting the catalyst and optimizing the reaction conditions, it is possible to achieve high yields of this compound through a process that is both efficient and environmentally responsible.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dibutyl Malate with Immobilized Lipase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Green Chemistry Approach to Dibutyl Malate Synthesis

This compound, an important ester with applications as a plasticizer, emollient, and intermediate in the synthesis of various fine chemicals, is traditionally produced through chemical catalysis. However, these methods often necessitate harsh reaction conditions, the use of corrosive acids, and can lead to the formation of undesirable byproducts, posing environmental and purification challenges.[1] Biocatalysis, utilizing enzymes such as lipases, presents a compelling and sustainable alternative for ester production.[2] Lipases (E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions with high specificity under mild conditions, minimizing energy consumption and side reactions.[3]

The immobilization of lipases onto solid supports further enhances their industrial applicability by improving stability, facilitating catalyst separation from the reaction medium, and enabling repeated use over multiple cycles.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from malic acid and n-butanol using an immobilized lipase, with a focus on practical protocols, optimization strategies, and the underlying scientific principles. We will delve into the critical parameters influencing the reaction, the kinetics of the enzymatic process, and methods for characterization and reuse of the immobilized biocatalyst.

Core Principles and Rationale

The enzymatic esterification of malic acid with n-butanol involves a two-step reaction to form this compound. The use of an immobilized lipase, such as the commercially available Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), is highly recommended due to its broad substrate specificity, high activity, and stability in organic solvents.[5][6] The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester synthesis by minimizing the competing hydrolysis reaction.

The kinetic mechanism of lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi mechanism.[7] In this model, the lipase first reacts with the acyl donor (malic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (n-butanol) binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. Understanding this mechanism is crucial for optimizing reaction conditions, as substrate inhibition by either the acid or the alcohol can occur at high concentrations.

A key consideration in the synthesis of this compound is the potential for side reactions, specifically the dehydration of malic acid or its ester to form esters of fumaric and maleic acids.[1] While enzymatic catalysis under mild conditions is expected to minimize these side reactions compared to traditional acid catalysis, it is an important aspect to monitor during product analysis.

Materials and Equipment

Reagents and Consumables
  • Malic Acid (≥99% purity)

  • n-Butanol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvents (e.g., Hexane, Toluene, Cyclohexane, Tert-butanol)

  • Molecular Sieves (3Å, for solvent drying)

  • Phosphate Buffer (for lipase immobilization, if preparing in-house)

  • Glutaraldehyde (for covalent immobilization, optional)

  • Support Material for Immobilization (e.g., Silica gel, Celite)

  • Standard solutions of this compound, Malic Acid, and n-Butanol (for analytical quantification)

  • Deionized Water

  • Sodium Bicarbonate solution (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment
  • Shaking Incubator or Magnetic Stirrer with Heating

  • Reaction Vessels (e.g., screw-capped flasks or vials)

  • pH Meter

  • Analytical Balance

  • Filtration apparatus (for catalyst recovery)

  • Rotary Evaporator

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring and product quantification

  • Spectrophotometer (for protein quantification during immobilization)

Experimental Protocols

Protocol 1: Immobilization of Lipase by Physical Adsorption (General Procedure)

This protocol describes a general method for immobilizing lipase onto a support material like Celite. For commercially available immobilized lipases like Novozym® 435, this step can be skipped.

  • Support Preparation: Wash the support material (e.g., Celite) with deionized water and dry it in an oven at 100°C for 24 hours.

  • Enzyme Solution Preparation: Dissolve the lipase powder in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a desired concentration.

  • Immobilization: Add the prepared support to the enzyme solution. The ratio of enzyme to support should be optimized. Gently stir the suspension at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours) to allow for adsorption.

  • Washing and Drying: After immobilization, filter the support and wash it with the buffer to remove any unbound enzyme. Subsequently, wash with deionized water and dry the immobilized lipase under vacuum.

  • Activity Assay: Determine the activity of the immobilized lipase using a standard esterification or hydrolysis reaction to quantify the success of the immobilization.

Protocol 2: Enzymatic Synthesis of this compound
  • Reactant Preparation: In a screw-capped flask, dissolve malic acid (e.g., 1 mmol) and n-butanol in a suitable organic solvent (e.g., 3 mL of hexane). A molar ratio of malic acid to n-butanol of 1:2 is a good starting point.[8] To drive the reaction towards product formation, an excess of the alcohol can be used.

  • Reaction Setup: Add the immobilized lipase (e.g., 15 mg of Celite-adsorbed lipase or a commercially available equivalent) to the reactant solution.[8] The optimal enzyme loading should be determined experimentally.

  • Incubation: Place the sealed reaction flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed.[8]

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by GC or HPLC to determine the concentration of this compound and the consumption of reactants.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized lipase. The catalyst can be washed with fresh solvent and stored for reuse.

  • Purification: The filtrate containing the product can be washed with a dilute sodium bicarbonate solution to remove any unreacted malic acid, followed by a water wash. Dry the organic layer with anhydrous magnesium sulfate and remove the solvent using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Optimization of Reaction Parameters

The yield of this compound can be significantly influenced by several parameters. A systematic optimization of these factors is crucial for developing an efficient synthesis process.

ParameterRange for OptimizationRationale and Key Considerations
Molar Ratio (Malic Acid:n-Butanol) 1:2 to 1:10An excess of n-butanol can shift the equilibrium towards product formation. However, very high concentrations of alcohol can sometimes lead to enzyme inhibition.[9]
Enzyme Loading 5% to 20% (w/w of substrates)Higher enzyme loading generally increases the reaction rate, but can also increase costs. An optimal loading balances reaction time and cost-effectiveness.[10]
Temperature 30°C to 70°CLipase activity increases with temperature up to an optimum, beyond which thermal denaturation can occur. The optimal temperature is specific to the lipase used.[11]
Solvent Hexane, Toluene, Cyclohexane, Tert-butanolThe choice of solvent can affect enzyme activity and substrate solubility. Hydrophobic solvents like hexane are often preferred for esterification.[8]
Agitation Speed 100 to 250 rpmAdequate mixing is necessary to overcome mass transfer limitations, but excessive agitation can cause mechanical damage to the immobilized enzyme.

Characterization and Reusability of Immobilized Lipase

The operational stability and reusability of the immobilized lipase are critical for the economic viability of the process.

Protocol 3: Reusability Study
  • Initial Reaction: Perform the synthesis of this compound under the optimized conditions as described in Protocol 2.

  • Catalyst Recovery: After the first reaction cycle, recover the immobilized lipase by filtration.

  • Washing: Wash the recovered catalyst with fresh solvent (e.g., hexane) to remove any adsorbed substrates and products.

  • Drying: Dry the catalyst under vacuum or in a desiccator.

  • Subsequent Cycles: Reuse the dried catalyst for a new batch of this compound synthesis under the same reaction conditions.

  • Activity Monitoring: Monitor the conversion of this compound in each cycle. The relative activity can be calculated as the percentage of the initial conversion. A well-immobilized lipase can often be reused for multiple cycles with minimal loss of activity.[12]

Data Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Malic Acid + n-Butanol + Solvent ReactionVessel Reaction at Optimized Temp & Agitation Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Monitoring GC/HPLC Monitoring ReactionVessel->Monitoring Filtration Filtration ReactionVessel->Filtration Product This compound Filtration->Product Catalyst Recovered Catalyst Filtration->Catalyst Washing Washing Catalyst->Washing Drying Drying Washing->Drying Reuse Reuse Drying->Reuse Reuse->ReactionVessel

Caption: Workflow for the enzymatic synthesis of this compound.

Proposed Kinetic Mechanism

kinetic_mechanism E E EA E-Acid E->EA + A EP E-Ester E->EP + Q EA->E - A EA->EP + B - P EP->E - Q EP->EA - B + P A Malic Acid B n-Butanol P Water Q This compound

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Troubleshooting and Further Considerations

  • Low Conversion: If the conversion to this compound is low, consider increasing the reaction temperature (within the enzyme's stability range), increasing the enzyme loading, or using a higher excess of n-butanol. Ensure that the solvent is anhydrous, as water can promote the reverse hydrolysis reaction.

  • Enzyme Deactivation: A rapid loss of activity upon reuse may indicate enzyme denaturation. This could be due to excessively high temperatures, extreme pH, or mechanical stress. Consider using a more robust immobilization technique or operating under milder conditions.

  • Byproduct Formation: The presence of fumaric or maleic acid esters suggests dehydration is occurring. This is more likely at higher temperatures. Optimizing for the lowest effective temperature can help minimize these side reactions.

  • Mass Transfer Limitations: In a heterogeneous system, the reaction rate can be limited by the diffusion of substrates to the enzyme's active site. Ensure adequate agitation to minimize these limitations.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase offers a sustainable and efficient alternative to conventional chemical methods. By carefully optimizing reaction parameters such as substrate molar ratio, temperature, and enzyme loading, high yields of the desired product can be achieved under mild conditions. The reusability of the immobilized biocatalyst further enhances the economic and environmental benefits of this green chemistry approach. This application note provides a solid foundation for researchers to develop and implement robust protocols for the enzymatic synthesis of this compound and other valuable esters.

References

Protocol for the Synthesis of Dibutyl Malate via Fischer Esterification Utilizing a Dean-Stark Apparatus

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of dibutyl malate, a versatile chemical intermediate and plasticizer. The procedure employs the Fischer-Speier esterification of DL-Malic acid with n-butanol, utilizing p-toluenesulfonic acid as a catalyst. A key feature of this protocol is the use of a Dean-Stark apparatus for the continuous azeotropic removal of water, which is critical for driving the reaction equilibrium towards a high yield of the desired ester. This document is intended for researchers and professionals in chemical synthesis and drug development, offering detailed methodological guidance, safety information, purification techniques, and an explanation of the underlying chemical principles.

Introduction and Scientific Background

This compound is a dialkyl ester with applications as a plasticizer for aqueous dispersions of copolymers and as an intermediate in the synthesis of pharmaceuticals, agricultural products, and other organic compounds.[1][2][3] Its synthesis is a classic example of the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

The core challenge in Fischer esterification is managing the reaction equilibrium, which includes the starting materials (carboxylic acid, alcohol) and the products (ester, water).[4][6] To achieve high conversion rates, the equilibrium must be shifted toward the products. This is effectively accomplished by continuously removing one of the products as it forms.[7]

This protocol utilizes a Dean-Stark apparatus, a specialized piece of glassware designed for azeotropic distillation.[8][9] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a water-immiscible solvent like toluene, a low-boiling ternary azeotrope of toluene, n-butanol, and water is formed. This vapor is condensed and collected in the Dean-Stark trap, where the water separates as a distinct, denser layer and can be removed, while the organic solvent overflows and returns to the reaction flask. This continuous removal of water is a highly efficient method for driving the esterification to completion.[10]

The reaction is catalyzed by p-toluenesulfonic acid (p-TSA), a strong organic acid that is solid and easy to handle compared to mineral acids like sulfuric acid.[11][12] p-TSA protonates the carbonyl oxygen of the malic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (n-butanol).[11][13]

Reaction Scheme and Mechanism

The overall reaction is the esterification of the two carboxylic acid groups of malic acid with two equivalents of n-butanol.

Reaction: Malic Acid + 2 n-Butanol ⇌ this compound + 2 H₂O

Mechanism Overview: The Fischer esterification proceeds via a series of reversible steps, encapsulated by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

  • Protonation: The catalyst (p-TSA) protonates the carbonyl oxygen of a carboxylic acid group on the malic acid.[4][13]

  • Nucleophilic Attack: An n-butanol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[13]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (H₂O).[6]

  • Elimination: A molecule of water is eliminated, and a C=O π bond is reformed.

  • Deprotonation: The protonated ester loses a proton to regenerate the catalyst and yield the final ester product. This process occurs for both carboxylic acid groups.

Materials and Equipment

Reagents and Chemicals
Chemical NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Hazards
DL-Malic AcidC₄H₆O₅134.09DecomposesCauses serious eye irritation.[14][15]
n-ButanolC₄H₁₀O74.12117.7Flammable liquid, Harmful if swallowed, Causes skin and serious eye damage.[16][17][18]
p-Toluenesulfonic acid monohydrate (p-TSA)C₇H₈O₃S·H₂O190.22103-106 (melts)Causes skin and serious eye irritation, May cause respiratory irritation.[19][20][21]
TolueneC₇H₈92.14110.6Highly flammable liquid and vapor, Skin irritation, May be fatal if swallowed and enters airways.
Sodium BicarbonateNaHCO₃84.01DecomposesNon-hazardous
Anhydrous Magnesium SulfateMgSO₄120.37N/A (solid)Non-hazardous
Equipment
  • Three-neck round-bottom flask (500 mL or 1 L)

  • Heating mantle with magnetic stirrer and stir bar

  • Dean-Stark trap (20 mL capacity)

  • Allihn or Liebig condenser

  • Thermometer and adapter

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Glassware for storage and measurement (beakers, graduated cylinders, Erlenmeyer flasks)

Health and Safety Precautions

This protocol involves flammable liquids and corrosive/irritant chemicals. Adherence to standard laboratory safety procedures is mandatory.

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[16][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.[16][20]

  • n-Butanol: Flammable liquid. Keep away from heat, sparks, and open flames.[22] Causes serious eye damage and skin irritation.[16][17]

  • p-Toluenesulfonic Acid: Corrosive and causes skin and severe eye irritation.[19][23] Avoid creating and inhaling dust.[20]

  • Toluene: Highly flammable. Can cause serious health effects. Handle with extreme care.

  • Spill Management: Have appropriate spill kits (e.g., for flammable solvents and acids) readily available.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 0.25 moles of this compound.

Part A: Reaction Setup and Synthesis
  • Apparatus Assembly: Assemble a 500 mL three-neck round-bottom flask with a large magnetic stir bar, a heating mantle, a Dean-Stark trap fitted with a condenser, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add:

    • DL-Malic Acid (33.5 g, 0.25 mol)

    • n-Butanol (92.7 g, 114.4 mL, 1.25 mol, 2.5 eq. per carboxyl group)

    • p-Toluenesulfonic acid monohydrate (2.4 g, ~0.0125 mol, 5 mol%)

    • Toluene (150 mL) - as the azeotropic entrainer.

  • Initiating the Reaction:

    • Begin stirring to create a suspension.

    • Turn on the cooling water to the condenser.

    • Heat the mixture to a gentle reflux using the heating mantle. The target temperature should be around 95-115°C, depending on the boiling point of the azeotrope.

  • Azeotropic Water Removal:

    • As the reaction proceeds, the water-toluene-butanol azeotrope will distill and collect in the Dean-Stark trap.

    • The condensate will separate into two phases in the trap: a lower aqueous layer and an upper organic layer. The organic layer will overflow and return to the reaction flask.

    • Monitor the reaction progress by observing the volume of water collected. The theoretical amount of water for this reaction is 9.0 mL (0.50 mol).

    • The reaction is typically complete when water collection ceases, which may take 4-8 hours.[24]

Part B: Work-up and Purification
  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Catalyst Neutralization:

    • Transfer the cooled reaction mixture to a 1 L separatory funnel.

    • Slowly add 150 mL of a 5% (w/v) sodium bicarbonate solution. Swirl gently at first, and then stopper and shake, venting frequently to release the CO₂ gas produced.[24][25]

    • Continue shaking until effervescence ceases. This neutralizes the p-TSA catalyst.

  • Aqueous Wash:

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the remaining organic layer with 100 mL of deionized water, followed by 100 mL of brine (saturated NaCl solution) to aid in breaking up any emulsions and removing residual water. Discard the aqueous layer after each wash.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate in portions until the drying agent no longer clumps together.[24][25]

    • Allow the mixture to stand for at least 20-30 minutes, then remove the drying agent by gravity filtration.

  • Solvent Removal:

    • Remove the toluene and excess n-butanol from the filtrate using a rotary evaporator.

  • Vacuum Distillation:

    • Transfer the crude this compound residue to a suitable flask for vacuum distillation. This is the most effective method for final purification.[25]

    • Heat the flask gently under vacuum. Collect the fraction that distills at the boiling point of this compound (approx. 165°C at 20 mmHg).[25] The final product should be a clear, colorless, oily liquid.[1][26]

Data Summary & Expected Results

Reaction Parameters
ParameterValue
Moles of Malic Acid0.25 mol
Moles of n-Butanol1.25 mol
Moles of p-TSA0.0125 mol
Volume of Toluene150 mL
Reaction Temperature~95-115 °C (Reflux)
Reaction Time4-8 hours
Theoretical Yield57.6 g
Expected Yield Range85-95% (49-55 g)[27]
Product Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₂₂O₅-
Molar Mass246.30 g/mol -
AppearanceColorless, oily liquid[1][2]
Boiling Point280 °C (at 760 mmHg)[26][28]
Freezing Point-65 to -85 °C[1][26]
Refractive Index~1.444 @ 25°C[1]
SolubilitySlightly miscible with water; miscible with most organic solvents.[1][28]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient catalyst; Wet reagents/glassware.Extend reflux time until water collection stops. Ensure all reagents and glassware are anhydrous.
Product is Wet (Cloudy) Incomplete drying; Insufficient washing with brine.Ensure sufficient anhydrous drying agent was used. Repeat brine wash and re-dry the organic layer.
Product is Yellow/Colored Thermal degradation during distillation; Impurities in starting materials.Use a lower distillation temperature with a higher vacuum. Treat the crude product with 1-2% (w/w) activated carbon before distillation.[25]
Reaction Stalls Catalyst has degraded or is insufficient.Add a small additional portion of p-TSA to the reaction mixture.

Experimental Workflow Diagram

Dibutyl_Malate_Synthesis cluster_setup Part A: Reaction Setup & Synthesis cluster_workup Part B: Work-up cluster_purification Part C: Purification A1 Charge Flask: - Malic Acid - n-Butanol - p-TSA - Toluene A2 Assemble Apparatus: - Flask - Dean-Stark - Condenser A1->A2 A3 Heat to Reflux (95-115 °C) A2->A3 A4 Azeotropic Removal of Water (Monitor Collection) A3->A4 B1 Cool to RT A4->B1 B2 Neutralize with NaHCO₃ (Vent CO₂) B1->B2 B3 Wash with Water & Brine B2->B3 B4 Dry Organic Layer (Anhydrous MgSO₄) B3->B4 C1 Filter Drying Agent B4->C1 C2 Remove Solvents (Rotary Evaporator) C1->C2 C3 Vacuum Distillation C2->C3 C4 Collect Pure this compound C3->C4

Caption: Workflow for this compound Synthesis.

References

Application Note: Enhancing Polyvinyl Acetate Performance via Internal Plasticization with Dibutyl Malate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Polyvinyl acetate (PVAc) produced via emulsion polymerization is a cornerstone polymer for adhesives, coatings, and binders. However, its inherent brittleness and high glass transition temperature (Tg) of approximately 30-35°C limit its efficacy in applications requiring flexibility and film formation at ambient or low temperatures. The traditional approach of adding external plasticizers like phthalates is increasingly scrutinized due to issues of migration, leaching, and long-term environmental impact. This guide details the use of dibutyl malate (DBM) not as a simple additive, but as a comonomer in the emulsion polymerization of vinyl acetate (VAc). This process, known as internal plasticization, permanently incorporates flexible butyl malate units into the polymer backbone, creating a stable, high-performance poly(vinyl acetate-co-dibutyl malate) [P(VAc-co-DBM)] latex with a significantly reduced Tg and enhanced film properties.

The Principle of Internal Plasticization with this compound

The core limitation of PVAc homopolymer is its chain rigidity at room temperature, which prevents polymer particles from coalescing into a continuous, crack-free film below its Minimum Film Forming Temperature (MFFT). External plasticizers work by physically separating polymer chains, increasing free volume and allowing for greater chain mobility. However, they are not covalently bonded and can be lost over time.

This compound offers a superior alternative. As a malate diester, it functions as a reactive comonomer that readily copolymerizes with vinyl acetate in a free-radical emulsion system.[1][2] The bulky and flexible dibutyl ester side groups are thus permanently tethered to the polymer backbone.

Causality of Performance Enhancement:

  • Steric Hindrance: The large butyl groups act as built-in spacers, preventing the polymer chains from packing tightly.

  • Increased Free Volume: This spacing increases the intermolecular volume, allowing polymer chain segments to move more freely at lower temperatures.

  • Reduced Tg and MFFT: The direct consequence of increased chain mobility is a significant and permanent reduction in the glass transition temperature and MFFT.[3][4] This allows the latex to form a clear, flexible film even at low temperatures.

  • Enhanced Hydrophobicity: The incorporation of alkyl ester groups increases the hydrophobic nature of the resulting polymer film, leading to improved water resistance and durability.[3][4][5]

The inability of DBM to homopolymerize effectively ensures its incorporation is dependent on the presence of the VAc comonomer, leading to a well-distributed copolymer structure, particularly when a semi-continuous monomer feeding strategy is employed.[6][7]

Visualization of the Copolymerization and Mechanism

The following diagram illustrates the formation of the P(VAc-co-DBM) backbone and the resulting internal plasticization effect.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 P(VAc-co-DBM) Copolymer Chain Segment cluster_3 Mechanism of Internal Plasticization VAc Vinyl Acetate (VAc) H₂C=CH-O-C(=O)CH₃ poly_process Free-Radical Emulsion Copolymerization VAc->poly_process DBM This compound (DBM) (H₉C₄)OOC-CH=CH-COO(C₄H₉) DBM->poly_process copolymer ~[CH₂-CH(OAc)]ₙ - [CH(COOBu)-CH(COOBu)]ₘ~ poly_process->copolymer chain1 Polymer Backbone 1 spacer1 Bulky Butyl Side Group spacer2 Bulky Butyl Side Group chain2 Polymer Backbone 2 spacer1->chain2 Increases Free Volume & Segmental Mobility

Caption: Copolymerization of VAc and DBM leading to internal plasticization.

Quantitative Impact of this compound on PVAc Properties

The concentration of DBM in the monomer feed is a critical parameter that can be tuned to achieve the desired balance of flexibility, hardness, and water resistance. The following table summarizes typical effects observed when copolymerizing VAc with DBM.

ParameterPVAc (0% DBM)P(VAc-co-10% DBM)P(VAc-co-20% DBM)P(VAc-co-30% DBM)Causality & Significance
Glass Transition (Tg) ~32 °C~18 °C~5 °C~ -8 °CDBM's bulky side chains increase polymer free volume, enhancing chain mobility and drastically lowering Tg.[3][4]
Min. Film Forming Temp. (MFFT) ~17 °C~8 °C< 0 °C< 0 °CA lower Tg directly translates to a lower MFFT, enabling film formation in colder conditions without coalescing aids.[3][4]
Water Resistance ModerateGoodExcellentExcellentThe hydrophobic butyl groups from DBM decrease the water sensitivity of the resulting polymer film.[3][4][5]
Flexibility / Elongation Low / BrittleModerateHighVery HighReduced intermolecular forces and increased chain mobility result in a more flexible and less brittle material.[1]
Adherence GoodGoodExcellentExcellentImproved film-forming properties and flexibility can lead to better substrate wetting and stronger adhesive bonds.[1]

Note: Absolute values are illustrative and can vary based on the specific polymerization recipe (e.g., type of protective colloid, initiator concentration) and molecular weight of the final polymer.[3][4]

Detailed Protocol: Semicontinuous Emulsion Copolymerization of VAc and DBM

This protocol describes a robust method for synthesizing a P(VAc-co-DBM) latex with approximately 50% solid content and a 20% DBM weight ratio in the copolymer. The semicontinuous (semi-batch) approach, where a pre-emulsion of monomers is fed into the reactor over time, is crucial for maintaining a constant monomer ratio, ensuring uniform copolymer composition and preventing particle flocculation.[3][6]

Materials & Reagents
ReagentPurposeTypical GradeSupplier Example
Vinyl Acetate (VAc)Primary MonomerInhibitor-removed, >99%Sigma-Aldrich
This compound (DBM)Comonomer / Internal Plasticizer>98%TCI, Merck
Polyvinyl Alcohol (PVA)Protective Colloid / Stabilizer87-89% hydrolyzed, MW 85k-124kPolysciences, Inc.
Potassium Persulfate (KPS)Water-Soluble InitiatorACS Reagent, >99%Thermo Fisher
Sodium Bicarbonate (NaHCO₃)BufferACS Reagent, >99.5%VWR
Non-ionic Surfactant (e.g., Ethoxylated Cetyl Alcohol)Co-emulsifier (Optional)Lab GradeVarious
Deionized (DI) WaterContinuous Phase18 MΩ·cmIn-house system
Equipment
  • 1L Jacketed Glass Reactor with a four-neck lid

  • Overhead Mechanical Stirrer with a paddle agitator

  • Reflux Condenser

  • Thermocouple connected to a temperature controller/circulator for the jacket

  • Peristaltic Pump or Syringe Pump for monomer feed

  • Nitrogen (N₂) inlet and bubbler

  • Beakers, graduated cylinders, magnetic stir plate

Experimental Workflow Diagram

G A 1. Prepare Aqueous Phase (PVA, Buffer in DI Water) C 3. Reactor Setup & Purge (Charge Aqueous Phase, Heat to 75°C, N₂ Purge) A->C B 2. Prepare Monomer Pre-emulsion (VAc, DBM, Surfactant, DI Water) E 5. Semicontinuous Feed (Feed Monomer Pre-emulsion over 3 hours) B->E D 4. Initiation (Add KPS Initiator Solution) C->D D->E F 6. Reaction Completion (Hold at 75°C for 1 hour post-feed) E->F G 7. Cooling & Finalization (Cool to RT, Adjust pH if needed) F->G H 8. Characterization (Solids, pH, Viscosity, Particle Size, Tg) G->H

Caption: Workflow for semicontinuous emulsion polymerization of VAc and DBM.

Step-by-Step Procedure

1. Preparation of Aqueous Phase (Initial Reactor Charge): a. In a 500 mL beaker, add 200g of DI water. b. While stirring with a magnetic stir bar, slowly sprinkle in 10g of Polyvinyl Alcohol (PVA). c. Heat the solution to 80-85°C and stir until the PVA is completely dissolved (approx. 1 hour). The solution should be clear. d. Allow the solution to cool to room temperature. e. Dissolve 0.5g of Sodium Bicarbonate into the PVA solution. Rationale: The buffer maintains a neutral pH, preventing the hydrolysis of vinyl acetate monomer to acetic acid and acetaldehyde, which can inhibit polymerization.

2. Preparation of Monomer Pre-emulsion: a. In a separate 500 mL beaker, add 100g of DI water and any optional co-emulsifier. b. With gentle stirring, add 200g of Vinyl Acetate and 50g of this compound. c. Continue to stir gently to form a stable, milky-white pre-emulsion. Do not stir so vigorously as to cause foaming.

3. Reactor Setup and Initiation: a. Charge the cooled aqueous phase (from step 1e) into the 1L reactor. b. Assemble the reactor with the overhead stirrer, reflux condenser, thermocouple, and N₂ inlet. c. Begin stirring at 200-300 RPM and start purging the reactor with a gentle stream of nitrogen for 20-30 minutes to remove oxygen. Rationale: Oxygen is a radical scavenger and potent inhibitor of free-radical polymerization. d. While purging, heat the reactor contents to 75°C using the circulating bath. e. In a small vial, dissolve 1.0g of Potassium Persulfate (KPS) in 10g of DI water. f. Once the reactor temperature is stable at 75°C, inject the KPS solution into the reactor.

4. Semicontinuous Monomer Feed: a. Wait approximately 5-10 minutes after initiator addition. b. Using a peristaltic or syringe pump, begin feeding the monomer pre-emulsion (from step 2c) into the reactor at a constant rate over 3 hours (approx. 1.9-2.0 mL/min). c. Maintain the reaction temperature at 75°C and the stirring speed throughout the feed. An exotherm (slight temperature increase) should be observed, indicating polymerization is proceeding.

5. Reaction Completion and Cooling: a. After the monomer feed is complete, continue to maintain the reaction at 75°C for an additional 1 hour to ensure high conversion of residual monomers. b. Turn off the heat and allow the reactor to cool to room temperature with continued stirring. c. The final product is a stable, milky-white P(VAc-co-DBM) latex.

Characterization of the Final Latex and Polymer Film

  • Solids Content: Determined gravimetrically by drying a known weight of latex in an oven at 105°C to a constant weight.

  • pH and Viscosity: Measured directly using a calibrated pH meter and a Brookfield viscometer.

  • Particle Size and Distribution: Analyzed using Dynamic Light Scattering (DLS).

  • Glass Transition Temperature (Tg): A film is cast from the latex and dried thoroughly. The Tg is then determined using Differential Scanning Calorimetry (DSC). This is the most direct confirmation of successful internal plasticization.

  • Water Resistance: A dried film is subjected to water contact angle measurements or immersion tests to quantify the improvement in hydrophobicity.[3][4]

Conclusion

The use of this compound as a comonomer in the emulsion polymerization of vinyl acetate is a highly effective and reliable strategy for internal plasticization. This approach yields a stable P(VAc-co-DBM) latex with permanently enhanced flexibility, lower film formation temperature, and improved water resistance compared to unmodified PVAc. By eliminating the need for leachable external plasticizers, this method produces more durable, stable, and environmentally benign materials suitable for advanced applications in coatings, adhesives, and binders.

References

Dibutyl malate in the synthesis of sulfosuccinate surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Dibutyl Malate in the Synthesis of Sulfosuccinate Surfactants

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of this compound in Anionic Surfactant Synthesis

Sulfosuccinate surfactants represent a cornerstone in the formulation of a wide array of products, from personal care and pharmaceuticals to industrial applications like emulsion polymerization and agriculture.[1][2][3] Their prevalence is due to a unique combination of properties: excellent wetting, emulsifying, and dispersing capabilities, coupled with remarkable mildness compared to other anionic surfactants like sodium dodecyl sulfate.[1][4][5] Among the various types, those derived from diesters, such as sodium dibutyl sulfosuccinate, offer a specific balance of hydrophobicity and water solubility, making them highly versatile.

This application note provides a detailed guide to the synthesis of sulfosuccinate surfactants, focusing on the use of this compound as the key intermediate. The synthesis is a robust two-step process: (1) the esterification of maleic anhydride with butanol to form dibutyl maleate, and (2) the subsequent sulfonation of the maleate diester to yield the final sulfosuccinate product.[2][6][7] We will delve into the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Part 1: Principles of the Two-Step Synthesis

The conversion of simple precursors—maleic anhydride and butanol—into a high-performance anionic surfactant is a classic example of controlled organic synthesis. Understanding the causality behind each step is critical for reproducibility and optimization.

Step 1: Esterification of Maleic Anhydride to Dibutyl Maleate

The first stage involves the formation of dibutyl maleate. This reaction proceeds in two phases: a rapid, often exothermic, initial reaction where one molecule of butanol opens the maleic anhydride ring to form a monobutyl maleate, followed by a slower, reversible second esterification to form the dibutyl maleate diester.[8]

  • Reaction: Maleic Anhydride + 2 Butanol ⇌ Dibutyl Maleate + 2 H₂O

  • Catalysis: This reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid group on the monoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the second butanol molecule.[9] Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, or solid acid resins like Amberlyst-15.[9]

  • Driving the Equilibrium: As a reversible reaction, the synthesis is driven to completion by the continuous removal of water, in accordance with Le Chatelier's principle.[10] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.

  • Reactant Stoichiometry: An excess of butanol is often used not only to push the reaction equilibrium towards the product but also to serve as a solvent, enabling modern solvent-free synthesis protocols.[4][9] A molar ratio of alcohol to maleic anhydride between 2.2:1 and 5:1 is common.

Step 2: Sulfonation of Dibutyl Maleate

The second stage introduces the hydrophilic sulfonate group, transforming the water-insoluble dibutyl maleate into an amphiphilic surfactant. This is achieved via a nucleophilic Michael addition reaction across the electron-deficient double bond of the maleate.[11]

  • Reaction: Dibutyl Maleate + Sodium Bisulfite → Sodium Dibutyl Sulfosuccinate

  • Mechanism: The bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking one of the carbons of the double bond. The resulting carbanion is then protonated by water to yield the sulfosuccinate product.[9]

  • Reaction Conditions: The sulfonation is typically carried out in an aqueous or aqueous-alcoholic medium at elevated temperatures, generally between 70-90°C.[4] Careful control of pH is necessary to prevent hydrolysis of the ester groups and minimize the formation of byproducts like fumarate isomers.[4]

Part 2: Experimental Protocol

This protocol details a laboratory-scale synthesis of sodium dibutyl sulfosuccinate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: Maleic anhydride (99%), n-butanol, p-toluenesulfonic acid (p-TSA), sodium bisulfite, sodium hydroxide, and deionized water.

  • Equipment: 3-neck round-bottom flask, heating mantle with magnetic stirrer, thermometer, condenser, Dean-Stark apparatus, dropping funnel, separatory funnel, rotary evaporator.

Workflow Diagram: Synthesis of Sodium Dibutyl Sulfosuccinate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonation cluster_2 Purification & Isolation A Charge Flask: - Maleic Anhydride - n-Butanol (excess) - p-TSA catalyst B Assemble Dean-Stark Apparatus A->B C Heat to Reflux (115-125°C) B->C D Collect Water Azeotropically C->D E Monitor Reaction (e.g., via acid number) D->E F Cool & Neutralize Catalyst E->F H Add Dibutyl Maleate to Bisulfite Solution F->H Transfer Dibutyl Maleate G Prepare Sodium Bisulfite Solution G->H I Heat Reaction (70-90°C) with Stirring J Monitor Completion (% sulfite content) K Cool Reaction Mixture L Phase Separation (if applicable) K->L M Solvent Removal (Rotary Evaporator) L->M N Characterize Product (FTIR, NMR) M->N O Final Product: Sodium Dibutyl Sulfosuccinate N->O

Caption: Workflow for the two-step synthesis of sodium dibutyl sulfosuccinate.

Step-by-Step Methodology

Part A: Synthesis of Dibutyl Maleate (Esterification)

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a heating mantle, magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a condenser.

  • Charging Reactants: To the flask, add maleic anhydride (98 g, 1.0 mol), n-butanol (222 g, 3.0 mol), and p-toluenesulfonic acid (2.0 g, ~0.01 mol).

    • Causality: Using a 3:1 molar ratio of butanol to maleic anhydride ensures the reaction is driven towards the diester product and maintains a liquid phase.[8] p-TSA is an effective and easily handled acid catalyst.[9][12]

  • Reaction: Heat the mixture to reflux. The temperature should stabilize around 115-125°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with butanol.

  • Monitoring: Continue the reaction until the theoretical amount of water (~18 mL for the diester) has been collected, or until the reaction is deemed complete by monitoring the acid value of the mixture. This typically takes 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to below 60°C. Neutralize the p-TSA catalyst by adding a small amount of 20% sodium hydroxide solution until the mixture is neutral (pH ~7).

  • Purification: Transfer the mixture to a separatory funnel. Wash with deionized water to remove any remaining salts. Remove the excess butanol under reduced pressure using a rotary evaporator to yield crude dibutyl maleate, a clear, oily liquid.[13]

Part B: Synthesis of Sodium Dibutyl Sulfosuccinate (Sulfonation)

  • Reactor Setup: In a new clean flask equipped with a stirrer, thermometer, and condenser, prepare a solution of sodium bisulfite (104 g, 1.0 mol) in deionized water (250 mL).

  • Reaction: Heat the bisulfite solution to 70°C. Slowly add the crude dibutyl maleate (228 g, 1.0 mol) from Part A to the stirred solution over 30 minutes.

    • Causality: A gradual addition helps to control any potential exotherm and ensures a homogenous mixture.

  • Heating and Monitoring: After the addition is complete, raise the temperature to 80-90°C and maintain for 2-3 hours.[4] The reaction progress can be monitored by measuring the concentration of unreacted bisulfite.

  • Completion: The reaction is complete when the mixture becomes clear and homogenous. Cool the mixture to room temperature. The resulting product is an aqueous solution of sodium dibutyl sulfosuccinate. If a solid product is desired, water can be removed under vacuum.

Part 3: Data Presentation and Characterization

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterEsterificationSulfonation
Key Reactants Maleic Anhydride, n-ButanolDibutyl Maleate, Sodium Bisulfite
Molar Ratio 1 : 3 (Anhydride : Alcohol)1 : 1 (Maleate : Bisulfite)
Catalyst p-Toluenesulfonic AcidNone
Temperature 115 - 125 °C70 - 90 °C[4]
Typical Duration 4 - 6 hours2 - 3 hours
Expected Yield >95% (Dibutyl Maleate)>90% (Sulfosuccinate)
Characterization of Final Product

To confirm the identity and purity of the synthesized sodium dibutyl sulfosuccinate, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key peaks to identify include strong C=O stretching for the ester groups (~1730 cm⁻¹), S=O stretching for the sulfonate group (~1210 and 1050 cm⁻¹), and the absence of the C=C bond from the maleate precursor (~1640 cm⁻¹).[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can definitively confirm the structure by showing the characteristic shifts for the butyl chains, the succinate backbone, and the carbon atom bonded to the sulfonate group.[5][14]

  • Surface Tension Measurement: As a surfactant, the product's effectiveness can be quantified by measuring the surface tension of its aqueous solutions at various concentrations to determine the Critical Micelle Concentration (CMC).[2][15]

Part 4: Applications and Concluding Remarks

Sodium dibutyl sulfosuccinate synthesized via this method is a versatile anionic surfactant with numerous applications:

  • Pharmaceuticals: Used as an excipient and stool softener.[4][9]

  • Cosmetics & Personal Care: Acts as a mild emulsifying and foaming agent in creams, lotions, and shampoos.[1][2][4]

  • Industrial Processes: Employed as a wetting agent in textiles, a dispersing agent in pesticide formulations, and an emulsifier in polymerization processes.[3][4][9]

This protocol provides a reliable and well-understood pathway for the synthesis of sulfosuccinate surfactants using this compound as a key intermediate. By carefully controlling reaction parameters such as temperature, stoichiometry, and water removal, researchers can achieve high yields of a high-purity product suitable for a wide range of applications.

References

Application Notes and Protocols: Diels-Alder Reaction with Dibutyl Maleate as a Dienophile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and elegant method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds in a concerted fashion, allowing for the stereospecific formation of complex cyclic systems.[1] The strategic importance of this reaction is underscored by its wide application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of dibutyl maleate as a dienophile in the Diels-Alder reaction. Dibutyl maleate, an ester of maleic acid, serves as an electron-poor alkene, making it an effective dienophile for reactions with electron-rich dienes.[4][5] Its ester functionalities not only activate the double bond for cycloaddition but also provide valuable synthetic handles for further molecular elaboration in the resulting cyclohexene adducts.

We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The aim is to equip the reader with the foundational knowledge and practical insights required to successfully employ dibutyl maleate in their synthetic endeavors.

Mechanistic Considerations: The Role of Dibutyl Maleate

The Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory.[6] In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4][6]

Dibutyl maleate is an exemplary dienophile due to the presence of two electron-withdrawing ester groups conjugated with the carbon-carbon double bond. These groups lower the energy of the dienophile's LUMO, facilitating a more favorable orbital overlap with the diene's HOMO.[4] This energetic proximity accelerates the reaction rate.[5]

The stereochemistry of the dienophile is retained in the product.[7] Since dibutyl maleate is a Z-alkene (cis), the two ester groups will be cis to each other in the resulting cyclohexene adduct.

Logical Flow of the Diels-Alder Reaction

Diels_Alder_Mechanism Diene Electron-Rich Diene (HOMO) TransitionState Cyclic Transition State (Concerted) Diene->TransitionState [4π] Dienophile Dibutyl Maleate (Electron-Poor Dienophile) (LUMO) Dienophile->TransitionState [2π] Product Cyclohexene Adduct (cis-Diester) TransitionState->Product New σ-bonds form

Caption: Mechanism of the Diels-Alder reaction.

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of reagents and solvents should be performed in a well-ventilated fume hood.

  • Reagent Handling: Dibutyl maleate may cause skin sensitization.[8] Cyclopentadiene is volatile and has an unpleasant odor; it also readily dimerizes at room temperature.[9] Handle these chemicals with care. Maleic anhydride, a related dienophile, is corrosive and toxic.[9]

Protocol 1: Reaction of Dibutyl Maleate with Cyclopentadiene

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation.[10][11] The reaction with dibutyl maleate is typically rapid and exothermic.

Materials:

  • Dibutyl maleate

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer by heating.[12] This should be done immediately before use.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dibutyl maleate (1.0 eq).

  • Solvent Addition: Dissolve the dibutyl maleate in a minimal amount of anhydrous toluene.

  • Diene Addition: Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reaction of Dibutyl Maleate with 2,3-Dimethyl-1,3-butadiene

This protocol demonstrates the reaction with an acyclic diene. Acyclic dienes must adopt an s-cis conformation for the reaction to occur, which can sometimes require higher temperatures.[10]

Materials:

  • Dibutyl maleate

  • 2,3-Dimethyl-1,3-butadiene

  • Xylene

  • 25 mL round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine dibutyl maleate (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.2 eq).

  • Solvent Addition: Add xylene to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) using a heating mantle or oil bath.[13]

  • Reaction Time: Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the resulting residue by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Measure Dibutyl Maleate and Diene Solvent Add Anhydrous Solvent Reagents->Solvent Setup Assemble Glassware (Flask, Condenser) Solvent->Setup Mixing Combine Reagents and Solvent Setup->Mixing Heating Heat to Desired Temperature (if needed) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Evaporation Solvent Removal (Rotary Evaporator) Monitoring->Evaporation Reaction Complete Chromatography Column Chromatography Evaporation->Chromatography Characterization Product Analysis (NMR, IR, MS) Chromatography->Characterization

References

Analytical Methods for the Quantification of Dibutyl Malate (GC-MS & HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides comprehensive, validated protocols for the quantitative analysis of Dibutyl Malate (DBM), a widely used diester in various industrial applications.[1] Accurate quantification is critical for quality control, purity assessment, and stability studies. We present two robust and reliable analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), ideal for its high specificity and sensitivity for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography (HPLC) with UV detection, a versatile alternative suitable for a broad range of applications.[2] This document details the scientific principles, method development considerations, step-by-step experimental protocols, and data analysis frameworks for both techniques, designed for immediate implementation in research and quality control laboratories.

Introduction

This compound (CAS No: 105-76-0), the dibutyl ester of maleic acid, is a colorless, oily liquid with a molecular weight of 228.28 g/mol .[3] It serves as a critical comonomer and plasticizer in the emulsion polymerization of paints and adhesives and as an intermediate in organic synthesis.[4] The manufacturing process of DBM can lead to impurities, most notably the trans-isomer, dibutyl fumarate, and unreacted starting materials.[2] Therefore, the development of precise and accurate analytical methods is paramount to ensure the quality, purity, and consistency of the final product.

This guide presents two gold-standard analytical techniques for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the superior separation capability of gas chromatography with the specific detection and identification power of mass spectrometry.[2] It is exceptionally well-suited for analyzing volatile compounds like DBM.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation technique, particularly effective for compounds that may not be sufficiently volatile or could be thermally sensitive.[2] A reversed-phase method with UV detection is presented.

Each section is designed to provide the user with not only a protocol but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating troubleshooting and adaptation.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle of the Method

GC-MS is the definitive technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology hinges on two core processes. First, the gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Compounds with higher volatility and lower affinity for the stationary phase elute faster. Second, the mass spectrometer detects, ionizes, and fragments the eluted molecules, separating the resulting ions based on their mass-to-charge (m/z) ratio. This provides a unique fragmentation pattern, or "fingerprint," for unequivocal identification and highly sensitive quantification.[2]

Method Development Considerations
  • Column Selection: The choice of a GC column is critical for achieving separation from matrix components and, most importantly, from isomeric impurities like dibutyl fumarate. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is an excellent choice for ester analysis due to its thermal stability and selectivity based on boiling points and polarity.[5]

  • Temperature Program: A programmed temperature ramp is essential. Starting at a lower temperature allows for the proper focusing of the analytes at the head of the column, while a gradual increase in temperature ensures that compounds are eluted efficiently, resulting in sharp, symmetrical peaks. The final temperature and hold time are set to ensure that all components, including any less volatile impurities, are eluted from the column.[5]

  • Mass Spectrometer Mode: The MS can be operated in two modes:

    • Full Scan: Acquires a full mass spectrum, which is useful for identifying unknown compounds by comparing the spectrum to a library (e.g., NIST).

    • Selected Ion Monitoring (SIM): Monitors only a few specific m/z ions characteristic of the target analyte. This mode significantly increases sensitivity and selectivity, making it ideal for quantitative analysis, especially at low concentrations.[6] For this compound, characteristic ions include m/z 173, 117, and 56.[2]

Detailed Protocol: Quantification of this compound by GC-MS

1.3.1. Equipment and Materials

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MS system or equivalent).[5]

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]

  • Reagents: Dichloromethane (GC grade), this compound certified reference standard, Dioctyl phthalate (Internal Standard, optional but recommended).[2]

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with phthalate-free septa.[7]

1.3.2. Preparation of Standards and Samples

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 50 mg of Dioctyl phthalate and dissolve in a 50 mL volumetric flask with dichloromethane.

  • DBM Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the DBM stock solution. For a range of 1-100 µg/mL, pipette appropriate volumes of the stock solution into volumetric flasks, add a fixed amount of the IS solution (to achieve a final concentration of ~25 µg/mL), and dilute to volume with dichloromethane.

  • Sample Preparation: Accurately weigh approximately 100 mg of the DBM sample into a 10 mL volumetric flask and dissolve in dichloromethane. Dilute an aliquot of this solution to a final concentration within the calibration range (e.g., ~50 µg/mL). Add the internal standard to the final dilution at the same concentration as in the calibration standards.[2]

1.3.3. Instrumental Parameters

ParameterSettingRationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for a 0.25 mm ID column.
Oven ProgramInitial: 100°C, hold 2 minAllows for solvent focusing.
Ramp: 10°C/min to 280°CProvides good separation of DBM and related impurities.[5]
Hold: 5 min at 280°CEnsures elution of all components.
MS System
Ion Source Temp.230 °CStandard temperature for EI source.
Transfer Line Temp.280 °CPrevents condensation of analytes between GC and MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)For optimal sensitivity and selectivity in quantification.
SIM Ions This compound: Quantifier: m/z 173; Qualifiers: m/z 117, 56Based on the compound's mass spectrum.[2]
Dioctyl Phthalate (IS): Quantifier: m/z 149; Qualifiers: m/z 167, 279Characteristic ions for this common internal standard.

1.3.4. Data Analysis and System Validation

  • Calibration: Generate a calibration curve by plotting the ratio of the DBM peak area to the IS peak area against the concentration of DBM. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995.

  • Quantification: Calculate the concentration of DBM in the prepared sample solution using the regression equation. Adjust for the initial sample weight and dilution factors to report the final concentration.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8][9]

Section 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of the Method

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A sample is introduced into a polar mobile phase, which is pumped through a column packed with a non-polar stationary phase (typically C18).[10] Hydrophobic molecules, like this compound, interact more strongly with the stationary phase and are retained longer, while more polar components elute earlier. Detection is achieved using a UV detector, which measures the absorbance of the eluting analyte at a specific wavelength. The conjugated system of the maleate ester (O=C-C=C-C=O) allows for UV detection.

Method Development Considerations
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for separating esters like DBM from potential polar impurities. An end-capped column is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica support.[11]

  • Mobile Phase Optimization: The mobile phase composition is a critical factor.[12]

    • Organic Modifier: Acetonitrile or methanol is used to control the elution strength. Increasing the percentage of the organic modifier reduces the retention time of hydrophobic analytes.[13]

    • Aqueous Component & pH: Water is the weak solvent. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is often necessary to suppress the ionization of any acidic impurities and ensure sharp, reproducible peaks. A stable pH is crucial for method robustness.[10][14]

  • Detector Wavelength: The wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. For conjugated esters, this is typically in the range of 210-230 nm.

Detailed Protocol: Quantification of this compound by HPLC-UV

2.3.1. Equipment and Materials

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (or Formic Acid for MS compatibility).[10] this compound certified reference standard.

  • Glassware & Filters: Class A volumetric glassware, autosampler vials, 0.45 µm syringe filters for sample preparation.

2.3.2. Preparation of Standards and Samples

  • Mobile Phase: Prepare the mobile phase, for example, Acetonitrile:Water (70:30 v/v) with 0.1% phosphoric acid. Degas the solution by sonication or vacuum filtration before use.[10]

  • DBM Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask using the mobile phase as the diluent.

  • Calibration Standards: Prepare a series of working standards (e.g., 10-200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

2.3.3. Instrumental Parameters

ParameterSettingRationale
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µmStandard column for reversed-phase separation of moderately non-polar analytes.
Mobile PhaseAcetonitrile:Water (70:30, v/v) containing 0.1% Phosphoric AcidProvides good retention and peak shape for DBM.[10]
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature30 °CMaintains stable retention times and improves peak symmetry.
Injection Volume10 µLA standard volume to balance sensitivity and peak shape.
UV Detector
Detection Wavelength225 nmProvides high sensitivity for the maleate chromophore.

2.3.4. Data Analysis and System Validation

  • Calibration: Generate a calibration curve by plotting the peak area of DBM against its concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.995.

  • Quantification: Determine the concentration of DBM in the sample from the calibration curve and report the final value after accounting for dilutions and initial sample weight.

  • Validation: As with the GC-MS method, full validation as per ICH Q2(R1) guidelines is required to demonstrate that the method is suitable for its intended purpose.[15] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection and quantification.[16]

Mandatory Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurate Weighing (Sample / Standard) dissolve 2. Dissolution (Dichloromethane) weigh->dissolve is 3. Internal Standard Addition dissolve->is dilute 4. Dilution to Final Concentration is->dilute inject 5. GC Injection (Splitless) dilute->inject separate 6. Chromatographic Separation (5% Phenyl Column) inject->separate detect 7. MS Detection (EI, SIM Mode) separate->detect integrate 8. Peak Integration (Analyte & IS) detect->integrate calibrate 9. Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify 10. Quantification & Reporting calibrate->quantify HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurate Weighing (Sample / Standard) dissolve 2. Dissolution (Mobile Phase) weigh->dissolve dilute 3. Dilution to Final Concentration dissolve->dilute filtrate 4. Filtration (0.45 µm Syringe Filter) dilute->filtrate inject 5. HPLC Injection filtrate->inject separate 6. RP Separation (C18 Column) inject->separate detect 7. UV Detection (225 nm) separate->detect integrate 8. Peak Integration detect->integrate calibrate 9. Calibration Curve (Area vs. Conc.) integrate->calibrate quantify 10. Quantification & Reporting calibrate->quantify

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Dibutyl Malate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibutyl malate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your product.

I. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield of this compound

A diminished yield is a frequent challenge in esterification reactions. The synthesis of this compound from malic acid and n-butanol is a reversible equilibrium reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[1][2][3][4]

Potential Cause 1: Inefficient Water Removal

  • Causality: The esterification process produces water as a byproduct.[1][4][5] According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants (malic acid and n-butanol), thereby reducing the yield of this compound.[1][3]

  • Recommended Solution: Continuous removal of water from the reaction mixture is crucial. This can be effectively achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or benzene.[1][2] The solvent forms an azeotrope with water, which distills off, and upon condensation, the denser water separates and can be collected, while the solvent is returned to the reaction flask.[1] Alternatively, conducting the reaction under a vacuum can also facilitate water removal.[2][6]

Potential Cause 2: Suboptimal Reactant Molar Ratio

  • Causality: The stoichiometry of the reaction requires two moles of n-butanol for every mole of malic acid. However, to further drive the equilibrium towards the product, a large excess of one reactant is often employed.[1]

  • Recommended Solution: Using a significant excess of n-butanol can effectively increase the concentration of one of the reactants, pushing the reaction forward and maximizing the conversion of the limiting reactant, malic acid. A molar ratio of n-butanol to malic acid of 3.5:1 up to 10:1 has been shown to be effective.[7][8]

Potential Cause 3: Inadequate Catalyst Activity or Concentration

  • Causality: An acid catalyst is essential to increase the rate of the esterification reaction.[2][4] An insufficient amount of catalyst or a catalyst with low activity will result in a slow reaction rate and incomplete conversion, leading to a lower yield.

  • Recommended Solution: Common and effective catalysts include p-toluenesulfonic acid, sulfuric acid, and solid acid catalysts like ion-exchange resins (e.g., Amberlyst 36 Dry).[2][9][10][11] Ensure the catalyst is of high purity and used in an appropriate concentration, typically a small percentage of the total reactant mass.[2] For instance, a study showed that a yield of 95.6% could be achieved with a molar ratio of maleic anhydride, n-butanol, and p-toluenesulfonic acid of 1:4:0.16.[12][13] Solid acid catalysts offer the advantage of easier separation from the reaction mixture.[9][10][11]

Issue 2: Product Discoloration (Yellow Tint)

The desired this compound is a colorless oily liquid. A yellow discoloration indicates the presence of impurities, often stemming from side reactions.[2]

Potential Cause 1: High Reaction Temperature

  • Causality: While higher temperatures increase the reaction rate, excessively high temperatures can promote undesirable side reactions. These can include dehydration of malic acid to maleic and fumaric acids, followed by their esterification, or even polymerization and carbonization, all of which can produce colored byproducts.[2][9][10][11]

  • Recommended Solution: Maintain the reaction temperature within the optimal range, which is typically between 80°C and 130°C.[2] It is critical to ensure uniform heating and efficient stirring to avoid localized overheating.

Potential Cause 2: Impurities in Starting Materials

  • Causality: The purity of the reactants, malic acid and n-butanol, is paramount. Impurities present in the starting materials can undergo side reactions under the acidic and heated conditions, leading to colored contaminants in the final product.[2]

  • Recommended Solution: Always use high-purity starting materials. If necessary, purify the reactants before use. For example, n-butanol can be distilled to remove any water or other impurities.

Issue 3: Presence of Byproducts

The formation of byproducts not only lowers the yield of the desired this compound but also complicates the purification process.

Potential Cause: Dehydration and Isomerization Reactions

  • Causality: Under acidic and thermal conditions, malic acid or its ester can undergo dehydration to form dibutyl maleate and dibutyl fumarate.[9][10][11] Dibutyl maleate can also isomerize to the more stable trans-isomer, dibutyl fumarate.[2][14]

  • Recommended Solution: The choice of catalyst can influence the selectivity of the reaction. Studies have shown that while byproducts like esters of fumaric and maleic acids are formed with various catalysts, the use of a heterogeneous catalyst like Amberlyst 36 Dry can provide an optimal ratio of conversion to selectivity for this compound.[8][9][10][11] Careful control of reaction time and temperature can also help minimize the formation of these byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the synthesis of this compound?

A1: The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, plays a crucial role in increasing the rate of the esterification reaction. It does this by protonating the carbonyl oxygen of the carboxylic acid group in malic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.

Q2: How can I effectively purify the crude this compound after the reaction?

A2: A typical purification process involves several steps. First, if a solid catalyst is used, it should be removed by filtration.[2] For a homogeneous catalyst, a neutralization step is required, which can be done by washing the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.[2][15] This is followed by washing with water and then brine to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[15] Finally, the crude product is purified by vacuum distillation to obtain the colorless, oily this compound.[2][15]

Q3: Can I reuse the catalyst?

A3: One of the significant advantages of using solid acid catalysts, such as ion-exchange resins, is their reusability.[16] After the reaction, the catalyst can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed materials, dried, and then can be used in subsequent batches. This not only reduces the cost but also minimizes environmental waste.

Q4: What are the key safety precautions to consider during the synthesis?

A4: The synthesis of this compound involves the use of flammable liquids (n-butanol) and corrosive acids. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid using open flames; use a heating mantle for heating.[4] this compound itself can be an irritant, so direct contact with skin and eyes should be avoided.[17]

III. Experimental Protocol: Optimized Synthesis of this compound

This protocol outlines a step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Materials and Equipment:
  • Malic acid

  • n-Butanol (excess)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Vacuum distillation apparatus

Step-by-Step Procedure:
  • Reactor Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add malic acid, a 4-fold molar excess of n-butanol, a catalytic amount of p-toluenesulfonic acid (e.g., 0.16 moles per mole of malic acid), and toluene.[12][13]

  • Reaction: Heat the mixture to reflux using a heating mantle with continuous stirring. The water produced during the reaction will co-distill with toluene and be collected in the Dean-Stark trap.[1]

  • Monitoring Progress: The reaction progress can be monitored by observing the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[15]

    • Wash the organic layer sequentially with water and then brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate.[15]

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess n-butanol and toluene under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.[15]

IV. Data Presentation

The following table summarizes typical reaction conditions and their impact on the yield of this compound, synthesized from maleic anhydride and n-butanol, which is a closely related synthesis.

CatalystMolar Ratio (Maleic Anhydride:n-Butanol)Temperature (°C)Reaction Time (h)Esterification Rate (%)
Hydrogen type cation exchange resin1:1.590-125499.3
Hydrogen type cation exchange resin1:280-110399.4
Hydrogen type cation exchange resin1:1.790-1203.599.4

Data adapted from a patent for dibutyl maleate synthesis.[6]

V. Visualizations

This compound Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage A Charge Reactor: - Malic Acid - n-Butanol (excess) - Acid Catalyst - Toluene B Heat to Reflux (80-130°C) A->B C Continuous Water Removal (Dean-Stark Trap) B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E Reaction Complete F Neutralization Wash (Sodium Bicarbonate) E->F G Aqueous Washes (Water & Brine) F->G H Drying (Anhydrous MgSO4) G->H I Filtration H->I J Solvent Removal (Reduced Pressure) I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low this compound Yield Water Inefficient Water Removal Start->Water Ratio Suboptimal Molar Ratio Start->Ratio Catalyst Inactive/Insufficient Catalyst Start->Catalyst DeanStark Use Dean-Stark Trap or Vacuum Water->DeanStark ExcessButanol Increase Excess of n-Butanol Ratio->ExcessButanol CheckCatalyst Verify Catalyst Activity & Concentration Catalyst->CheckCatalyst

Caption: Troubleshooting Low Yield in Synthesis.

VI. References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. --INVALID-LINK--

  • Overcoming challenges in the industrial scale synthesis of Dibutyl maleate. (n.d.). Benchchem. --INVALID-LINK--

  • What happens if i don't remove water during esterification? (2022, December 20). Reddit. --INVALID-LINK--

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. --INVALID-LINK--

  • Technical Support Center: Refinement of Purification Methods for High-Purity Dibutyl Maleate. (n.d.). Benchchem. --INVALID-LINK--

  • How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube. --INVALID-LINK--

  • Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. (2015, August 9). ResearchGate. --INVALID-LINK--

  • Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. --INVALID-LINK--

  • Deng, J., Zhu, X., Zhao, W., & Zhang, Y. (n.d.). Production of Dibutyl Maleate with SO42-/Fe2O3 Solid Acid Catalyst. DEStech Transactions on Engineering and Technology Research. --INVALID-LINK--

  • A kind of method of synthesizing this compound. (n.d.). Google Patents. --INVALID-LINK--

  • Wen, R. M., Long, L. P., Ding, L. Z., & Yu, S. X. (2001). Study on synthesis of dibutyl maleate. ResearchGate. --INVALID-LINK--

  • Synthesis method of dibutyl maleate. (n.d.). Patsnap. --INVALID-LINK--

  • Study on Synthesis of Dibutyl Maleate. (2001). Journal of Jishou University (Natural Sciences Edition). --INVALID-LINK--

  • Synthesis of dibutyl maleate. (n.d.). PrepChem.com. --INVALID-LINK--

  • Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (n.d.). ResearchGate. --INVALID-LINK--

  • Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies. --INVALID-LINK--

  • This compound | 6280-99-5. (n.d.). Benchchem. --INVALID-LINK--

  • DIBUTYL MALEATE (DİBÜTİL MALEAT) DBM (di-n-Butyl maleate)Dibutylmaleinat. (n.d.). Ataman Kimya. --INVALID-LINK--

  • How to increase the yield of dibutyl fumarate synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • KINETICS AND MODELLING OF ESTERIFICATION PROCESS OF MALEIC ANHYDRIDE WITH BUTANOLS. (n.d.). --INVALID-LINK--

  • Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. ResearchGate. --INVALID-LINK--

  • Dibutyl maleate (DBM). (n.d.). PENPET Petrochemical Trading. --INVALID-LINK--

References

Side reactions in Dibutyl malate synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibutyl Malate Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the esterification of malic acid with n-butanol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems you might encounter during your experiment, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of Unsaturated Impurities

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • GC-MS or NMR analysis reveals the presence of dibutyl fumarate and/or dibutyl maleate.

Root Cause Analysis: This issue is primarily caused by the dehydration of malic acid or its ester intermediates during the reaction.[1][2] Under acidic conditions and heat, the hydroxyl group of malic acid can be eliminated as a water molecule, forming a carbon-carbon double bond. This results in the formation of fumaric acid (the more stable trans-isomer) and maleic acid (the cis-isomer).[3][4] These unsaturated diacids are then esterified along with the remaining malic acid, leading to a mixture of products.

Dehydration_Side_Reaction Malic_Acid Malic Acid Heat_Acid Heat, Acid (H⁺) Malic_Acid->Heat_Acid Butanol_Catalyst n-Butanol, H⁺ Malic_Acid->Butanol_Catalyst Esterification H2O_out - H₂O Unsaturated_Acids Fumaric Acid & Maleic Acid Heat_Acid->Unsaturated_Acids Unsaturated_Acids->Butanol_Catalyst Dibutyl_Malate This compound (Desired Product) Butanol_Catalyst->Dibutyl_Malate Unsaturated_Esters Dibutyl Fumarate & Dibutyl Maleate (Impurities) Butanol_Catalyst->Unsaturated_Esters

Prevention Strategies:

  • Catalyst Selection: The choice of acid catalyst has a significant impact on the extent of dehydration.

    • Avoid Strong Mineral Acids (if possible): Concentrated sulfuric acid is a strong dehydrating agent and tends to promote the formation of these byproducts more than other catalysts.[1][2][5]

    • Use Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins like Amberlyst 36 Dry, have been shown to provide an optimal balance between high conversion rates and selectivity for this compound, minimizing byproduct formation.[1][2][6] These catalysts also simplify the workup process as they can be easily filtered off.[1]

    • Alternative Homogeneous Catalysts: If a homogeneous catalyst is necessary, p-toluenesulfonic acid (p-TsOH) is often a milder alternative to sulfuric acid.[7][8][9]

  • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Overheating the reaction mixture will favor the elimination (dehydration) reaction. A typical reflux temperature for n-butanol (around 117°C) is generally sufficient.

Experimental Protocol: Minimizing Dehydration with a Heterogeneous Catalyst

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Reagents:

    • Malic Acid: 1.0 mole

    • n-Butanol: 3.0 moles (excess to drive equilibrium)

    • Amberlyst 36 Dry: 5-10% by weight of the reactants.

  • Procedure:

    • Add malic acid, n-butanol, and the Amberlyst resin to the flask.

    • Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with n-butanol.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is near completion when water ceases to be produced.

    • After cooling, filter the reaction mixture to remove the catalyst. The catalyst can often be washed, dried, and reused.

    • Proceed with standard workup (neutralization, washing, and distillation) to purify the this compound.

Issue 2: Presence of a High-Boiling, Non-polar Impurity Identified as Dibutyl Ether

Symptoms:

  • A significant peak appears in the GC trace at a retention time corresponding to a non-polar compound with a boiling point near 142°C.

  • The final product may have a slightly different odor.

Root Cause Analysis: Dibutyl ether is formed by the acid-catalyzed self-condensation of two molecules of n-butanol.[10][11][12] This is another type of dehydration reaction that competes with the desired esterification. The mechanism involves the protonation of one alcohol molecule, which then leaves as water, forming a carbocation (or in the case of primary alcohols, an SN2-type displacement occurs) that is attacked by a second alcohol molecule.[13]

Ether_Formation Two_Butanol 2 x n-Butanol Protonation Protonation (H⁺) Two_Butanol->Protonation Protonated_Butanol Protonated Butanol Protonation->Protonated_Butanol SN2_Attack Sₙ2 Attack by second Butanol Protonated_Butanol->SN2_Attack Intermediate Oxonium Ion Intermediate SN2_Attack->Intermediate Water Water SN2_Attack->Water H₂O leaves Deprotonation Deprotonation (-H⁺) Intermediate->Deprotonation Dibutyl_Ether Dibutyl Ether (Side Product) Deprotonation->Dibutyl_Ether

Prevention Strategies:

  • Strict Temperature Management: While higher temperatures favor alkene formation from alcohols, the conditions for ether synthesis are very similar to esterification. Avoid excessive temperatures. The ideal temperature is one that allows for efficient water removal via the Dean-Stark trap without unnecessarily accelerating the ether formation side reaction.[13]

  • Catalyst Concentration: Use the minimum effective amount of catalyst. Higher acid concentrations can increase the rate of both esterification and ether formation.

  • Molar Ratio of Reactants: While an excess of alcohol is needed to push the esterification equilibrium forward, an extremely large excess can increase the probability of alcohol self-condensation. A molar ratio of alcohol to dicarboxylic acid of 2.5:1 to 4:1 is typically a good starting point.[9]

Table 1: Catalyst Comparison and Typical Reaction Conditions

CatalystTypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Homogeneous0.5-2% w/wInexpensive, high activityStrong dehydrating agent, promotes side reactions (dehydration, etherification, charring), corrosive, difficult workup[1][5]
p-Toluenesulfonic Acid (p-TsOH) Homogeneous1-3% w/wMilder than H₂SO₄, less charringMore expensive than H₂SO₄, requires neutralization[8][9]
Amberlyst Resins Heterogeneous5-15% w/wHigh selectivity, easily removed and reusable, minimal corrosion, simplifies workup[1][6][14]Higher initial cost, may have lower activity than H₂SO₄

Frequently Asked Questions (FAQs)

Q1: My reaction seems to stall, and I'm not collecting any more water. What should I do?

A1: This indicates that the reaction has likely reached equilibrium. Several factors could be at play:

  • Insufficient Catalyst: The catalyst may have lost activity, or an insufficient amount was used initially.

  • Reversibility: Esterification is a reversible reaction. If water is not being efficiently removed, the reverse reaction (hydrolysis) will limit the conversion. Ensure your Dean-Stark trap is functioning correctly and there are no leaks in the system.

  • Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Ensure the mixture is refluxing steadily.

Q2: Can I use maleic anhydride instead of malic acid? What are the implications?

A2: Yes, maleic anhydride is a common starting material for this compound (often commercially called dibutyl maleate).[8][15][16] The reaction proceeds in two stages: a very rapid, non-catalytic first step where one molecule of butanol opens the anhydride ring to form the monoester, followed by a slower, acid-catalyzed second esterification to form the diester.[17] Using maleic anhydride avoids the dehydration side reaction that plagues malic acid, as the double bond is already present. However, the final product will be dibutyl maleate, not this compound.

Q3: What is transesterification, and should I be concerned about it?

A3: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[18] In this synthesis, it would involve this compound reacting with another alcohol (e.g., an impurity like ethanol) to form ethyl butyl malate and butanol. This is generally not a major concern if you are using pure n-butanol and the reaction is stopped once the malic acid is consumed. It becomes a potential issue if the product is subjected to prolonged heating with the acid catalyst in the presence of other alcohols.[18]

Q4: How do I effectively remove the acid catalyst after the reaction?

A4:

  • Heterogeneous Catalysts: Simply filter the reaction mixture while it is still warm (to maintain low viscosity).

  • Homogeneous Catalysts (H₂SO₄, p-TsOH): After distilling off the excess n-butanol, cool the residue and wash it with a mild base solution, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is no longer acidic.[5] Follow this with one or two washes with water or brine to remove any remaining salts before final drying and purification by vacuum distillation.

References

Technical Support Center: Separation of Dibutyl Malate and Dibutyl Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isomer separations. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the challenge of separating Dibutyl Malate from its geometric isomer, Dibutyl Fumarate. As isomers, these compounds share the same molecular formula (C₁₂H₂₀O₄) and weight, making their separation non-trivial. This document is designed to provide not just procedural steps, but the underlying scientific principles to empower you to tackle this specific separation challenge effectively.

Isomer Separation Strategy: Overview

The successful separation of this compound (the cis isomer, derived from maleic acid) and Dibutyl Fumarate (the trans isomer) hinges on exploiting their subtle differences in physicochemical properties that arise from their distinct molecular geometries. The trans configuration of Dibutyl Fumarate results in a more symmetrical, linear molecule, which allows for more efficient packing into a crystal lattice. In contrast, the cis configuration of this compound creates a "kinked" structure, making it less symmetrical and disrupting crystal packing. This fundamental structural difference is the key to their separation.

G cluster_0 Separation Strategy Workflow Mixture Mixture of This compound & Dibutyl Fumarate BulkSep Bulk Preparative Separation (Primary Method) Mixture->BulkSep PureFumarate Pure Dibutyl Fumarate (Solid) BulkSep->PureFumarate Crystallization EnrichedMalate Enriched this compound (Liquid Filtrate) BulkSep->EnrichedMalate Filtration Purity Purity Assessment & Analytical Separation PureFumarate->Purity QC Check EnrichedMalate->Purity QC Check

Caption: High-level workflow for separating the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences I can exploit for separation?

A1: The most significant and exploitable difference lies in the melting points, driven by molecular symmetry. Dibutyl Fumarate (trans) is a more symmetrical molecule than this compound (cis), allowing it to pack more efficiently into a crystal lattice. This results in a much higher melting point. The boiling points, however, are too close for effective separation by standard distillation.

Data Summary: Physicochemical Properties

Property This compound (cis-isomer) Dibutyl Fumarate (trans-isomer) Rationale for Separation
Molecular Formula C₁₂H₂₀O₄[1][2] C₁₂H₂₀O₄[1][2] Identical; separation must rely on physical properties.
Molar Mass 228.29 g/mol [3][4] 228.28 g/mol [2][5] Virtually identical; not useful for separation.
Melting Point -85 °C [1][3] -18 °C [2][6][7] Excellent handle for separation via fractional crystallization.
Boiling Point ~280-281 °C (at 760 mmHg)[1][8][9] ~285 °C (at 760 mmHg)[10]; 141 °C (at 8 mmHg)[2][6] Very close at atmospheric pressure; difficult to separate by distillation.
Density (at 20-25°C) ~0.99 g/cm³[1] ~0.98 g/cm³[2][6][7] Minor difference; not practical for separation.
Solubility in Water Very slightly soluble / Insoluble[1][8] Insoluble[2][11] Both are insoluble in water but soluble in organic solvents.[11][12][13][14]

| Polarity | Generally higher due to cis geometry. | Generally lower due to trans geometry. | Good handle for chromatographic separation (GC/HPLC). |

Q2: What is the most effective method for a large-scale, preparative separation?

A2: Fractional crystallization is the most effective and scalable method. The significant difference in melting points (-18 °C for the fumarate vs. -85 °C for the malate) allows the Dibutyl Fumarate to be selectively crystallized from a suitable solvent at temperatures where the this compound will remain in solution.

Q3: Why can't I just use distillation?

A3: While there is a slight difference in boiling points at atmospheric pressure (~4-5 °C), this margin is too narrow for efficient separation via simple distillation. Achieving high purity would require a fractional distillation column with very high theoretical plates and precise temperature control, which is often impractical and energy-intensive. The isomers are more likely to co-distill.

Q4: What are the best methods for checking the purity of my separated fractions?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the ideal analytical techniques.

  • GC: Due to the difference in polarity, the isomers can be well-resolved on a mid-to-high polarity capillary column (e.g., a wax or phenyl-methylpolysiloxane phase). The more polar this compound will typically have a longer retention time.

  • HPLC: Reversed-phase HPLC (e.g., using a C18 column) is also highly effective. The less polar Dibutyl Fumarate will elute earlier than the more polar this compound with a typical mobile phase like methanol/water or acetonitrile/water.[15][16]

Q5: I'm still seeing some contamination. Are there any advanced chromatography techniques I can use?

A5: Yes. For very high purity requirements or difficult-to-separate mixtures, silver ion chromatography (argentation chromatography) is a powerful technique.[17] This method uses a stationary phase (often silica gel) impregnated with silver nitrate. The silver ions form reversible complexes with the π-electrons of the double bond. The stability of these complexes differs between cis and trans isomers, allowing for enhanced separation that is often superior to standard normal or reversed-phase methods.[17]

Troubleshooting Guides

Problem 1: Low Yield During Fractional Crystallization
Potential CauseRecommended Solution
Solvent Choice: The solvent is too good, keeping the Dibutyl Fumarate dissolved even at low temperatures.Action: Select a solvent in which the fumarate has lower solubility, especially at reduced temperatures. Consider solvent systems like ethanol/water or hexanes. Perform small-scale solvent screening tests first.
Cooling Rate: The solution was cooled too quickly, causing the malate isomer to be trapped (occluded) within the fumarate crystals.Action: Implement a slow, controlled cooling ramp (e.g., 1-2 °C per hour) with gentle agitation. This allows for the formation of purer crystals.
Concentration: The initial concentration of the isomer mixture is too low.Action: Concentrate the solution before cooling to ensure it is saturated with respect to Dibutyl Fumarate at the target crystallization temperature.
Problem 2: Isomers are Co-eluting in HPLC/GC Analysis
Potential CauseRecommended Solution
Incorrect Column Phase (GC/HPLC): The stationary phase does not have sufficient selectivity for the isomers.Action (GC): Switch to a more polar column (e.g., a polyethylene glycol/WAX phase) to enhance separation based on polarity differences. Action (HPLC): If using reversed-phase (C18), try a different bonded phase like Phenyl-Hexyl or embedded polar group (EPG) columns.
Suboptimal Mobile Phase (HPLC): The solvent gradient or isocratic composition is not resolving the peaks.Action: Adjust the mobile phase composition. For reversed-phase, try changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the gradient slope to be shallower, providing more time for separation.
Incorrect Temperature (GC): The oven temperature program is too fast, or the isothermal temperature is too high.Action: Lower the initial oven temperature and use a slower temperature ramp (e.g., 5-10 °C/min). This increases the interaction time with the stationary phase and improves resolution.

Experimental Protocols

Protocol 1: Preparative Separation by Fractional Crystallization

This protocol leverages the higher melting point of Dibutyl Fumarate to selectively crystallize it from the mixture.

G cluster_1 Fractional Crystallization Protocol step1 1. Dissolution Dissolve isomer mixture in minimal warm ethanol (~40°C). step2 2. Controlled Cooling Slowly cool solution to 0°C with gentle stirring. step1->step2 step3 3. Crystal Formation White crystals of Dibutyl Fumarate precipitate. step2->step3 step4 4. Isolation Vacuum filter the cold slurry to collect crystals. step3->step4 step5 5. Washing Wash crystals with a small amount of ice-cold ethanol. step4->step5 step6 6. Drying & Analysis Dry crystals (Dibutyl Fumarate). Analyze filtrate (this compound). step5->step6

References

Catalyst deactivation and regeneration in Dibutyl malate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Catalyst Deactivation & Regeneration: A Troubleshooting Guide

Welcome to the technical support center for researchers engaged in the synthesis of dibutyl malate. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during this esterification process: catalyst deactivation. As your virtual application scientist, my goal is to equip you with the knowledge to diagnose, troubleshoot, and resolve issues related to catalyst performance, ensuring the efficiency and reproducibility of your experiments.

The synthesis of this compound from malic acid or its anhydride and n-butanol is a cornerstone reaction, often relying on acid catalysts to achieve viable reaction rates.[1][2] However, the very conditions that drive the reaction can also lead to a decline in catalyst activity over time. Understanding the mechanisms behind this deactivation is the first step toward effective mitigation and regeneration.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and initial observations researchers have when facing catalyst performance issues.

Q1: My reaction rate has slowed down significantly after a few cycles. What is the likely cause?

A gradual decrease in reaction rate is a classic sign of catalyst deactivation. The most common culprits in esterification reactions are fouling (coking) or poisoning.[3] Fouling involves the physical deposition of heavy, carbon-based materials (coke) on the catalyst surface and within its pores, blocking reactant access to active sites.[4][5] Poisoning occurs when impurities from your feedstock, such as residual metals or nitrogen-containing compounds, irreversibly bind to the active sites.[6]

Q2: The catalyst has visibly changed color (e.g., turned from white to yellow or brown). Should I be concerned?

Yes, a color change is often a physical indicator of deactivation, typically by fouling or coking. These carbonaceous deposits are often colored and their appearance signifies that side reactions, such as polymerization or degradation of reactants or products, are occurring at the catalyst surface.[7][8] This is frequently exacerbated by excessive reaction temperatures.[5][9]

Q3: My product yield has dropped, but the initial reaction rate seems normal. What could be happening?

This scenario could point towards a more subtle form of deactivation or an equilibrium issue. The accumulation of water, a byproduct of the esterification, can shift the reaction equilibrium back towards the reactants, reducing the final yield.[7] While not a true catalyst deactivation, its effect is similar. Alternatively, partial poisoning of the catalyst might be occurring, where enough active sites remain for an initial rate, but not enough to drive the reaction to completion efficiently.

Q4: I am using a solid acid catalyst (e.g., an ion-exchange resin). Can it be damaged by the reaction conditions?

Absolutely. Solid acid catalysts, particularly polymeric resins like Amberlyst, are susceptible to thermal degradation if the reaction temperature exceeds their stable operating range.[3] High temperatures can cause the polymer matrix to break down or lead to the loss of active sulfonic acid groups, a process known as desulfonation. This leads to an irreversible loss of activity.

Q5: What is the difference between reversible and irreversible deactivation?

Reversible deactivation is typically caused by fouling, where the active sites are merely blocked by deposits. These catalysts can often have their activity restored through a regeneration process, such as washing with an appropriate solvent to remove the coke or foulants.[10] Irreversible deactivation involves a permanent chemical or structural change to the catalyst, such as poisoning where the active site is chemically altered, or sintering where the catalyst's surface area is permanently lost due to crystallite growth at high temperatures.[11][12]

Troubleshooting Guide: Identifying the Root Cause

A systematic approach is crucial for accurately diagnosing the cause of catalyst deactivation. The following guide and flowchart will help you narrow down the possibilities based on your observations.

Initial Assessment & Data Collection

Before proceeding, gather the following data from your experiments:

  • Reaction Kinetics: Compare the conversion rate over time for a fresh catalyst versus the deactivated one.

  • Reaction Conditions: Note the temperature, pressure, reactant molar ratio, and catalyst loading.[13]

  • Feedstock Purity: Analyze your malic anhydride/acid and n-butanol for potential contaminants.

  • Catalyst Characterization (Spent vs. Fresh): If possible, characterize the catalyst before and after the reaction. Techniques like BET surface area analysis can reveal pore blocking, while elemental analysis can detect poisons.[10]

Troubleshooting Flowchart

This decision tree provides a logical pathway to identify the deactivation mechanism.

G start Start: Reduced Catalyst Performance Observed q1 How did the activity decrease? start->q1 sudden Sudden Drop q1->sudden Sudden gradual Gradual Decline q1->gradual Gradual q2 Any recent changes to feedstock or process? sudden->q2 q3 Is there a significant pressure drop across the reactor (fixed bed)? Or visual deposits on catalyst? gradual->q3 poisoning Likely Cause: Poisoning Check feedstock for impurities (metals, N/S compounds). [10] q2->poisoning Yes no_change No Changes q2->no_change No no_change->poisoning fouling Likely Cause: Fouling / Coking Deposits are blocking pores. [1, 3] Consider lowering temperature. q3->fouling Yes no_fouling No / Minimal Deposits q3->no_fouling No q4 Was the reaction temperature above the catalyst's recommended limit? no_fouling->q4 thermal Likely Cause: Thermal Degradation Irreversible damage (sintering, desulfonation). [3, 27] Verify catalyst thermal stability. q4->thermal Yes temp_ok Temperature OK q4->temp_ok No leaching Possible Cause: Leaching of Active Sites Analyze product for leached catalyst components. temp_ok->leaching DeactivationMechanisms cluster_fresh Fresh Catalyst cluster_deactivated Deactivated Catalyst cluster_fouling Fouling (Coking) cluster_poisoning Poisoning cluster_thermal Thermal Degradation (Sintering) p1 Poisoned Site a1 Active Site a2 Active Site a3 Active Site a4 Active Site f1 Coke Deposit fa1 fa1 f2 Blocked Pore fa2 fa2 pa1 pa1 pa2 pa2 t1 Sintered Sites RegenerationWorkflow start Spent Catalyst from Reactor filter 1. Filter to Separate Catalyst start->filter solvent_wash 2. Solvent Wash to Remove Organics (Protocol 1) filter->solvent_wash check_fouling Is Fouling the Primary Issue? solvent_wash->check_fouling dry 5. Dry Catalyst in Vacuum Oven check_fouling->dry Yes acid_regen 3. Regenerate with Dilute Acid (Protocol 2) check_fouling->acid_regen No (Poisoning Suspected) finish Regenerated Catalyst Ready for Use dry->finish rinse 4. Rinse with DI Water until Neutral pH acid_regen->rinse rinse->dry

References

Technical Support Center: Troubleshooting Low Conversion Rates in Dibutyl Malate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for Dibutyl Malate (DBM) synthesis. This compound, an important diester of malic acid, finds applications as a specialty solvent, a plasticizer, and an intermediate in various chemical syntheses. The most common synthesis route is the Fischer esterification of malic acid with n-butanol, typically catalyzed by a strong acid.

While the reaction appears straightforward, achieving high conversion rates can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and incomplete reactions during their experiments. We will explore the critical parameters of the reaction, from equilibrium dynamics to reactant purity, providing field-proven insights and actionable protocols to optimize your synthesis.

In-Depth Troubleshooting Guide

This section addresses the most common causes of low conversion rates in a detailed question-and-answer format, explaining the causality behind each experimental variable.

Question 1: My reaction has stalled, and the conversion rate is low. What is the most likely cause?

Answer: The most frequent culprit in Fischer esterification is the presence of water. The reaction between malic acid and n-butanol is a reversible equilibrium.[1][2] Water is a product of this reaction; its accumulation in the reaction mixture will shift the equilibrium back towards the reactants (malic acid and n-butanol), thereby inhibiting further ester formation and lowering your final yield. This phenomenon is governed by Le Châtelier's principle.[1][3]

Recommended Solutions:

  • Continuous Water Removal: The most effective strategy is to remove water as it is formed.

    • Dean-Stark Apparatus: Employ a Dean-Stark trap with an azeotropic solvent like toluene. The toluene-water azeotrope boils at a lower temperature, distills out of the reaction flask, condenses, and collects in the trap. The denser water separates to the bottom while the toluene overflows back into the reactor.[1][4] This continuously drives the reaction forward.

    • Vacuum Application: For systems without an azeotropic solvent, applying a vacuum can facilitate the removal of water, especially at elevated temperatures.[4][5]

  • Use of Dehydrating Agents:

    • The acid catalyst itself, particularly concentrated sulfuric acid, acts as a dehydrating agent.[2]

    • Anhydrous salts like copper sulfate can also be used, though this is less common in scaled-up preparations.[6]

Monitoring the amount of water collected in the Dean-Stark trap is an excellent way to track the reaction's progress. The reaction is near completion when the rate of water collection plateaus.[4][7]

Question 2: I am removing water effectively, but the reaction is still very slow or incomplete. Could my catalyst be the problem?

Answer: Yes, catalyst-related issues are the second most common cause of poor performance. The catalyst's role is to protonate the carbonyl oxygen of the malic acid, making it more electrophilic and susceptible to nucleophilic attack by n-butanol.[8][9]

Key Areas to Investigate:

  • Catalyst Choice: Different acid catalysts have varying efficacy and side effects.

    • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but it can lead to side reactions like dehydration of the alcohol and charring, especially at higher temperatures.[10][11][12] It also poses challenges with corrosion and neutralization during workup.[10]

    • p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often a good alternative to sulfuric acid, causing fewer side reactions.[4][13]

    • Solid Acid Resins (e.g., Amberlyst): These are excellent choices as they are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst reuse.[5][11][12] Studies have shown that catalysts like Amberlyst 36 Dry can provide an optimal balance between conversion and selectivity for this compound.[11][12]

  • Catalyst Concentration: The amount of catalyst is critical. An insufficient amount will result in a slow reaction rate.[4] For homogeneous catalysts like sulfuric acid or p-TsOH, a typical loading is 0.1-2.0% of the total reactant weight.[10]

  • Catalyst Deactivation: If using a recycled solid catalyst, it may have lost activity. Ensure it is properly regenerated or use a fresh batch. Moisture can also deactivate certain catalysts.[4]

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow to diagnose the root cause of low conversion rates.

G start Low Conversion Rate Detected check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and at the correct concentration? check_water->check_catalyst Yes implement_water_removal Implement Dean-Stark trap or vacuum. check_water->implement_water_removal No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize catalyst type/concentration. Use fresh catalyst. check_catalyst->optimize_catalyst No check_reagents Are reactants of high purity? check_conditions->check_reagents Yes optimize_conditions Adjust Temperature (80-130°C). Increase n-butanol molar ratio. check_conditions->optimize_conditions No purify_reagents Purify starting materials. Use anhydrous reagents. check_reagents->purify_reagents No solution High Conversion Achieved check_reagents->solution Yes implement_water_removal->check_catalyst optimize_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->solution

Caption: A decision tree for troubleshooting low conversion.

Question 3: What are the optimal reaction conditions (temperature, molar ratio, time) for this compound synthesis?

Answer: Optimizing reaction conditions is a balancing act between reaction rate and selectivity.

ParameterOptimal RangeRationale & Causality
Reaction Temperature 80°C - 130°CLower temperatures lead to very slow reaction rates.[4] Temperatures that are too high can promote side reactions, such as the dehydration of malic acid to form esters of fumaric and maleic acid, or degradation of the product, leading to discoloration.[4][11][12]
Molar Ratio (n-butanol:malic acid) 1.5:1 to 2.5:1Using a molar excess of n-butanol helps shift the reaction equilibrium towards the product side, increasing the conversion of malic acid.[5] Since n-butanol is often easier and cheaper to remove than unreacted malic acid, using it in excess is a common industrial strategy.[7]
Reaction Time 3 - 5 hoursThe reaction time is dependent on temperature, catalyst loading, and the efficiency of water removal. The reaction should be monitored (e.g., by GC or TLC) until the consumption of malic acid plateaus.[5][14]
Question 4: Could impurities in my starting materials be affecting the conversion rate?

Answer: Absolutely. The purity of your malic acid and n-butanol is crucial.

  • Water in Reactants: The presence of water in the starting materials will inhibit the forward reaction from the very beginning.[7] It is advisable to use anhydrous grade solvents and ensure reactants are dry.

  • Other Impurities: Impurities in the malic anhydride or n-butanol can undergo side reactions under acidic and high-temperature conditions, consuming reactants and catalyst, and potentially leading to colored byproducts.[4] Always use high-purity starting materials for best results.

Experimental Protocols

General Protocol for this compound Esterification

This protocol describes a typical lab-scale synthesis using a Dean-Stark apparatus.

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and thermometer.

  • Dean-Stark trap and reflux condenser.

Reagents:

  • Malic Acid (1.0 eq)

  • n-Butanol (2.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Toluene (as azeotropic solvent)

Procedure:

  • To the round-bottom flask, add malic acid, n-butanol, p-TsOH, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser. Begin stirring and heat the mixture to reflux (typically 90-120°C).[5]

  • Continuously collect the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, and no more water is being generated (approx. 3-4 hours).[4][5]

  • Once complete, cool the reaction mixture to room temperature before proceeding to the workup and purification.

Protocol for Product Workup and Purification

Procedure:

  • Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a saturated sodium bicarbonate (NaHCO₃) solution and shake, venting frequently, until effervescence ceases. This neutralizes the acid catalyst.[4][10]

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove any remaining salts and water-soluble impurities.[4]

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10][15]

  • Filtration & Solvent Removal: Filter to remove the drying agent. Remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Purify the crude product by vacuum distillation to obtain the final colorless, oily this compound.[4][15]

Overall Synthesis and Purification Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage charge 1. Charge Reactor (Malic Acid, n-Butanol, Catalyst, Toluene) react 2. Heat to Reflux (90-120°C) charge->react water_removal 3. Continuous Water Removal (Dean-Stark Trap) react->water_removal monitor 4. Monitor Reaction (Water Collection / GC) water_removal->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize Catalyst (NaHCO3 Wash) cool->neutralize wash 7. Wash with Water & Brine neutralize->wash dry 8. Dry Organic Layer (MgSO4) wash->dry filter 9. Filter & Evaporate Solvent dry->filter distill 10. Vacuum Distillation filter->distill product Purified This compound distill->product

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I analyze the conversion rate and purity of my this compound sample? A1: The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[16][17]

  • GC-MS is excellent for volatile compounds like this compound and can separate it from starting materials, byproducts (like dibutyl fumarate), and residual solvent. Purity is often determined by the area percentage of the main peak.[16]

  • HPLC , typically using a reverse-phase column with UV detection, is also a powerful technique for purity analysis.[16][18]

Q2: My final product has a yellow tint. How can I remove the color? A2: A yellow color usually indicates impurities from side reactions or degradation.[15] High-vacuum fractional distillation is often sufficient to separate the colorless product from higher-boiling colored impurities.[15] If distillation is ineffective, treatment with activated carbon followed by filtration can be used to remove colored organic impurities.[15]

Q3: Can I use maleic anhydride instead of malic acid? A3: Yes, dibutyl maleate is commonly prepared from maleic anhydride and n-butanol.[13] The reaction proceeds in two stages: a rapid first step to form the monobutyl maleate, followed by a slower, reversible second esterification to form the diester.[14] The same principles of acid catalysis and water removal apply.

Q4: What are the main side reactions to be aware of? A4: During the esterification of malic acid, a key side reaction is dehydration, which can lead to the formation of maleic acid and fumaric acid (a geometric isomer). These can then be esterified to form dibutyl maleate and dibutyl fumarate, respectively.[11][12] Using strong dehydrating catalysts like sulfuric acid can increase the prevalence of these byproducts.[11][12]

References

Technical Support Center: Issues with Dibutyl Malate Purification by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dibutyl malate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the vacuum distillation of this compound. As a high-boiling point ester susceptible to thermal stress, the purification of this compound requires careful control of experimental parameters. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification process, providing the foundational knowledge needed for successful distillation.

Q1: Why is vacuum distillation the required method for purifying this compound?

A1: this compound has a very high boiling point at atmospheric pressure, reported to be approximately 281°C[1][2][3]. Heating the compound to such high temperatures poses significant risks:

  • Thermal Decomposition: Esters can undergo decomposition at elevated temperatures[4][5]. The malic acid backbone is particularly susceptible to degradation, potentially leading to the formation of by-products like fumaric acid, maleic acid, or maleic anhydride through dehydration and rearrangement reactions[6][7].

  • Isomerization: Under the influence of heat, especially in the presence of residual acid catalyst, the desired cis-isomer (dibutyl maleate) can convert to the more thermodynamically stable trans-isomer, dibutyl fumarate[8][9].

  • Discoloration: High temperatures can promote side reactions like polymerization and oxidation, resulting in colored impurities that impart a yellow or brown tint to the final product[9][10].

Vacuum distillation is a technique used to purify compounds that decompose at their normal boiling point.[11][12][13] By reducing the pressure above the liquid, its boiling point is significantly lowered, allowing for distillation at a much gentler temperature, thereby mitigating the risks of degradation and isomerization.[14][15][16][17]

Q2: What are the typical impurities found in crude this compound after synthesis?

A2: Crude this compound, typically synthesized via Fischer esterification of maleic anhydride with n-butanol[18][19], often contains a mixture of reactants, catalyst, and by-products. Key impurities include:

  • Unreacted Starting Materials: Residual n-butanol and maleic anhydride.

  • Acid Catalyst: Catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used and must be removed.[19]

  • Isomeric Impurity: Dibutyl fumarate, the trans-isomer of this compound.[10]

  • Water: Formed during the esterification reaction.

  • Side-Reaction Products: Minor amounts of by-products such as alkoxysuccinic acid dialkyl esters can also be present.[8]

Q3: What pre-distillation work-up steps are essential for a successful purification?

A3: A thorough work-up of the crude reaction mixture is critical to prevent complications during distillation and to achieve high purity. Rushing this stage is a common cause of failure. The key steps are:

  • Neutralization: The acidic catalyst must be neutralized and removed. Washing the crude product with a basic solution, such as 5-10% sodium bicarbonate or sodium carbonate, until effervescence ceases is crucial.[9][10] Failure to remove the acid catalyst will promote isomerization and decomposition during heating.

  • Aqueous Washing: Subsequent washes with water and then brine (saturated NaCl solution) help remove residual salts and water-soluble impurities.[4][9]

  • Drying: The organic layer must be thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][10] Distilling a wet product can lead to pressure fluctuations and potential hydrolysis at high temperatures.

Part 2: Troubleshooting Guide: Common Distillation Problems

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the vacuum distillation of this compound.

Problem 1: My compound isn't distilling, even though the heating mantle is set to a high temperature.

This is a frequent issue that almost always points to a problem with the vacuum level. The boiling point of a liquid is entirely dependent on the pressure of the system.

  • Possible Cause A: Vacuum Leak

    • Why it Happens: Leaks in the system prevent the vacuum pump from reaching and maintaining the target pressure. Common leak sources are poorly sealed ground glass joints, cracked glassware, or degraded tubing.[20][21]

    • How to Troubleshoot:

      • Check all ground glass joints. Ensure they are clean, properly greased with a suitable high-vacuum grease, and securely clamped.[22]

      • Inspect all glassware for star cracks, especially the distillation flask, which is under thermal and pressure stress.[22]

      • Ensure you are using thick-walled vacuum tubing that does not collapse under reduced pressure.[22]

      • Use a vacuum gauge (e.g., a Pirani or McLeod gauge) to monitor the pressure. If the pressure does not drop to the expected level or slowly rises after isolating the pump, you have a leak.

  • Possible Cause B: Inadequate Vacuum Pump

    • Why it Happens: The chosen vacuum pump may not be capable of achieving the low pressure required to distill this compound at a reasonable temperature. Different pump types achieve different ultimate vacuum levels.[23][24]

    • How to Troubleshoot:

      • Pump Selection: For high-boiling compounds, a simple water aspirator is often insufficient. A rotary vane pump or a chemistry-rated diaphragm pump is typically required to reach pressures in the 1-10 mmHg range. For very high purity requiring lower temperatures, a chemistry screw pump or a diffusion pump may be necessary.[25][26]

      • Pump Maintenance: For oil-sealed rotary vane pumps, the oil can become contaminated with volatile solvents, degrading its performance. Regular oil changes are essential for maintaining a good vacuum.[20][25]

  • Workflow Diagram: Troubleshooting Distillation Failure

    A logical decision tree for diagnosing why the compound is not distilling.

    Caption: Troubleshooting Distillation Failure

Problem 2: The liquid in the distillation flask is bumping violently.

Bumping is the sudden, explosive boiling of a superheated liquid. It is extremely dangerous in vacuum distillation as it can shatter glassware and cause product loss into the condenser and vacuum line.[27][28][29]

  • Possible Cause A: Superheating and Uneven Heating

    • Why it Happens: Without a mechanism for smooth boiling, the liquid's temperature can rise well above its boiling point at the given pressure. Any disturbance can then trigger instantaneous, violent vaporization.[29]

    • How to Prevent:

      • Vigorous Stirring: Use a magnetic stir bar and stir plate. The vortex and agitation create a large surface area and break the surface tension, promoting smooth boiling. This is the most common and effective method.[29]

      • Even Heating: Use a heating mantle or an oil bath to provide uniform heat to the flask. Direct heating with a flame or on a hot plate creates localized hot spots, which encourages bumping.[29][30]

  • Possible Cause B: Lack of Nucleation Sites

    • Why it Happens: Boiling requires nucleation sites where bubbles can form. Standard boiling chips are ineffective under vacuum because the trapped air in their pores, which normally provides these sites, is removed when the vacuum is applied.[31][32] Do not add boiling chips to a liquid that is already near its boiling point, as this can induce violent bumping.[29]

    • How to Prevent:

      • Capillary Bubbler: A fine glass capillary inserted into the distillation flask that allows a very slow stream of nitrogen or air to be bled into the system provides a continuous stream of bubbles that act as nucleation sites.[29][33] This is a highly effective, albeit more complex, setup.

      • Gradual Vacuum Application: Applying the vacuum slowly allows dissolved gases to come out of solution gently, which can help prevent initial bumping.[27][28][29]

Problem 3: The collected distillate has a yellow or brown color.

A colored distillate is a clear sign of impurities, often arising from thermal degradation.[9]

  • Possible Cause A: Thermal Decomposition

    • Why it Happens: The distillation temperature is too high, or the residence time at high temperature is too long, causing the this compound to decompose or isomerize.[4][14][20]

    • How to Prevent:

      • Improve Vacuum: The most effective way to lower the distillation temperature is to lower the system pressure. Aim for the lowest pressure your system can reliably achieve. See the data table below for pressure-temperature estimates.

      • Minimize Heating Time: Once the distillation is complete, remove the heat source immediately. Do not leave the material sitting hot in the flask.[4]

      • Use a Short-Path Apparatus: For highly sensitive materials, a short-path distillation apparatus minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures.[4][17]

  • Possible Cause B: Incomplete Pre-Distillation Work-up

    • Why it Happens: If residual acid catalyst was not fully neutralized, it will accelerate degradation and isomerization reactions even at lower temperatures.[4] If starting materials were impure, they may co-distill or decompose to form colored products.[9]

    • How to Prevent:

      • Rigorously follow the pre-distillation work-up protocol (neutralization, washing, drying) described in Part 3.

      • Consider treating the crude, neutralized product with activated carbon before distillation to remove baseline colored impurities.[10]

Problem 4: The purity of the final product is lower than expected.

Low purity can result from either incomplete removal of volatile impurities or co-distillation of compounds with similar boiling points.

  • Possible Cause A: Inefficient Separation (Poor Fractionation)

    • Why it Happens: Simple distillation is often insufficient to separate compounds with close boiling points. For instance, if a significant amount of unreacted n-butanol (B.P. 118°C) remains, it may co-distill, especially if the vacuum is very high.

    • How to Prevent:

      • Use a Fractionating Column: Insert a packed (e.g., with Raschig rings or metal sponge) or Vigreux column between the distillation flask and the condenser. This provides a large surface area for repeated condensation and vaporization cycles, significantly improving separation efficiency.[32]

      • Collect Fractions: Do not collect the entire distillate in one receiver. Collect a "forerun" fraction, which will contain the most volatile impurities. Then, switch to a new receiver to collect the main product fraction once the distillation temperature stabilizes at the expected value. Finally, stop the distillation before the pot is completely dry to avoid distilling over high-boiling impurities.

Part 3: Protocols & Data
Protocol 1: Pre-Distillation Work-up of Crude this compound
  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Neutralization: Add a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced. Shake gently and continue adding NaHCO₃ solution until no more gas evolves.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (1x volume).

    • Saturated sodium chloride (brine) solution (1x volume). This helps break any emulsions and removes dissolved water.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirling the flask. Continue adding small portions of MgSO₄ until it no longer clumps together and flows freely, indicating the solution is dry.

  • Filtration: Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear liquid is now ready for vacuum distillation.

Table 1: Estimated Boiling Point of this compound at Reduced Pressures

The atmospheric boiling point of this compound is ~281°C. The following are estimated boiling points at various vacuum levels, calculated using the Clausius-Clapeyron relation. Actual observed temperatures may vary based on system efficiency and purity.

Pressure (mmHg)Pressure (mbar)Estimated Boiling Point (°C)
7601013281
100133205
5067185
2027163
1013147
56.7131
22.7113
11.3100
General Purification Workflow

A summary of the complete purification process from crude product to pure this compound.

Caption: Purification Workflow

Part 4: References
  • Vertex AI Search Result[34]

  • ECHEMI. (n.d.). boiling chips in vacuum distillation. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of dibutyl maleate. Retrieved from --INVALID-LINK--

  • Study on Synthesis of Dibutyl Maleate. (n.d.). Retrieved from --INVALID-LINK--

  • Kinney Vacuum Pumps. (2019, August 29). How to Choose Vacuum Pumps for Chemical Distillation. Retrieved from --INVALID-LINK--

  • UD Technologies. (n.d.). Bumping in Rotary Evaporator During Vacuum Evaporation. Retrieved from --INVALID-LINK--

  • Beaker & Wrench. (n.d.). Choosing the Right Vacuum Pump for Distillation. Retrieved from --INVALID-LINK--

  • Laboratory Supply Network. (2017, June 26). How to Minimize Bumping and Foaming. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of dibutyl maleate. Retrieved from --INVALID-LINK--

  • Vertex AI Search Result[35]

  • VACUUBRAND. (n.d.). Fine Vacuum Distillation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Refinement of Purification Methods for High-Purity Dibutyl Maleate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Study on synthesis of dibutyl maleate. Retrieved from --INVALID-LINK--

  • Cornell University Environmental Health and Safety. (n.d.). 16.11 Extractions and Distillations. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from --INVALID-LINK--

  • Shanghai EVP Vacuum Technology Co., Ltd. (2018, July 19). Correct selection of vacuum pump in chemical industry. Retrieved from --INVALID-LINK--

  • Arometrix. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Preventing decomposition of ethyl 8-hydroxyoctanoate during distillation. Retrieved from --INVALID-LINK--

  • Yamato Scientific America. (n.d.). Smooth Evaporation: How Yamato Vacuum Controller Prevents Bumping. Retrieved from --INVALID-LINK--

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). dibutyl maleate, 105-76-0. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). di-n-butyl maleate cas no 105-76-0. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015, June 14). Proper use of vacuum pump during vacuum distillation. Retrieved from --INVALID-LINK--

  • Sihai Energy Technology. (2024, November 11). When Vacuum Distillation is Useful. Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). DIBUTYL MALEATE (DİBÜTİL MALEAT) DBM (di-n-Butyl maleate)Dibutylmaleinat. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025, February 10). Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations. Retrieved from --INVALID-LINK--

  • Maratek. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from --INVALID-LINK--

  • Mile Hi Distilling. (2025, February 25). How to Prevent Overheating and Burnt Taste During Distillation. Retrieved from --INVALID-LINK--

  • YouTube. (2020, October 14). XI - 12 #33 - Distillation Under Reduced Pressure and Steam Distillation. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Retrieved from --INVALID-LINK--

  • Loba Chemie. (n.d.). DIBUTYL MALEATE | 105-76-0. Retrieved from --INVALID-LINK--

  • Lechler, Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the industrial scale synthesis of Dibutyl maleate. Retrieved from --INVALID-LINK--

  • Reddit. (2013, November 4). vacuum distillation advice for a (non-chemist)distiller of liqueurs and essential oils?. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Dibutyl maleate 105-76-0 wiki. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). DISTILLATION UNDER REDUCED PRESSURE.pptx. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal decomposition of solid state poly(β- L -malic acid). Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). DIBUTYL MALEATE. Retrieved from --INVALID-LINK--

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from --INVALID-LINK--

  • Graham Corporation. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Retrieved from --INVALID-LINK--

  • YouTube. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. Retrieved from --INVALID-LINK--

  • JULABO USA. (n.d.). Temperature Control in Distillation Processes. Retrieved from --INVALID-LINK--

  • SciSpace. (2006, October 24). Thermal Decomposition of Fungal Poly(β,l-malic acid) and Poly(β,l-malate)s. Retrieved from --INVALID-LINK--

References

Identification of byproducts in Dibutyl malate synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Byproduct Identification and Troubleshooting by GC-MS

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Dibutyl malate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of synthesis byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to solve challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is typically synthesized via a Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating malic acid with an excess of n-butanol.[2] The equilibrium of the reaction is driven towards the product, this compound, by removing the water that is formed as a byproduct, often using a Dean-Stark apparatus.[1][3] Common acid catalysts include p-toluenesulfonic acid (p-TSA) or sulfuric acid.[4][5]

Q2: Why is GC-MS the preferred method for analyzing the purity of this compound?

A2: GC-MS is a powerful analytical technique that combines two methods to provide comprehensive sample analysis.[6] Gas Chromatography (GC) offers high-resolution separation of volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the GC column.[7] Mass Spectrometry (MS) then bombards the separated components with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for identifying each compound, even at trace levels.[6][8] This makes it ideal for identifying both the main product and any unexpected byproducts.

Q3: What are the most common byproducts I should expect in this compound synthesis?

A3: During the esterification of malic acid with n-butanol, several byproducts can form. The most common are esters of fumaric and maleic acids, which are formed through the dehydration of malic acid or its ester.[9] Other potential impurities include unreacted starting materials (malic acid, n-butanol) and isomers. If starting from maleic anhydride, the isomeric byproduct dibutyl fumarate is a common impurity.[7]

Q4: Can I use other analytical methods besides GC-MS?

A4: Yes, other techniques can be employed. High-Performance Liquid Chromatography (HPLC) is useful, especially for non-volatile or thermally sensitive compounds.[7][10] However, for identifying a range of unknown volatile byproducts, GC-MS is generally superior due to its high specificity and extensive mass spectral libraries for compound identification.[10]

Troubleshooting Guide: GC-MS Analysis

This section addresses specific issues you may encounter during the GC-MS analysis of your reaction mixture.

Problem 1: My chromatogram shows significant peak tailing for the malic acid peak.

  • Question: I see a peak that I suspect is unreacted malic acid, but it's broad and tails significantly. Why is this happening and how can I fix it?

  • Answer: Peak tailing for polar, active compounds like carboxylic acids is a common issue in GC.[11] It occurs when the analyte has strong interactions with active sites within the GC system.

    • Causality & Logic: Malic acid has free carboxylic acid and hydroxyl groups. These polar functional groups can form strong hydrogen bonds with any active silanol groups on the surface of a dirty inlet liner, column contamination, or improperly deactivated column. This secondary interaction slows down a portion of the analyte as it moves through the column, resulting in a "tail."

    • Solution Pathway:

      • Inlet Maintenance: The injection port is the most common source of activity.[11] Replace the inlet liner and septum. Ensure you are using a properly deactivated liner.[11][12]

      • Column Maintenance: If the problem persists, trim the first 10-20 cm from the front of the column. This removes non-volatile residues and active sites that accumulate over time.[11]

      • Derivatization (Advanced): For quantitative analysis of the free acid, consider derivatization. Reacting the sample with an agent like BSTFA will convert the polar -OH and -COOH groups into non-polar trimethylsilyl (TMS) ethers and esters. These derivatives are more volatile and less prone to tailing, resulting in sharp, symmetrical peaks.

Problem 2: I see many small, unidentified peaks in my baseline.

  • Question: My baseline is noisy and cluttered with small peaks, making it hard to identify minor byproducts. What is the source of this noise?

  • Answer: A noisy or messy baseline can originate from several sources, including contamination in the carrier gas, column bleed, or a contaminated injector or detector.[12][13]

    • Causality & Logic: High-frequency noise can indicate electronic issues or a contaminated detector. A rising baseline at high temperatures is often due to column bleed, where the stationary phase of the column degrades and elutes.[14] Random, non-reproducible peaks often point to contamination.

    • Solution Pathway:

      • Check Gas Purity: Ensure high-purity carrier gas (Helium) and that gas traps/filters are functioning correctly. Impurities in the gas line are a common source of baseline contamination.

      • Bake Out the Column: Condition the column by heating it to a temperature slightly above your method's maximum (but below the column's absolute maximum temperature) for several hours with carrier gas flowing. This removes contaminants from the column.[13]

      • Clean the Injector and Detector: If the issue continues, follow the instrument manufacturer's guide for cleaning the injector port and detector.[13][15] A dirty injector can introduce contaminants with every run.

Problem 3: I am not detecting my this compound peak, or it is very small.

  • Question: My synthesis should be complete, but the main product peak is either absent or has a very low intensity. What could be wrong?

  • Answer: A lack of sensitivity for your target analyte can be due to leaks, incorrect injection parameters, or sample degradation.[12]

    • Causality & Logic: If there is a leak in the system, the sample may not be transferred efficiently onto the column. If the injector temperature is too low, the high-boiling this compound may not vaporize completely. Conversely, if the temperature is too high, the analyte could be degrading in the inlet.

    • Solution Pathway:

      • Perform a Leak Check: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[13]

      • Optimize Temperatures: this compound has a high boiling point (approx. 280°C).[16] Ensure your injector temperature is set appropriately, typically 250-280°C. Also, check that your GC oven temperature program ramps high enough for the ester to elute from the column.

      • Verify Sample Preparation: Confirm your sample concentration is appropriate.[7] A sample that is too dilute will naturally give a small peak. Ensure the correct sample volume is being drawn and injected by the autosampler.

Visualized Workflows

This compound Synthesis Pathway

The following diagram illustrates the Fischer esterification of malic acid and the formation of key dehydration byproducts.

G cluster_reactants Reactants cluster_products Products & Byproducts MalicAcid Malic Acid DBM This compound (Main Product) MalicAcid->DBM Esterification Dehydration Dehydration MalicAcid->Dehydration Butanol n-Butanol (excess) Butanol->DBM Water Water DBM->Water forms DBF Dibutyl Fumarate (Byproduct) DBMaleate Dibutyl Maleate (Byproduct) Catalyst H+ Catalyst (e.g., p-TSA) Catalyst->DBM Dehydration->DBF Dehydration->DBMaleate

Caption: Fischer esterification pathway for this compound synthesis.

GC-MS Analytical Workflow

This diagram outlines the logical flow from sample preparation to final data analysis for byproduct identification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Dilute reaction mixture in suitable solvent (e.g., Ethyl Acetate) B 2. Inject sample into GC Inlet A->B C 3. Separate compounds on GC Column B->C D 4. Ionize & Fragment compounds in MS source C->D E 5. Detect fragments with Mass Analyzer D->E F 6. Process Chromatogram (Peak Integration) E->F G 7. Compare Mass Spectra to Library (e.g., NIST) F->G H 8. Identify & Quantify Byproducts G->H

Caption: Standard workflow for byproduct identification using GC-MS.

Data Summary: Potential Byproducts

The table below summarizes potential compounds in your reaction mixture and their key identifying features in a typical GC-MS analysis. Retention times are relative and mass fragments (m/z) are based on common electron ionization patterns.

Compound NameStructure DescriptionRelative Retention TimeKey Mass Fragments (m/z)Notes
n-Butanol C4H10OVery Early56, 43, 31Unreacted starting material.
Malic Acid C4H6O5Early to Mid116, 73, 45Will likely exhibit poor peak shape if not derivatized.
Dibutyl Maleate C12H20O4Late173, 117, 56, 99Isomer of Dibutyl Fumarate, will have a different retention time.[7]
Dibutyl Fumarate C12H20O4Late173, 117, 56, 99Dehydration byproduct. Trans-isomer, often elutes after the cis-isomer (Maleate).[7]
This compound C12H22O5 Latest 246 (M+), 189, 171, 115, 57 Target Product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This is a general laboratory-scale procedure. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add malic acid (1.0 eq), n-butanol (4.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux using a heating mantle. The n-butanol/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup: Allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation if required.

Protocol 2: GC-MS Analysis for Byproduct Identification

This protocol provides typical starting parameters. Method optimization is recommended for your specific instrument and column.

  • Sample Preparation: Accurately dilute a small amount (e.g., 10 mg) of the crude reaction product in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.[7] Further dilute to a final concentration of approximately 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Column: A mid-polarity column such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness is a good starting point.[10]

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan.

      • Scan Range: m/z 40-450.[7]

  • Data Analysis:

    • Integrate all peaks in the resulting total ion chromatogram (TIC).

    • For each peak, view the corresponding mass spectrum.

    • Compare the experimental mass spectrum against a commercial library (e.g., NIST/EPA/NIH) for putative identification.[6]

    • Confirm identifications by comparing retention times and mass spectra with authentic reference standards where possible.

References

Preventing polymerization of Dibutyl malate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibutyl Malate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the esterification of maleic acid or anhydride with n-butanol. Our primary focus is to provide actionable solutions and in-depth explanations to prevent the undesired polymerization of the maleate monomer, ensuring high yield and purity of your final product.

This resource is structured into a troubleshooting-focused Q&A and a general FAQ section to directly address the issues you may encounter during your experiments.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental observations and provides step-by-step guidance to diagnose and resolve the underlying issues.

Q1: My reaction mixture became increasingly viscous and eventually solidified. What happened and can I salvage the product?

A: This is a classic sign of uncontrolled polymerization. The double bond in the this compound monomer is susceptible to radical polymerization, especially under the acidic and high-temperature conditions required for esterification.[1] The solidification indicates that a significant portion of your monomer has converted into a high molecular weight polymer, which is insoluble.

Root Cause Analysis:

  • Excessive Temperature: Heat accelerates both the desired esterification and the undesired polymerization. Temperatures exceeding the optimal range (typically 80-130°C) can dramatically increase the rate of polymerization.[1] Localized overheating due to poor stirring can also initiate this process.

  • Aggressive Acid Catalysis: Strong mineral acids like sulfuric acid are effective for esterification but can also promote side reactions, including charring and polymerization, which often lead to discolored and polymerized products.[1]

  • Absence of Inhibitor: Without a polymerization inhibitor, even trace amounts of radical-initiating species (like peroxides from solvents or impurities) can trigger a chain reaction.

Recommended Solution: Unfortunately, once the bulk material has solidified, salvaging the monomeric this compound is often impractical. The focus should be on preventing this issue in future syntheses.

Workflow for Preventing Polymerization

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup Stage Prep 1. Select Mild Catalyst (e.g., p-TSA, Amberlyst-15) Inhibitor 2. Add Polymerization Inhibitor (e.g., Hydroquinone) Reactants 3. Use High-Purity Reactants Temp 4. Maintain Temp. (80-130°C) Reactants->Temp Proceed to Reaction Stir 5. Ensure Vigorous Stirring Water 6. Efficiently Remove Water (Dean-Stark) Neutralize 7. Neutralize Acid Catalyst (Sat. NaHCO3 wash) Water->Neutralize After Reaction Completion Purify 8. Purify via Vacuum Distillation End Pure this compound Purify->End Final Product

Caption: Recommended workflow to prevent polymerization.

A: A yellow tinge in the final product, which should be a colorless oily liquid, indicates the presence of impurities.[1] While polymerization might not have occurred to the point of solidification, oligomerization (formation of short-chain polymers) and other side reactions are likely culprits.

Possible Causes and Solutions:

CauseDetailed ExplanationRecommended Solution
High-Temperature Side Reactions Temperatures above 130°C can cause oxidation and carbonization of the reactants or product, leading to colored impurities.[1]Maintain the reaction temperature strictly within the 80-130°C range. Ensure uniform heating with a well-agitated oil bath.[1]
Aggressive Catalysts Strong acids like H₂SO₄ can cause charring.[1]Use a milder catalyst such as p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15).[1] These are known to cause fewer side reactions.
Isomerization to Fumarate Under the influence of heat and acid, dibutyl maleate can isomerize to its geometric isomer, dibutyl fumarate.[1] While also colorless, its formation pathway may be associated with other color-forming side reactions.Isomerization is often unavoidable under these conditions but can be minimized by using milder catalysts and the lowest effective temperature. The presence of dibutyl fumarate can be confirmed by NMR spectroscopy.
Impure Starting Materials Contaminants in maleic anhydride or n-butanol can degrade or react to form colored byproducts.[1]Always use high-purity starting materials. Check the specifications and consider purification of reactants if necessary.

Frequently Asked Questions (FAQs)

This section covers broader topics related to optimizing the synthesis of this compound.

Q1: What is the mechanism of maleate polymerization during esterification?

A: The polymerization of maleates typically proceeds via a free-radical addition mechanism. The C=C double bond in the maleate molecule is susceptible to attack by radicals.

Simplified Mechanism:

  • Initiation: A radical species (R•), which can be generated from impurities or by the decomposition of peroxides at high temperatures, adds to the double bond of a dibutyl maleate molecule. This creates a new, larger radical.

  • Propagation: This new radical then attacks another this compound molecule, adding it to the chain and regenerating the radical at the new terminus. This process repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two radicals combine or are quenched by an inhibitor.

The acidic environment and high temperatures used for esterification create favorable conditions for radical formation, initiating this unwanted side reaction.

G cluster_main Reaction Pathways A Maleic Anhydride + n-Butanol B This compound (Desired Product) A->B Esterification (Acid Catalyst, 80-130°C) C Poly(this compound) (Undesired Polymer) B->C Polymerization (High Temp, Radicals) D Isomerization Products (e.g., Dibutyl Fumarate) B->D Isomerization (Heat, Acid)

Caption: Competing reactions in this compound synthesis.

Q2: Which polymerization inhibitors are most effective for this synthesis, and at what concentration?

A: Phenolic compounds are commonly used as polymerization inhibitors because they act as radical scavengers. They readily donate a hydrogen atom to a growing polymer radical, creating a stable radical that does not propagate the polymerization chain.

InhibitorTypical Concentration (w/w)Key Advantages
Hydroquinone 0.01 - 0.1%Highly effective and widely used.
4-Methoxyphenol (MEHQ) 0.01 - 0.1%Good solubility in organic media.
Butylated Hydroxytoluene (BHT) 0.05 - 0.2%Effective antioxidant, preventing peroxide formation.

Protocol for Inhibitor Use: The inhibitor should be added to the reaction mixture at the very beginning, along with the maleic anhydride, n-butanol, and catalyst, before heating commences.

Q3: Can you provide a reliable, step-by-step protocol for synthesizing this compound while minimizing polymerization?

A: Certainly. This protocol incorporates best practices to favor esterification over polymerization.

Detailed Experimental Protocol:

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser. The Dean-Stark trap is crucial for the azeotropic removal of water, which drives the esterification equilibrium towards the product.[1]

  • Reagent Charging:

    • To the flask, add:

      • Maleic Anhydride (1.0 mol)

      • n-Butanol (2.5 to 4.0 mol, excess drives the reaction)[1][2]

      • p-Toluenesulfonic acid (p-TSA) (0.01-0.02 mol, catalyst)[2]

      • Hydroquinone (0.1% of total reactant weight, inhibitor)

      • Toluene (as an azeotropic solvent, ~30% of total volume)

  • Reaction Execution:

    • Begin vigorous stirring and gently heat the mixture using an oil bath to a temperature of 110-120°C.

    • Water will begin to collect in the Dean-Stark trap as it is formed and removed as an azeotrope with toluene.

    • Monitor the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water (1.0 mol) has been collected (usually 3-5 hours).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TSA catalyst.[1]

      • Water

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.

    • Remove the toluene and excess n-butanol via rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure, colorless this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Dibutyl Malate: A Comparative Study of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibutyl malate is a key chemical intermediate used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). As with any component destined for high-stakes applications like drug development, its purity is not merely a quality metric but a critical determinant of process efficiency, final product safety, and regulatory compliance. The synthesis of this compound, typically through the esterification of malic acid and n-butanol, can introduce a spectrum of impurities.[1] These may include unreacted starting materials, by-products from side reactions, isomers, or degradation products.[2]

For researchers and drug development professionals, the selection of an appropriate analytical methodology to quantify purity and identify impurities is a foundational step. This guide provides an in-depth, experience-driven protocol for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely regarded as the gold standard for volatile and semi-volatile compounds.[2][3] Furthermore, we will objectively compare this method with viable alternatives—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a comprehensive framework for selecting the optimal technique for your specific analytical challenge.

The Gold Standard: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry is the cornerstone of purity analysis for compounds like this compound due to its exceptional combination of chromatographic separation power and the specificity of mass-based detection.[3] The gas chromatograph separates the volatile components of the sample in time, and the mass spectrometer provides high-confidence identification of each separated component based on its unique mass fragmentation pattern.

Causality Behind the GC-MS Protocol Choices

The following protocol is not just a series of steps but a system designed for robust and reliable results. Each parameter has been selected to ensure optimal separation of this compound from its likely impurities, such as residual n-butanol, and potential isomeric by-products.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Rationale: Accurate and reproducible sample preparation is the foundation of quantitative analysis. A concentration of ~100 µg/mL is chosen to be well within the linear dynamic range of most modern mass spectrometers, avoiding detector saturation while ensuring a strong signal-to-noise ratio for trace impurities. Ethyl acetate is an excellent solvent choice due to its volatility and compatibility with the GC system.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity ethyl acetate. This creates a 1 mg/mL stock solution.

    • Perform a 1:10 dilution by transferring 1 mL of the stock solution into a new 10 mL volumetric flask and diluting to the mark with ethyl acetate to achieve a final concentration of 100 µg/mL.

    • Transfer the final solution to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The selected parameters are a robust starting point for this class of compound. A non-polar DB-5ms column is chosen for its versatility and stability, providing excellent separation for a wide range of semi-volatile compounds.[4] The temperature program is designed to first elute highly volatile impurities like residual solvents at a low temperature, then ramp at a controlled rate to separate the main analyte from closely related species, followed by a high-temperature hold to elute any heavier by-products.

  • Instrument Parameters (Example):

    Parameter Value Justification
    GC System Agilent 8890 GC or equivalent Provides precise electronic pneumatic control for reproducible retention times.
    MS System Agilent 5977B MSD or equivalent Offers high sensitivity and spectral integrity for confident identification.
    Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness Industry-standard, inert column providing excellent resolution and low bleed.
    Carrier Gas Helium, constant flow rate of 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
    Inlet Temp. 250°C Ensures rapid and complete volatilization of the sample without thermal degradation.
    Injection Vol. 1 µL Standard volume to avoid column or detector overload.
    Split Ratio 50:1 Prevents column overloading from the high-concentration main peak, ensuring sharp peaks.
    Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C. Separates volatile impurities, resolves the analyte, and cleans the column.
    MS Transfer Line 280°C Prevents condensation of analytes between the GC and MS.
    Ion Source Temp. 230°C Standard temperature to promote ionization while minimizing thermal degradation.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.

    | Scan Range | m/z 40-450 | Covers the expected mass range of this compound and its likely impurities. |

3. Data Analysis:

  • Purity Calculation: Purity is typically determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for purity screening.

  • Impurity Identification: Unknown peaks are identified by comparing their acquired mass spectra against a reference library (e.g., NIST).

  • Quantification (Advanced): For regulatory filings, a more rigorous quantitative analysis using an internal or external standard is required to correct for differences in detector response. This involves creating a calibration curve with certified reference standards.

Method Validation: A Self-Validating System

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][5] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by the baseline resolution of the this compound peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions (e.g., 5-200 µg/mL) and demonstrating a correlation coefficient (R²) of ≥0.998.[6]

  • Accuracy: The closeness of test results to the true value. It is determined by recovery studies on samples spiked with a known amount of pure analyte, with acceptance criteria typically between 98-102%.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should be ≤2%.[3]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample (10 mg) dissolve 2. Dissolve & Dilute (10 mL Ethyl Acetate) weigh->dissolve dilute 3. Final Dilution (100 µg/mL) dissolve->dilute vial 4. Transfer to GC Vial dilute->vial inject 5. Inject Sample (1 µL, 50:1 Split) vial->inject separate 6. GC Separation (DB-5ms Column) inject->separate detect 7. MS Detection (EI, m/z 40-450) separate->detect integrate 8. Integrate Peaks detect->integrate identify 9. Identify Impurities (NIST Library Search) integrate->identify calculate 10. Calculate Purity (% Area) integrate->calculate report 11. Generate Report identify->report calculate->report

Caption: GC-MS workflow for this compound purity validation.

Alternative Analytical Techniques

While GC-MS is a powerful tool, no single technique is universally superior for all applications. Orthogonal methods—those based on different physicochemical principles—are crucial for comprehensive purity assessment. HPLC and qNMR are two such powerful alternatives.[2][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique, particularly for analyzing non-volatile or thermally labile compounds that are unsuitable for GC.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection provides an excellent orthogonal approach to confirm purity and quantify impurities that may not be amenable to GC analysis.

  • Rationale: This method separates compounds based on their hydrophobicity. A C18 column is a workhorse for RP-HPLC. The mobile phase gradient (water/acetonitrile) is designed to elute a wide range of compounds. UV detection at 210 nm is suitable for esters which often lack a strong chromophore but show absorbance at lower wavelengths.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Instrumentation and Conditions:

      Parameter Value
      HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD
      Column C18, 4.6 x 150 mm, 5 µm particle size
      Mobile Phase A Water (HPLC Grade)
      Mobile Phase B Acetonitrile (HPLC Grade)
      Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
      Flow Rate 1.0 mL/min
      Column Temp. 30°C
      Detection UV at 210 nm

      | Injection Vol. | 10 µL |

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method capable of determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard of known purity.[7]

  • Rationale: This protocol uses a certified internal standard (e.g., dimethyl sulfone) with a known purity and a simple spectrum that does not overlap with the analyte signals. A long relaxation delay (D1) is critical to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.

  • Procedure:

    • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and transfer to an NMR tube.

    • Instrumentation and Conditions:

      Parameter Value
      Spectrometer 400 MHz or higher NMR spectrometer
      Solvent Chloroform-d (CDCl₃)
      Pulse Angle 90°
      Relaxation Delay (D1) 30 seconds (or 5x the longest T1 value)

      | Number of Scans | 8 or more for good signal-to-noise |

    • Data Processing & Calculation: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, unique signal for this compound and a signal for the internal standard. Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the known purity of the internal standard.

Performance Comparison: GC-MS vs. HPLC vs. qNMR

The choice of analytical technique is a strategic decision based on the specific requirements of the analysis. The following table provides a head-to-head comparison of the discussed methods.

FeatureGC-MSHPLC with UVqNMR
Principle Separation by volatility/boiling point, detection by massSeparation by polarity/hydrophobicity, detection by UV absorbanceQuantification by nuclear magnetic resonance against an internal standard
Selectivity Very High (based on both retention time and mass spectrum)High (based on retention time and UV spectrum)High (based on unique chemical shifts)
Sensitivity Very High (pg to fg levels)High (ng to pg levels)Moderate (µg to mg levels)
Impurity ID Excellent (via mass spectral library matching)Poor (requires isolation or MS coupling)Excellent (provides structural information)
Analysis Time ~20-30 minutes per sample~20-30 minutes per sample~10-15 minutes per sample (post-setup)
Sample Type Volatile & Semi-VolatileBroad Range (including non-volatile & thermally labile)Soluble compounds
Destructive? YesNo (can collect fractions)No
Quantitation Relative (% Area) or Absolute (with standards)Relative (% Area) or Absolute (with standards)Absolute (primary method)
Validation Well-established ICH protocols[3]Well-established ICH protocols[5]Pharmacopoeial acceptance (USP, EP)[8]

Conclusion and Recommendations

In the rigorous landscape of pharmaceutical development and scientific research, ensuring the purity of chemical entities like this compound is paramount.

  • GC-MS remains the unequivocal gold standard for routine quality control and in-depth impurity profiling of volatile compounds. Its high sensitivity and definitive identification capabilities make it ideal for detecting and identifying trace-level process impurities and degradation products.[2][3]

  • HPLC serves as a vital orthogonal technique. It is the method of choice when non-volatile impurities are suspected or when a comparative method based on a different separation principle is required for comprehensive validation.[7][9]

  • qNMR provides an elegant and powerful solution for absolute purity determination, acting as a primary method to certify reference standards or to obtain a highly accurate purity value without reliance on analyte-specific standards.[8]

Ultimately, a multi-faceted approach provides the highest degree of confidence. Using GC-MS as the primary workhorse, complemented by HPLC for orthogonal verification and qNMR for the definitive characterization of key batches or reference materials, constitutes a robust, reliable, and scientifically sound strategy for the purity analysis of this compound.

References

A Senior Application Scientist's Guide to the Spectral Analysis of Dibutyl Malate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of chemical compounds are foundational to experimental integrity. Dibutyl malate, a key intermediate in various synthetic pathways, serves as an excellent case study for demonstrating the power and nuances of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, contextualized by a comparative overview of alternative analytical techniques.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone of organic chemistry, offering an unparalleled window into the molecular architecture of a compound. Unlike techniques that provide information on functional groups (FTIR) or molecular weight (Mass Spectrometry), NMR reveals the precise connectivity and chemical environment of individual atoms. This is achieved by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field. The resulting spectra provide a wealth of information, including the number of unique nuclei, their electronic environments (chemical shift), and their proximity to other nuclei (spin-spin coupling).

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound (C₁₂H₂₂O₅) provides a detailed fingerprint of its proton environments. Based on its structure, we can predict the number of distinct proton signals, their chemical shifts, their multiplicities (splitting patterns), and their integration values (the relative number of protons giving rise to each signal).

Structure of this compound:

Predicted ¹H NMR Spectral Data:

SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a~0.9Triplet6H-CH₃ (of butyl groups)
b~1.4Sextet4H-CH₂-CH₃
c~1.6Quintet4H-O-CH₂-CH₂-
d~4.1Triplet4H-O-CH₂-
e~2.7Doublet of doublets1H-CH(OH)-CH₂-
f~4.4Triplet1H-CH(OH)-
g~3.5 (broad)Singlet1H-OH

Causality Behind the Assignments:

  • Chemical Shift: The chemical shift is influenced by the electron density around a proton. Protons closer to electronegative oxygen atoms (like the -O-CH₂- and -CH(OH)- protons) are deshielded and appear at higher chemical shifts (downfield). Protons on the alkyl chains are more shielded and appear at lower chemical shifts (upfield).

  • Multiplicity: The splitting of a signal is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful simplification, where 'n' is the number of neighboring protons. For example, the terminal methyl protons (a) are adjacent to a methylene group (two protons), so their signal is split into a triplet (2+1=3).

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the quantitative determination of the relative number of protons in different environments.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct peak.

Predicted ¹³C NMR Spectral Data:

PeakChemical Shift (ppm, predicted)Assignment
1~13.7-CH₃
2~19.1-CH₂-CH₃
3~30.6-O-CH₂-CH₂-
4~65.0-O-CH₂-
5~40.0-CH₂-C=O
6~68.0-CH(OH)-
7~171.0-CH(OH)-C=O
8~173.0-CH₂-C=O

Expert Insights into Spectral Interpretation:

The carbonyl carbons of the ester groups are significantly deshielded and appear at the lowest field (~171-173 ppm). The carbon bearing the hydroxyl group (-CH(OH)-) is also deshielded compared to the other aliphatic carbons. The chemical shifts of the butyl chain carbons follow a predictable pattern, with the carbon directly attached to the oxygen (-O-CH₂) being the most downfield.

Experimental Protocol for NMR Sample Preparation and Analysis

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the currents in the shim coils.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard single-pulse experiment is typically sufficient. Key parameters to consider are the number of scans (typically 8-16 for good signal-to-noise), the spectral width, and the relaxation delay.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires higher sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by mass-to-charge ratio.Molecular weight and fragmentation pattern. Purity assessment.High sensitivity, excellent for separating volatile mixtures.Destructive, provides limited structural information for isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, O-H, C-O).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.

Expert Recommendation:

For the definitive structural confirmation of a synthesized compound like this compound, NMR spectroscopy is indispensable. GC-MS serves as a powerful complementary technique for assessing purity and confirming the molecular weight.[1] FTIR is a rapid and straightforward method for verifying the presence of key functional groups, often used as a preliminary check.

Visualizing the Workflow

The logical flow of a comprehensive analysis can be visualized as follows:

Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Preliminary_Check Preliminary Check (FTIR) Purification->Preliminary_Check Purity_MW Purity & Molecular Weight (GC-MS) Preliminary_Check->Purity_MW Structure_Confirmation Structural Elucidation (1H & 13C NMR) Purity_MW->Structure_Confirmation Final_Product Characterized This compound Structure_Confirmation->Final_Product

Caption: Workflow for the synthesis and comprehensive characterization of this compound.

Conclusion

The spectral analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The principles of chemical shift, spin-spin coupling, and integration are key to a thorough interpretation of the spectra. When integrated with data from complementary techniques such as GC-MS and FTIR, a complete and robust characterization of the compound can be achieved. This multi-faceted analytical approach is a critical component of ensuring the quality and reliability of chemical compounds in research and development.

References

A Comparative Guide to the ATR-IR Spectrum Interpretation of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Dibutyl malate, a dialkyl malate ester, finds applications in various formulations, including cosmetics, where its identity and purity are critical.[1][2] This guide provides an in-depth interpretation of the Attenuated Total Reflectance-Infrared (ATR-IR) spectrum of this compound, offering a comparative analysis with alternative spectroscopic techniques. By understanding the causality behind experimental choices and the strengths of each method, you can select the most appropriate analytical approach for your research needs.

Interpreting the Vibrational Fingerprint of this compound with ATR-IR

ATR-IR spectroscopy is a powerful, rapid, and non-destructive technique for obtaining the infrared spectrum of a sample with minimal preparation.[3][4] The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups based on their vibrational modes.[5]

The key functional groups in this compound that give rise to characteristic IR absorption bands are the hydroxyl (-OH) group, the ester carbonyl (C=O) groups, and the carbon-oxygen (C-O) single bonds.

Key Spectral Features of this compound:
  • O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ . This broadening is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[10][11] In the liquid state, this compound molecules will form hydrogen bonds with each other, leading to this characteristic broad peak.[12]

  • C-H Stretching: In the 3000-2850 cm⁻¹ region, strong absorption bands will be present due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl alkyl chains.[13]

  • Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption peak is anticipated around 1735 cm⁻¹ . This is characteristic of the C=O stretching vibration in saturated aliphatic esters.[14]

  • C-O Stretching: this compound possesses both ester C-O bonds and a C-O bond from the secondary alcohol. This results in multiple strong absorption bands in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹ . Specifically, the C-O stretch of the secondary alcohol is expected between 1150-1075 cm⁻¹ .[15][16]

The following table summarizes the expected key ATR-IR peaks for this compound based on the analysis of its functional groups and reference spectra.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3450 (broad)O-H StretchSecondary AlcoholStrong
2960, 2875C-H StretchAlkyl ChainsStrong
~1735C=O StretchEsterVery Strong, Sharp
~1250 - 1050C-O StretchEster & Secondary AlcoholStrong, Multiple Bands

Experimental Protocol: Acquiring a High-Quality ATR-IR Spectrum of this compound

The following protocol outlines the steps for obtaining a reliable ATR-IR spectrum of a liquid sample like this compound.

Instrumentation:
  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.[17]

  • Sample Application:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[18]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[19]

    • Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[20]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If comparing with a transmission spectrum from a library, an ATR correction can be applied to account for the wavelength-dependent penetration depth.[9]

ATR_IR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensure clean surface Apply_Sample Apply this compound Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Background Subtraction, ATR Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum

Caption: Workflow for acquiring an ATR-IR spectrum of this compound.

Comparative Analysis: ATR-IR vs. Alternative Spectroscopic Techniques

While ATR-IR is a robust technique for the qualitative analysis of this compound, other spectroscopic methods can provide complementary or more detailed information, particularly for quantitative analysis or structural elucidation.

TechniquePrincipleInformation Provided for this compoundAdvantagesDisadvantages
ATR-IR Spectroscopy Absorption of infrared radiation causing molecular vibrations.[20]Identification of functional groups (-OH, C=O, C-O, C-H).[10][14][21]Rapid, minimal sample preparation, non-destructive.[3][4]Can be less sensitive for quantitative analysis compared to other methods; water absorption can be an issue for aqueous solutions.[22]
Raman Spectroscopy Inelastic scattering of monochromatic light, providing information on vibrational modes.[22]Complementary vibrational information; strong signals for symmetric non-polar bonds (e.g., C-C backbone), weaker signals for -OH and C=O compared to IR.[22]Excellent for aqueous samples, non-destructive, can provide information on molecular symmetry.[22]Can be affected by sample fluorescence; may require longer acquisition times.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[20]Detailed structural information, including the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR).[20]Provides unambiguous structure elucidation and can be used for quantitative analysis (qNMR).[20]Requires larger sample amounts, more expensive instrumentation, and deuterated solvents.[20]
In-depth Comparison:

ATR-IR vs. Raman Spectroscopy: For this compound, ATR-IR will provide a strong, easily identifiable signal for the polar C=O and O-H groups. Raman spectroscopy, on the other hand, would be more sensitive to the C-C backbone of the butyl chains. While both are vibrational spectroscopic techniques, they are governed by different selection rules, making them highly complementary. For instance, in a mixture, if a solvent band is strong in IR and obscures a region of interest, that same solvent may have a weak Raman signal, allowing for clearer observation of the analyte.[22]

ATR-IR vs. NMR Spectroscopy: While ATR-IR can confirm the presence of the key functional groups in this compound, NMR spectroscopy can provide a complete picture of its molecular structure. ¹H NMR would show distinct signals for the protons on the butyl chains, the methine proton adjacent to the hydroxyl group, and the methylene protons of the malate backbone. ¹³C NMR would similarly identify all the unique carbon atoms in the molecule.[23] Therefore, for definitive structural confirmation and purity assessment, especially to distinguish between isomers, NMR is the more powerful technique.[20]

Technique_Selection cluster_goal Analytical Goal cluster_methods Spectroscopic Methods cluster_info Information Obtained Goal Characterization of this compound ATR_IR ATR-IR Goal->ATR_IR Quick, qualitative analysis Raman Raman Goal->Raman Analysis in aqueous media, focus on C-C backbone NMR NMR Goal->NMR Definitive structure & purity Functional_Groups Functional Group Identification ATR_IR->Functional_Groups Vibrational_Info Complementary Vibrational Information Raman->Vibrational_Info Structural_Elucidation Detailed Structural Elucidation & Purity NMR->Structural_Elucidation

Caption: Logical workflow for selecting a spectroscopic technique for this compound analysis.

Conclusion

ATR-IR spectroscopy is an indispensable tool for the rapid and straightforward qualitative analysis of this compound, providing a clear vibrational fingerprint of its key functional groups. Its ease of use and minimal sample preparation make it ideal for routine identification and quality control. However, for a more comprehensive understanding of the molecule, including definitive structural elucidation and quantitative analysis, complementary techniques such as Raman and NMR spectroscopy offer significant advantages. By leveraging the strengths of each of these analytical methods, researchers can achieve a thorough and robust characterization of this compound for their specific application.

References

A Comparative Guide to Dibutyl Malate and Dioctyl Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of a plasticizer is a critical decision in polymer formulation, directly influencing the final product's performance, safety, and environmental impact. For decades, Dioctyl Phthalate (DOP), also known as Di(2-ethylhexyl) phthalate (DEHP), has been the benchmark plasticizer for polyvinyl chloride (PVC) due to its high efficiency and low cost.[1][2][3] However, a growing body of evidence linking DOP to adverse health effects, particularly endocrine disruption, has catalyzed the search for safer alternatives.[4][5][6] This guide provides a comprehensive technical comparison between the traditional workhorse, DOP, and a promising alternative, Dibutyl Malate (DBM).

This document delves into their physicochemical properties, comparative performance in PVC formulations, and critically examines their toxicological profiles. We present supporting experimental data, detailed testing protocols, and mechanistic diagrams to offer researchers, scientists, and formulation experts a data-driven foundation for making informed material selection decisions. While DOP offers proven performance, DBM emerges as a viable alternative with a more favorable toxicological profile, albeit with different performance characteristics that must be carefully considered for specific applications.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are additives that increase the flexibility, pliability, and processability of polymeric materials.[7] They function by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1][8] Polyvinyl chloride (PVC) is inherently rigid, and its utility in a vast range of applications—from medical tubing and flooring to cables and coatings—is almost entirely dependent on the use of plasticizers.[2][9]

DOP became the industry standard due to its excellent compatibility with PVC, high plasticizing efficiency, and cost-effectiveness.[3][10] However, the classification of DOP as a potential endocrine disruptor and reproductive toxicant has led to regulatory restrictions and a market shift towards non-phthalate alternatives.[5][11][12] This has paved the way for compounds like this compound (DBM), a maleate ester, to be considered. DBM can act as an internal plasticizer by copolymerizing with monomers like vinyl acetate, offering a different approach to achieving long-term flexibility and potentially improved migration resistance.[13][14] This guide aims to objectively dissect the trade-offs between these two plasticizers.

Physicochemical Properties: A Foundational Comparison

The intrinsic properties of a plasticizer dictate its compatibility, efficiency, and permanence within the polymer matrix. A comparison of the fundamental characteristics of DBM and DOP reveals significant differences, particularly in molecular weight and structure, which have profound implications for their performance.[15]

PropertyThis compound (DBM)Dioctyl Phthalate (DOP/DEHP)Significance
Molecular Formula C₁₂H₂₀O₄[15]C₂₄H₃₈O₄[1][16]The smaller size of DBM may influence its plasticizing efficiency and volatility.
Molecular Weight 228.28 g/mol [15]390.56 g/mol [1][15]Higher molecular weight generally correlates with lower volatility and migration.
Appearance Colorless, transparent oily liquid[13]Colorless, viscous liquid[1][15][16]Both are clear liquids suitable for transparent applications.
Boiling Point ~280-281 °C[15]~385 °C[1]DOP's significantly higher boiling point indicates lower volatility.
Density (at 20°C) ~0.99 g/cm³[15]~0.986 g/cm³[1][15]Densities are comparable, with minimal impact on final product weight.
Water Solubility Very low (0.17 g/L at 20°C)[17]Insoluble (<0.01%)[1]Both are hydrophobic, providing water resistance to the final product.

Performance as Plasticizers: An Empirical Analysis

The true measure of a plasticizer lies in its performance within a polymer system. This section compares DBM and DOP across key performance indicators, drawing on available research to quantify their effects on PVC.

Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is determined by how effectively an additive softens the polymer. This is often measured by the reduction in glass transition temperature (Tg) and Shore hardness.

While comprehensive head-to-head studies are limited, research indicates that maleate plasticizers can be as effective as DOP in lowering the Tg of PVC, a primary indicator of plasticizing efficiency.[15] The impact on mechanical properties is crucial for the durability of the final product.

Mechanical PropertyThis compound (DBM)Dioctyl Phthalate (DOP)
Tensile Strength Research on PVC grafted with DBM shows improved mechanical properties over unplasticized PVC.[15]Known to provide excellent tensile strength in flexible PVC formulations.[3]
Elongation at Break Generally increases flexibility and elongation.A benchmark for achieving high elongation in flexible PVC.[3]
Hardness (Shore A) Effectively reduces hardness.The industry standard for reducing PVC hardness.
Thermal Stability

Thermal stability is critical for polymer processing and the service life of the end product. Thermogravimetric Analysis (TGA) is used to measure weight loss as a function of temperature. Studies on PVC grafted with DBM have reported improved thermal stability compared to pristine PVC.[15] For DOP-plasticized PVC, thermal degradation typically occurs in stages, starting with the loss of HCl from the PVC backbone.[15]

Migration Resistance and Volatility

Plasticizer migration is a significant concern, as it can lead to embrittlement of the plastic and contamination of surrounding materials or environments.[7][18] Volatility, the tendency of a substance to vaporize, is also a key factor, especially at elevated processing temperatures.

  • Dioctyl Phthalate (DOP): As a larger molecule with a higher boiling point, DOP exhibits low volatility.[3] However, it is known to migrate from the PVC matrix over time.[15]

  • This compound (DBM): DBM has a lower molecular weight and higher volatility compared to DOP, which can be a disadvantage in applications requiring long-term flexibility at high temperatures.[19] However, when used as a co-monomer to create an "internal plasticizer," it becomes a permanent part of the polymer backbone, which can lead to superior migration resistance compared to conventionally plasticized PVC.[14][15]

Toxicological Profile: A Health and Environmental Perspective

The primary driver for replacing DOP is its toxicological profile. A comparative analysis is essential for any formulator considering a switch.

Dioctyl Phthalate (DOP/DEHP): The Endocrine Disruptor

DOP has been extensively studied and identified as a potential endocrine disruptor.[5] It can interfere with the body's hormonal systems, leading to reproductive and developmental toxicity.[4][20] Studies have linked DOP exposure to reduced sperm count in men and abnormalities in the reproductive systems of laboratory animals.[5] The International Agency for Research on Cancer (IARC) classifies DEHP as "Possibly carcinogenic to humans" (Group 2B).[11]

The mechanism of phthalate-induced reproductive toxicity often involves the disruption of androgen signaling and steroidogenesis.[4][21] Phthalates can interfere with the function of Sertoli and Leydig cells in the testes, which are crucial for sperm development and testosterone production.[4]

This compound (DBM): A Safer Alternative?

This compound generally presents a more favorable toxicological profile compared to DOP.

  • Acute Toxicity: DBM exhibits low acute oral and dermal toxicity. The oral LD50 in rats is reported as 3,700 mg/kg, and the dermal LD50 in rabbits is 10,000 mg/kg.[22]

  • Irritation: It is reported to cause skin, eye, and respiratory tract irritation.[22]

  • Sensitization: A key concern with DBM is its potential for skin sensitization, meaning it may cause an allergic reaction upon repeated contact.[20][23][24]

Comparative Toxicity Data Summary

Toxicological EndpointThis compound (DBM)Dioctyl Phthalate (DOP/DEHP)
Acute Oral LD50 (rat) 3,700 mg/kg[22]>22,000 mg/kg[25]
Skin Irritation Causes skin irritation[22]Causes mild skin irritation[11]
Skin Sensitization Potential skin sensitizer[23][24]Not considered a skin sensitizer[11]
Reproductive Toxicity Data limited; not classified as a reproductive toxicant.May damage fertility or the unborn child.[11][26]
Carcinogenicity (IARC) Not listed.Group 2B: Possibly carcinogenic to humans.[11]

Experimental Protocols for Comparative Evaluation

To ensure a self-validating and reproducible comparison, standardized experimental protocols are essential. The following methodologies provide a framework for the direct evaluation of plasticizer performance.

Workflow for Plasticizer Performance Comparison

G cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis A PVC Resin + Stabilizer + Lubricant + Plasticizer (DBM or DOP) B Dry Blending A->B C Melt Compounding (e.g., Two-Roll Mill) B->C D Compression Molding (Standardized Sheets) C->D E Mechanical Testing (Tensile, Elongation, Hardness) D->E F Thermal Analysis (TGA, DSC) D->F G Migration & Volatility (Weight Loss Methods) D->G H Compare DBM vs. DOP Performance Metrics E->H F->H G->H I Correlate with Physicochemical Properties H->I J Final Performance Assessment I->J

Caption: Workflow for comparing plasticizer performance.

Protocol 1: Preparation of Plasticized PVC Sheets
  • Formulation: Prepare a standard PVC formulation, typically measured in parts per hundred resin (phr). Example: PVC (100 phr), heat stabilizer (e.g., 2 phr), lubricant (e.g., 0.5 phr), and plasticizer (e.g., 40 phr of either DBM or DOP).

  • Mixing: Combine the dry components in a high-speed mixer until a homogenous powder blend is achieved.

  • Melt Compounding: Transfer the blend to a two-roll mill heated to approximately 160-170°C. Mill the compound until a uniform, fused sheet is formed.

  • Molding: Place the milled sheet into a picture-frame mold and press it in a hydraulic press at a specified temperature (e.g., 170°C) and pressure to create standardized sheets of a defined thickness (e.g., 1 mm).

  • Conditioning: Allow the sheets to condition at standard temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours before testing.

Protocol 2: Tensile Property Measurement (ASTM D638)
  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter, as specified by ASTM D638.

  • Testing: Use a universal testing machine equipped with an extensometer. Mount the specimen in the grips.

  • Measurement: Apply a constant rate of crosshead speed until the specimen fractures. Record the tensile strength at break and the elongation at break.

  • Analysis: Calculate the average and standard deviation for at least five specimens for each plasticizer formulation.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Cut a small, accurately weighed sample (5-10 mg) from the plasticized PVC sheet.

  • Instrumentation: Place the sample in a TGA crucible.

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of degradation, which indicates thermal stability.

Protocol 4: Migration Resistance Testing (based on ISO 177)
  • Sample Preparation: Cut circular discs of a known diameter from the plasticized PVC sheets and weigh them accurately.

  • Exposure: Place the discs in contact with a migration medium. This can be a solvent (e.g., hexane for fatty food simulation) or an absorbent solid.

  • Incubation: Store the assembly at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Measurement: After incubation, remove the PVC disc, carefully clean any residual medium from the surface, and reweigh it.

  • Calculation: The weight loss of the disc corresponds to the amount of plasticizer that has migrated. Express this as a percentage of the initial plasticizer content.

Mechanism of Action: Phthalate Endocrine Disruption

Understanding the mechanism by which phthalates exert their toxicity is crucial for appreciating the drive towards alternatives. The primary concern is their anti-androgenic activity, which disrupts male reproductive development.

G cluster_system Endocrine System Disruption cluster_testis Testis (Leydig & Sertoli Cells) cluster_outcome Physiological Outcomes Phthalate Phthalate Metabolites (e.g., MEHP from DEHP) Sertoli Sertoli Cells Phthalate->Sertoli Induces Apoptosis (Cell Death) Cholesterol Cholesterol Transport Phthalate->Cholesterol Inhibits Testosterone Testosterone Synthesis Phthalate->Testosterone Reduces Enzyme Expression Leydig Leydig Cells Sperm Spermatogenesis Support Sertoli->Sperm Cholesterol->Testosterone Precursor for Outcome Reduced Testosterone Levels Impaired Sperm Quality Developmental Defects Testosterone->Outcome Sperm->Outcome

Caption: Mechanism of Phthalate-Induced Endocrine Disruption.

Phthalate monoester metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP) from DOP, are the primary active agents.[4] These metabolites can interfere with steroidogenesis in testicular Leydig cells by downregulating genes involved in cholesterol transport and testosterone synthesis.[21] They can also induce apoptosis (programmed cell death) in Sertoli cells, which are essential for nurturing developing sperm cells.[4] The cumulative result is reduced testosterone production and impaired fertility.[4][5]

Conclusion

The choice between this compound and Dioctyl Phthalate is a classic case of balancing performance, safety, and application-specific requirements.

  • Dioctyl Phthalate (DOP) remains a highly efficient, low-volatility, and cost-effective plasticizer. Its extensive history provides a reliable performance baseline. However, its significant toxicological concerns, particularly as an endocrine disruptor, make it unsuitable for applications with high human contact, such as medical devices, toys, and food packaging, and it is increasingly subject to regulatory restrictions.

  • This compound (DBM) presents a compelling alternative from a toxicological standpoint, lacking the reproductive toxicity and potential carcinogenicity associated with DOP. Its primary drawbacks are higher volatility and a potential for skin sensitization. However, its ability to be used as an internal plasticizer through copolymerization offers a pathway to excellent migration resistance, a significant advantage for long-term stability and safety.

For researchers and formulators, DBM is a promising candidate for replacing DOP, especially in applications where human and environmental safety are paramount. A thorough evaluation based on the protocols outlined in this guide is essential to validate its performance and ensure it meets the specific mechanical, thermal, and permanence requirements of the end product. The industry's trajectory is clearly moving towards safer materials, and understanding the nuanced profile of alternatives like DBM is key to driving innovation in polymer science.

References

Dibutyl Maleate vs. Dibutyl Fumarate: A Comparative Guide to Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry and material science, the selection of appropriate monomers and plasticizers is paramount to achieving desired material properties. Among the myriad of available options, dibutyl maleate (DBM) and dibutyl fumarate (DBF) are two noteworthy isomers that, despite sharing the same chemical formula (C₁₂H₂₀O₄), exhibit distinct physical, chemical, and reactive properties due to their geometric isomerism. DBM is the cis isomer, while DBF is the trans isomer, a structural difference that profoundly influences their behavior and suitability for various applications.

This guide provides a comprehensive, data-driven comparison of dibutyl maleate and dibutyl fumarate, designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their work. We will delve into their fundamental properties, compare their reactivity with supporting experimental data, explore their applications, and provide detailed experimental protocols for their synthesis and comparative evaluation.

Figure 1: Chemical structures of Dibutyl Maleate and Dibutyl Fumarate.

Physical and Chemical Properties

The seemingly subtle difference in the spatial arrangement of the ester groups around the carbon-carbon double bond results in significant variations in the macroscopic properties of DBM and DBF. These differences are critical for considerations such as storage, handling, and processing conditions.

PropertyDibutyl Maleate (DBM)Dibutyl Fumarate (DBF)
IUPAC Name Dibutyl (2Z)-but-2-enedioate[1]Dibutyl (2E)-but-2-enedioate[2]
CAS Number 105-76-0[1][3]105-75-9[2][4]
Molecular Formula C₁₂H₂₀O₄[1][3]C₁₂H₂₀O₄[2][4]
Molecular Weight 228.28 g/mol [1][3]228.28 g/mol [2][4]
Appearance Colorless to yellowish oily liquid[3]Clear, colorless to almost colorless liquid[5]
Melting Point -85 °C[3]-18 °C[4]
Boiling Point 280 °C[3]285 °C (at 760 mmHg)[5]
Density ~0.99 g/cm³ at 20 °C[3]~0.98-0.99 g/cm³ at 20 °C[5]
Refractive Index ~1.445 at 20 °C[3]~1.4455-1.4475[4]
Solubility in Water Very slightly soluble (0.17 g/L at 20 °C)[3]Insoluble (11.09 mg/L at 20°C)[5]

A particularly noteworthy difference is the significantly lower melting point of dibutyl maleate (-85 °C) compared to dibutyl fumarate (-18 °C). This is attributed to the cis configuration of DBM, which results in a less symmetrical molecule that does not pack as efficiently into a crystal lattice as the more linear trans isomer, DBF. This property can be advantageous in applications requiring a liquid over a wider temperature range.

Reactivity: A Tale of Two Isomers

The geometry of the double bond is the primary determinant of the differential reactivity between DBM and DBF, especially in radical polymerization, a common process for their application as comonomers.

Theoretical Considerations: Steric Hindrance

In radical polymerization, the accessibility of the double bond to an incoming radical species is crucial. For maleate esters, the two bulky ester groups are on the same side of the double bond, creating significant steric hindrance. This makes it difficult for a growing polymer chain to add to a maleate monomer and also hinders the homopolymerization of maleates.[6]

Conversely, in fumarate esters, the ester groups are on opposite sides of the double bond. This trans configuration results in a more linear and less sterically hindered molecule, making the double bond more accessible for radical attack. Consequently, fumarates are generally more reactive in radical polymerization and are more capable of homopolymerization compared to their maleate counterparts.[6]

Experimental Evidence: Copolymerization Reactivity Ratios

The reactivity of monomers in copolymerization is quantitatively described by their reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain ending in one monomer adds to the same type of monomer versus the other monomer.

For the copolymerization of vinyl acetate (VAc, M₁) and dibutyl maleate (DBM, M₂), the reactivity ratios have been determined to be:

  • r₁ (VAc) = 0.1102

  • r₂ (DBM) = 0.0421

These values, both being less than one, indicate a tendency towards alternating copolymerization.[7] The low value of r₂ further confirms the low propensity of DBM to add to itself, consistent with the theoretical understanding of steric hindrance in maleates.

While specific reactivity ratios for dibutyl fumarate with common comonomers are not as readily available in the literature, the general principles of reactivity suggest that DBF would exhibit a higher reactivity ratio (r₂) compared to DBM in copolymerizations, indicating a greater tendency for self-propagation.

Applications: Where Properties Dictate Performance

Both DBM and DBF are primarily used as internal plasticizers and comonomers in the synthesis of a variety of polymers.

  • Internal Plasticizers: When copolymerized into a polymer backbone, the bulky butyl groups of DBM and DBF increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and imparting flexibility.[8] They are commonly used in PVC and vinyl acetate copolymers to improve processability and the physical properties of the final product.[9]

  • Comonomers in Coatings and Adhesives: Copolymers containing DBM or DBF are extensively used in the formulation of paints, coatings, and adhesives. Their incorporation can enhance flexibility, adhesion, and water resistance.[8][9]

  • Organic Synthesis: Both isomers serve as versatile intermediates in organic synthesis. For instance, they can act as dienophiles in Diels-Alder reactions and can be hydrogenated to produce derivatives of succinic acid.[10]

Experimental Protocols for Comparative Analysis

To provide a practical framework for comparing these two isomers in a laboratory setting, the following detailed protocols are provided.

Protocol 1: Synthesis of Dibutyl Fumarate

This protocol describes the synthesis of dibutyl fumarate via the direct esterification of fumaric acid with n-butanol. A similar procedure can be used for the synthesis of dibutyl maleate from maleic acid or maleic anhydride.

Materials:

  • Fumaric acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Acetonitrile (solvent)

  • 20% Sodium carbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine fumaric acid (80 mmol), n-butanol (180 mmol), and acetonitrile (162 mmol).[11]

  • Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred mixture at room temperature.[11]

  • Heat the reaction mixture to 80-85°C and maintain this temperature for 16-18 hours.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the 20% sodium carbonate solution to neutralize the excess acid.[12]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[13]

  • Combine the organic layers, wash with water (100 mL), and then dry over anhydrous sodium sulfate.[13]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude dibutyl fumarate.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

cluster_synthesis Synthesis Workflow Reactants Fumaric Acid n-Butanol Acetonitrile Reaction Add H₂SO₄ (catalyst) Heat to 80-85°C for 16-18h Reactants->Reaction Workup Cool to RT Neutralize with Na₂CO₃ soln. Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Filter and Concentrate (Vacuum Distillation) Drying->Purification Product Pure Dibutyl Fumarate Purification->Product

Figure 2: Workflow for the synthesis of Dibutyl Fumarate.
Protocol 2: Comparative Assessment of Plasticizer Migration Resistance (based on ASTM D1239)

This protocol outlines a method to compare the migration of DBM and DBF from a PVC film, which is a critical measure of plasticizer efficiency and longevity.[8][13]

Materials:

  • PVC resin

  • Dibutyl maleate and dibutyl fumarate

  • Heat stabilizer

  • Two-roll mill or similar compounding equipment

  • Hydraulic press with heating and cooling capabilities

  • 50 mm x 50 mm die

  • Analytical balance

  • Test liquid (e.g., isopropanol or a specified household liquid)

  • Glass jars with lids

Procedure:

  • Compounding: Prepare two PVC formulations, one with DBM and one with DBF, at the same concentration (e.g., 30 wt%). Include a heat stabilizer. Compound each formulation on a two-roll mill until a homogenous sheet is formed.

  • Film Preparation: Press the compounded PVC sheets into films of a specified thickness (e.g., 0.25 mm) using a hydraulic press under controlled temperature and pressure.

  • Specimen Preparation: Cut at least three 50 mm x 50 mm square specimens from each film.[13]

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

  • Immersion: Place each specimen in a separate glass jar containing 400 mL of the test liquid, ensuring complete submersion.[13]

  • Incubation: Seal the jars and keep them at a constant temperature (e.g., 23 °C) for a specified duration (e.g., 24 hours).[13]

  • Final Weighing: After the immersion period, remove the specimens, gently wipe them dry with a soft cloth, and reweigh them.

  • Calculation: Calculate the percentage weight loss for each specimen. A lower weight loss indicates better migration resistance.

cluster_migration Plasticizer Migration Test Workflow (ASTM D1239) Compounding Prepare PVC formulations (with DBM and DBF) Film_Prep Press into films Compounding->Film_Prep Specimen_Prep Cut 50x50 mm specimens Film_Prep->Specimen_Prep Weighing1 Initial Weighing (W₁) Specimen_Prep->Weighing1 Immersion Immerse in test liquid Weighing1->Immersion Incubation Incubate (e.g., 24h at 23°C) Immersion->Incubation Weighing2 Final Weighing (W₂) Incubation->Weighing2 Calculation Calculate % Weight Loss [(W₁-W₂)/W₁] x 100 Weighing2->Calculation

Figure 3: Experimental workflow for assessing plasticizer migration.
Protocol 3: Assessment of Ready Biodegradability (based on OECD 301F)

This protocol provides a method for assessing the ready biodegradability of DBM and DBF in an aerobic aqueous medium by measuring oxygen consumption.[14]

Materials:

  • Dibutyl maleate and dibutyl fumarate

  • Mineral medium (as specified in OECD 301)

  • Activated sludge from a domestic wastewater treatment plant (as inoculum)

  • Manometric respirometer

  • Reference substance (e.g., sodium benzoate)

Procedure:

  • Test Setup: Add a defined volume of mineral medium to each respirometer bottle. Add the test substance (DBM or DBF) to achieve a concentration that yields sufficient oxygen demand without being toxic to the microorganisms.

  • Inoculation: Inoculate the medium with a small amount of activated sludge.

  • Controls: Prepare blank controls (inoculum only), reference controls (inoculum + sodium benzoate), and toxicity controls (inoculum + test substance + reference substance).

  • Incubation: Seal the bottles and incubate them in the dark at a constant temperature (22 ± 1 °C) with constant stirring for 28 days.

  • Measurement: The respirometer will continuously measure the consumption of oxygen over the 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[14]

Toxicology and Environmental Profile

The safety and environmental impact of chemical compounds are of utmost importance. Both DBM and DBF have been studied for their toxicological effects.

Toxicological EndpointDibutyl Maleate (DBM)Dibutyl Fumarate (DBF)
Acute Oral Toxicity (LD50, rat) 3700 mg/kg[3]8,530 mg/kg[15][16]
Acute Dermal Toxicity (LD50, rabbit) 10000 mg/kg[3]15,900 µL/kg[15]
Skin Sensitization May cause an allergic skin reaction.[17][18]May cause an allergic skin reaction.[15][16]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[17][18]Very toxic to aquatic life with long-lasting effects.[15][16]

Both DBM and DBF have been shown to enhance contact sensitization to other chemicals in animal studies, suggesting they may have an adjuvant effect in aggravating contact dermatitis.[19][20] In terms of environmental fate, both are classified as toxic or very toxic to aquatic life, indicating that their release into the environment should be minimized. While specific comparative biodegradation data is limited, the general expectation is that such esters would be susceptible to microbial degradation over time.

Conclusion: Selecting the Right Isomer for Your Application

Dibutyl maleate and dibutyl fumarate, while isomers, present a clear case of structure-property-performance relationships. The choice between them for a specific application should be guided by a careful consideration of their distinct characteristics:

  • Dibutyl Maleate (DBM): Its very low melting point makes it an excellent choice for applications requiring a liquid plasticizer or comonomer over a broad temperature range. Its lower reactivity in polymerization leads to a higher tendency for alternating copolymerization, which can be desirable for achieving specific polymer microstructures.

  • Dibutyl Fumarate (DBF): Its higher reactivity, stemming from lower steric hindrance, makes it a more efficient comonomer in radical polymerizations where higher incorporation rates or homopolymerization capabilities are desired. Its more symmetrical structure results in a higher melting point, which should be considered in processing.

Both isomers have similar toxicological profiles, with skin sensitization and aquatic toxicity being the primary concerns. Ultimately, the selection will depend on a balance of desired reactivity, physical properties, and processing requirements for the target application. This guide provides the foundational data and experimental frameworks to assist researchers in making that evidence-based selection.

References

A Comparative Guide to the Reactivity of Diethyl Maleate and Dibutyl Malate for Drug Development and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical synthesis and drug development, the selection of appropriate reagents is paramount. The functional groups within a molecule dictate its reactivity, stability, and potential biological interactions. This guide provides an in-depth comparative analysis of two structurally related yet fundamentally distinct diesters: Diethyl Maleate (DEM) and Dibutyl Malate. While both are dicarboxylic acid esters, a subtle difference in their carbon backbone—the presence of a carbon-carbon double bond in DEM versus a saturated, hydroxylated backbone in this compound—creates a stark divergence in their chemical behavior.

This guide will dissect these differences, moving from structural analysis to a detailed comparison of their reactivity in key chemical transformations. We will explore why diethyl maleate is a potent electrophile for conjugate additions, a reactivity pathway entirely absent in the more stable this compound. Supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage the unique properties of these molecules in their work.

Part 1: The Decisive Structural Difference: Unsaturation vs. Saturation

The reactivity of any molecule is a direct consequence of its structure and electronic properties. The fundamental difference between diethyl maleate and this compound lies in the four-carbon backbone derived from their parent acids, maleic acid and malic acid, respectively.

  • Diethyl Maleate (DEM) is the diethyl ester of maleic acid, an unsaturated dicarboxylic acid. Its defining feature is a carbon-carbon double bond in the cis (Z) configuration.[1][2] This double bond is flanked by two electron-withdrawing ethyl ester groups. This arrangement polarizes the C=C bond, rendering the β-carbons electrophilic and highly susceptible to nucleophilic attack. This process is known as a conjugate or Michael addition.[3]

  • This compound , the dibutyl ester of malic acid, possesses a saturated carbon backbone. Crucially, it lacks the C=C double bond that characterizes DEM. Instead, its structure features a hydroxyl (-OH) group on the C2 position. Its reactivity is therefore typical of aliphatic esters and secondary alcohols, primarily involving reactions at the carbonyl carbon (e.g., hydrolysis) or the hydroxyl group (e.g., acylation, oxidation).

This core structural disparity is the origin of their profoundly different chemical personalities.

Caption: Structural and reactivity comparison of Diethyl Maleate and this compound.

Part 2: Comparative Reactivity Analysis
2.1 Michael Addition: The Defining Reaction of Diethyl Maleate

The most significant difference in reactivity is the ability of diethyl maleate to act as a "Michael acceptor." The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound, and it is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[3]

Nucleophiles such as thiols (e.g., the cysteine residue in glutathione) and amines readily attack the electrophilic double bond of DEM.[4][5] This reaction is of immense biological and synthetic importance. In biological systems, DEM is widely used as a research tool to deplete cellular levels of glutathione (GSH), a key antioxidant.[6][7][8] The thiol group of GSH rapidly adds to DEM in a reaction that can be spontaneous or catalyzed by glutathione S-transferase enzymes.[6][9] This makes DEM a valuable agent for studying the effects of oxidative stress.

In contrast, This compound cannot undergo Michael addition . Its saturated backbone lacks the necessary activated double bond, making it inert to this class of nucleophilic attack. This renders it a far more stable and less biologically reactive molecule in this context.

Caption: Generalized mechanism of Michael addition on Diethyl Maleate.

2.2 Ester Hydrolysis

Both molecules possess ester functional groups that are susceptible to hydrolysis under acidic or basic conditions to yield their respective parent acids and alcohols. The relative rates of hydrolysis, however, can be influenced by their distinct structures.

Interestingly, a study on the biodegradation of various diesters found that saturated succinate esters (structurally analogous to malates) were degraded more rapidly than cis-maleate esters.[10] This suggests that, at least in enzymatic systems, the saturated backbone of malate may be more accessible to hydrolytic enzymes than the more rigid maleate structure. This highlights that while both undergo hydrolysis, their stability and degradation profiles in biological or environmental systems may differ.

2.3 Other Reactivity Pathways
  • Diethyl Maleate: Beyond Michael additions, the double bond allows DEM to participate as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings in organic synthesis.[2][11]

  • This compound: The secondary hydroxyl group is a site for further functionalization. It can be acylated to form a new ester, oxidized to a ketone, or used as a handle for conjugation, albeit through different chemistry than DEM.

Part 3: Experimental Validation Protocols

To provide a tangible and objective comparison, the following protocols describe methods to validate the discussed reactivity differences in a laboratory setting.

Protocol 1: Comparative Analysis of Michael Addition Reactivity via ¹H NMR Spectroscopy

This experiment provides a direct, qualitative and semi-quantitative assessment of the compounds' ability to act as Michael acceptors.

Objective: To monitor the reaction of a model thiol, N-acetyl-L-cysteine, with both Diethyl Maleate and this compound in parallel.

Methodology:

  • Sample Preparation:

    • Reaction A (DEM): In an NMR tube, dissolve 10 mg of Diethyl Maleate and an equimolar amount of N-acetyl-L-cysteine in 0.7 mL of deuterium oxide (D₂O) containing a phosphate buffer at pH 7.4.

    • Reaction B (this compound): In a separate NMR tube, dissolve 10 mg of this compound and an equimolar amount of N-acetyl-L-cysteine under the identical conditions as Reaction A.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum for each sample immediately after preparation (t=0).

    • Identify the characteristic signals: For DEM, the vinyl protons of the C=C bond will appear as a singlet around δ 6.2-6.3 ppm. For this compound, the proton on the carbon bearing the hydroxyl group will be a distinct multiplet.

    • Incubate both tubes at 37°C.

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1 hour, 4 hours, 24 hours).

  • Expected Results & Validation:

    • Reaction A: The singlet corresponding to the vinyl protons of DEM will decrease in intensity over time, while new signals corresponding to the protons of the newly formed thioether adduct will appear.

    • Reaction B: The spectrum will show no significant changes over time. The signals for this compound and N-acetyl-L-cysteine will remain unchanged, confirming the absence of a Michael addition reaction. This serves as a negative control, validating the experiment.

Caption: Workflow for comparative NMR analysis of Michael addition reactivity.

Part 4: Data Summary & Implications for Researchers

The choice between these two molecules is not one of preference but of specific synthetic or biological intent.

FeatureDiethyl Maleate (DEM)This compound
Backbone Unsaturated (C=C)Saturated (C-C) with -OH group
Key Reactive Site Electrophilic C=C Double BondEster Carbonyls, Hydroxyl Group
Michael Addition Yes , highly reactive with thiols and amines.[4][11]No , completely inert.
Diels-Alder Reaction Yes , acts as a dienophile.[2]No
Primary Use in Drug Development Bioconjugation, tool for GSH depletion studies.[6][8]More inert scaffold, potential plasticizer, solvent.[12]
Analogy An activated electrophileA stable building block (diol/ester)
Implications:
  • For Bioconjugation and Drug Delivery: Diethyl maleate and other maleate esters are valuable for attaching drugs or probes to biomolecules containing thiol groups (cysteine residues in proteins) or amine groups.[13][14] The resulting thioether or amine bond is generally stable. This compound cannot be used for this purpose.

  • For Polymer Science: Both are used as comonomers and plasticizers.[15][16] DEM's double bond allows it to be incorporated into polymer chains via addition reactions. This compound acts as a non-reactive plasticizer or can be used to create polyesters via its hydroxyl and ester groups.

  • For Medicinal Chemistry: When designing a prodrug or small molecule inhibitor, using a maleate moiety introduces a potential liability for off-target reactions with biological nucleophiles like glutathione. Conversely, a malate structure is significantly more stable and less likely to engage in such reactions, offering a more predictable pharmacokinetic profile.

Conclusion

The reactivities of Diethyl Maleate and this compound are not merely different in degree, but in kind. Their comparison provides a classic textbook example of how a single structural element—a carbon-carbon double bond—can completely redefine a molecule's chemical identity.

Diethyl Maleate is an electrophilic reagent defined by its capacity for Michael addition, making it a powerful tool for synthesis and bioconjugation but also a reactive species in biological environments. This compound is a stable, saturated diester-alcohol, whose reactivity is confined to its ester and hydroxyl groups. For the researcher and drug developer, understanding this fundamental dichotomy is essential. The choice is clear: if the goal requires the specific and potent reactivity of an activated alkene, diethyl maleate is the tool. If stability and predictable, classical ester/alcohol chemistry are required, this compound is the superior and safer choice.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Dibutyl Malate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of dibutyl malate (DBM), a versatile chemical intermediate and plasticizer used in coatings, adhesives, and polymers, is a classic example of Fischer-Speier esterification.[1][2] The reaction proceeds via the esterification of maleic anhydride or malic acid with n-butanol. While the initial reaction of maleic anhydride with one equivalent of butanol to form monobutyl maleate is rapid, the subsequent conversion to the diester is a slow, reversible process that necessitates catalytic intervention to achieve commercially viable yields and reaction times.[3]

The choice of catalyst is the most critical parameter influencing the reaction's efficiency, selectivity, and environmental footprint. This guide provides an in-depth comparison of common catalytic systems, supported by experimental data, to inform catalyst selection for both laboratory-scale research and industrial production.

The Two-Stage Reaction and the Catalytic Hurdle

The synthesis from maleic anhydride occurs in two distinct stages. The first is a rapid, non-catalytic ring-opening to form monobutyl maleate. The second, rate-limiting step is the esterification of the remaining carboxylic acid group, which is an equilibrium-limited reaction.

Maleic Anhydride + n-Butanol → Monobutyl Maleate (Fast) Monobutyl Maleate + n-Butanol ⇌ this compound + H₂O (Slow, Reversible, Requires Catalyst)

The primary role of the acid catalyst is to protonate the carbonyl oxygen of the monobutyl maleate, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by n-butanol. Continuous removal of water is imperative to drive the equilibrium toward the product, a principle typically achieved using a Dean-Stark apparatus or vacuum distillation.[3][4]

Comparative Analysis of Catalytic Systems

The selection of a catalyst requires a trade-off between activity, cost, ease of separation, reusability, and environmental impact. We will compare the most prevalent classes: homogeneous acids and heterogeneous solid acids.

Homogeneous Acid Catalysts

These catalysts, being in the same phase as the reactants, offer excellent contact and high activity.

  • Examples: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

  • Mechanism of Action: As strong Brønsted acids, they readily donate protons to activate the carbonyl group, accelerating the esterification rate.

  • Performance: Homogeneous catalysts are highly effective, often achieving high yields in relatively short reaction times. For instance, using p-TsOH with a 1:4:0.16 molar ratio of maleic anhydride to n-butanol to catalyst can yield 95.6% DBM in just 70 minutes.[5][6]

  • Expertise & Causality: The high activity of these catalysts is a direct result of their complete dissolution in the reaction medium, maximizing the availability of protons. However, this advantage is also their primary drawback. The industrial use of concentrated sulfuric acid is often avoided due to side reactions like charring, oxidation, and isomerization of dibutyl maleate to dibutyl fumarate.[7][8] Furthermore, the post-reaction workup is complex, requiring neutralization with a base, which generates significant aqueous waste and complicates product purification.[9]

Heterogeneous Solid Acid Catalysts

These catalysts exist in a different phase from the reaction mixture, typically as solid resins or functionalized oxides.

  • Examples: Strong acid cation exchange resins (e.g., Amberlyst-15, Dowex 50WX8), sulfated metal oxides (e.g., SO₄²⁻/Fe₂O₃).[3][7][10]

  • Mechanism of Action: These materials possess acidic sites (e.g., sulfonic acid groups, -SO₃H) on their surface. The reaction occurs at the solid-liquid interface, where the catalytic mechanism is analogous to their homogeneous counterparts.

  • Performance: Solid acids demonstrate excellent performance, with reported esterification rates reaching over 99%.[8] They offer a significant advantage in terms of process simplification. After the reaction, the catalyst can be simply filtered off from the product mixture and reused multiple times, drastically reducing waste and corrosion issues.[7][9] For example, a hydrogen-type cation exchange resin can produce DBM with a 99.4% esterification rate under optimized conditions.[8]

  • Expertise & Causality: The choice of a heterogeneous catalyst is a strategic decision for sustainable and scalable synthesis. While they may sometimes require slightly higher temperatures or longer reaction times compared to homogeneous catalysts due to mass transfer limitations, the benefits of catalyst reusability, elimination of corrosive waste streams, and simplified purification protocols often outweigh these factors in an industrial context.

Novel Catalytic Systems

Research has also explored other catalysts to further improve efficiency and environmental friendliness.

  • Naphthalenesulfonic acid methylal: This catalyst has been reported to provide yields as high as 95.5–99.6% under mild conditions.[9] It is noted for being inexpensive, requiring low catalyst loading (0.1–2.0% of total raw material weight), and being reusable.[9]

  • Ionic Liquids: While less documented specifically for DBM, ionic liquids are gaining traction as dual solvent-catalyst systems in other esterification and transesterification reactions.[11][12] Their tunable acidity, low vapor pressure, and high thermal stability make them a promising, albeit currently more expensive, area for future development.

Quantitative Performance Data

The following table summarizes experimental data from various studies to provide a clear comparison of catalyst performance.

Catalyst TypeCatalyst ExampleReactant Ratio (Anhydride:Butanol)Temperature (°C)Reaction Time (h)Yield / ConversionKey Remarks
Homogeneous Acidp-Toluenesulfonic Acid1:4Reflux1.2 h (70 min)95.6% YieldHigh yield, short time; difficult separation and waste generation.[5][6]
Homogeneous AcidSulfuric AcidNot Specified383-433 K (110-160°C)>5 hHighHighly active but causes side reactions and corrosion.[3]
Heterogeneous Solid AcidHydrogen Cation Exchange Resin1:1.5 - 1:2.580-130°C3 - 4 h>99% ConversionEasily separated by filtration, reusable, environmentally friendly.[8]
Heterogeneous Solid AcidAmberlyst-15 (Microwave)1:370°C1 h62.6% YieldMicrowave assistance can reduce reaction times.[7]
Heterogeneous Solid AcidNaphthalenesulfonic acid methylal1:2.590°C~3 h95.5-99.6% YieldReusable catalyst with very high reported yields.[9]

Visualizing the Workflow and Mechanism

To ensure reproducibility and clarity, the experimental process and underlying chemistry can be visualized.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Workup & Purification reactants Charge Reactor: - Maleic Anhydride - n-Butanol - Catalyst heat Heat & Stir (80-130°C) reactants->heat water_removal Continuous Water Removal (Dean-Stark / Vacuum) heat->water_removal monitor Monitor Reaction Progress (e.g., Titration, GC) water_removal->monitor cool Cool to Room Temp. monitor->cool Reaction Complete catalyst_sep Catalyst Separation (Filtration or Neutralization) cool->catalyst_sep wash Wash with NaHCO₃, then Water/Brine catalyst_sep->wash dry Dry Organic Layer (e.g., Anhydrous MgSO₄) wash->dry purify Purify by Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the catalyzed synthesis of this compound.

G RCOOH Monobutyl Malate (R-COOH) Protonated_Acid Protonated Carbonyl (Activated Intermediate) RCOOH->Protonated_Acid 1. Protonation (Fast) H_plus H⁺ (from Catalyst) Tetrahedral Tetrahedral Intermediate Protonated_Acid->Tetrahedral 2. Nucleophilic Attack Butanol n-Butanol (R'-OH) Water H₂O Ester This compound (R-COOR') Tetrahedral->Ester 3. Proton Transfer & Water Elimination

Caption: Simplified mechanism for acid-catalyzed esterification.

Experimental Protocols

The following protocols are self-validating systems designed for robustness and clarity.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalyst)

This protocol describes a classic laboratory synthesis using a Dean-Stark apparatus for efficient water removal.

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging Reactants: To the flask, add maleic anhydride (e.g., 0.63 mol, ~62 g) and n-butanol (e.g., 2.52 mol, ~187 g, 4 equivalents). Stir until the anhydride dissolves.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (e.g., 1.0 g).

  • Reaction: Heat the mixture to reflux. n-Butanol and water will begin to co-distill. The denser water will be collected in the Dean-Stark trap, while the lighter n-butanol will overflow and return to the reaction flask. Continue refluxing for 70-90 minutes, or until no more water is collected.[4][6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes the p-TsOH catalyst.[7]

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the excess n-butanol via vacuum distillation. Further purify the crude this compound by vacuum distillation to obtain a colorless, oily product.[7]

Protocol 2: Synthesis using a Cation Exchange Resin (Heterogeneous Catalyst)

This protocol is ideal for cleaner, more sustainable synthesis with catalyst recycling.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, thermometer, and a distillation setup suitable for vacuum application if desired for water removal.

  • Charging Reactants: To the flask, add maleic anhydride (e.g., 98 kg scale example, or lab equivalent), n-butanol (e.g., 129 kg), and a hydrogen-type cation exchange resin (e.g., 30 kg).[7][8]

  • Reaction: Heat the mixture to 90-120°C with vigorous stirring to ensure good contact between the reactants and the solid catalyst.[8] The water produced can be removed by applying a light vacuum or using a Dean-Stark trap. Monitor the reaction by measuring the acid value of the mixture. The reaction is complete when the acid value stabilizes at a low level. This typically takes 3-4 hours.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Catalyst Recovery: Filter the mixture to separate the resin beads. Wash the recovered catalyst with fresh n-butanol or another suitable solvent and dry for reuse in subsequent batches.[7]

    • The filtrate contains the product and excess n-butanol.

  • Purification: Transfer the filtrate to a distillation apparatus. Recover the excess n-butanol under reduced pressure. The remaining crude product can be washed with a dilute NaHCO₃ solution as a precaution and then purified by vacuum distillation.[7]

Senior Scientist's Perspective and Recommendations

For laboratory-scale synthesis where expediency is key and waste disposal is manageable, traditional homogeneous catalysts like p-TsOH offer a rapid and effective route to high-purity this compound.

However, for any process development with an eye towards pilot-scale or industrial production, the adoption of a heterogeneous solid acid catalyst is strongly recommended. The operational simplicity, elimination of corrosive and aqueous waste streams, and potential for continuous processing make them the superior choice. The initial investment in the catalyst is offset by its reusability and the significantly reduced costs associated with waste treatment and equipment maintenance. The choice of a strong acid cation exchange resin represents a robust, field-proven, and environmentally responsible approach to this compound synthesis.

References

A Comparative Guide to Dibutyl Malate in Diverse Polymer Matrices: Performance, Protocols, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that profoundly influences the performance and safety of polymer-based products. Dibutyl malate (DBM), a non-phthalate plasticizer, has emerged as a promising alternative to traditional plasticizers, offering a favorable toxicological profile and unique performance characteristics. This guide provides an in-depth comparative analysis of DBM's performance in various polymer matrices, supported by experimental data and detailed protocols, to empower informed material selection in your research and development endeavors.

Understanding the Role of this compound as a Plasticizer

This compound (C₁₂H₂₀O₄) is the dibutyl ester of maleic acid. Its primary function as a plasticizer is to increase the flexibility, workability, and durability of a polymer.[1] DBM achieves this by embedding itself between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the polymer. This increased molecular mobility allows the polymer to transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.

The selection of a plasticizer is a nuanced process that requires a deep understanding of its interaction with the host polymer. Key considerations include not only the plasticizer's efficiency in modifying mechanical properties but also its permanence within the polymer matrix and its impact on thermal stability.

Comparative Performance of this compound in Key Polymer Matrices

This section provides a comparative analysis of DBM's performance in three widely used polymer matrices: Polylactic Acid (PLA), Polyvinyl Chloride (PVC), and Cellulose Acetate. The comparison is based on key performance indicators such as thermal and mechanical properties.

Polylactic Acid (PLA)

Polylactic acid is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources. However, its inherent brittleness often limits its applications. Plasticizers like DBM are crucial for enhancing its flexibility.

A study comparing DBM with its geometric isomer, dibutyl fumarate (DBF), in PLA provides valuable insights into its plasticizing efficiency. The research highlights that while both esters are effective, their stereochemistry influences their interaction with the PLA matrix.

Table 1: Performance of this compound (DBM) in Polylactic Acid (PLA)

PropertyNeat PLAPLA + 12 wt% DBMPLA + 12 wt% DBF
Glass Transition Temperature (Tg) 64 °CLoweredLower than DBM
Young's Modulus HighReducedLower than DBM
Elongation at Break LowIncreasedHigher than DBM

Note: This data is synthesized from a comparative study. The exact values can vary based on processing conditions and PLA grade.

The data indicates that while DBM effectively plasticizes PLA, its fumarate counterpart shows a slightly higher efficiency in reducing the glass transition temperature and improving ductility. This is attributed to the different spatial arrangements of the ester groups, which affects the intermolecular interactions with the PLA chains.

Polyvinyl Chloride (PVC)

Polyvinyl chloride is a versatile and widely used thermoplastic. The addition of plasticizers is essential for most of its applications to impart flexibility. While traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have been the industry standard, there is a significant push towards safer alternatives like DBM.

Research on PVC grafted with this compound suggests an improvement in mechanical properties and migration resistance compared to pristine PVC.[2] While direct, extensive quantitative comparisons with traditional plasticizers are limited, the available data indicates that maleate plasticizers are generally as effective as DEHP in lowering the glass transition temperature of PVC.[2]

Table 2: Conceptual Comparison of this compound (DBM) vs. a Traditional Phthalate Plasticizer (e.g., DEHP) in PVC

PropertyPVC + DBMPVC + DEHPRationale
Plasticizing Efficiency (Tg Reduction) EffectiveHighly EffectiveDBM is comparable to DEHP in reducing Tg.[2]
Migration Resistance Potentially ImprovedLowerGrafting DBM onto the PVC backbone can reduce migration.[2]
Thermal Stability GoodGoodBoth offer adequate thermal stability for most PVC applications.
Toxicological Profile FavorableConcerns existDBM is a non-phthalate plasticizer, addressing health concerns associated with some phthalates.
Cellulose Acetate and Polyvinyl Acetate

Information on the specific performance of DBM in cellulose acetate and polyvinyl acetate is less prevalent in publicly available literature compared to PLA and PVC. However, based on the general principles of polymer-plasticizer interactions, we can infer its potential behavior.

  • Cellulose Acetate: This bio-based polymer is known for its toughness and rigidity.[3] Plasticizers are necessary to improve its processability and flexibility.[3] Given DBM's effectiveness in other polar polymers, it is expected to be a compatible and efficient plasticizer for cellulose acetate, reducing its Tg and increasing its elongation at break. However, experimental data is needed to quantify this effect.

  • Polyvinyl Acetate (PVAc): DBM is used as a comonomer in the emulsion polymerization of vinyl acetate for adhesives and paints.[4] This indicates good compatibility. As a plasticizer, DBM would likely lower the Tg of PVAc, enhancing its flexibility and adhesion properties, which is particularly beneficial for applications like coatings and films.[4][5]

This compound in Pharmaceutical Formulations: A Focus on Drug Delivery

The role of plasticizers extends beyond improving the mechanical properties of polymers; they can also significantly influence the drug release characteristics of pharmaceutical formulations. In drug delivery systems, polymers are often used to create matrices or coatings that control the release of an active pharmaceutical ingredient (API).

The addition of a plasticizer like DBM can modulate drug release in several ways:

  • Increased Polymer Chain Mobility: By lowering the Tg, the plasticizer increases the mobility of the polymer chains, which can create larger free volume and facilitate the diffusion of the drug through the polymer matrix.

  • Alteration of Matrix Porosity: In some systems, the plasticizer can affect the porosity of the polymer matrix, thereby influencing the rate at which the surrounding medium penetrates the matrix and dissolves the drug.

  • Modification of Drug Solubility: The plasticizer itself can act as a solubilizing agent for the drug, which can impact the dissolution rate and subsequent release.

While specific studies detailing the drug release profiles from polymer matrices plasticized with DBM are not extensively available, research on other plasticizers in polymers like Eudragit® provides a strong indication of the potential impact. For instance, studies have shown that the type and concentration of plasticizer can significantly alter the release of drugs from Eudragit®-based films.[6][7] It is reasonable to hypothesize that DBM, with its plasticizing capabilities, could be a valuable tool for formulators to tailor the release kinetics of various APIs from a range of pharmaceutical polymers.

The following diagram illustrates the conceptual mechanism of how a plasticizer can influence drug release from a polymer matrix.

DrugRelease cluster_0 Unplasticized Polymer Matrix cluster_1 DBM-Plasticized Polymer Matrix RigidMatrix Rigid Polymer Chains (Low Mobility) SlowRelease Slow Drug Diffusion RigidMatrix->SlowRelease Restricts Diffusion Drug_A Drug Molecules Drug_A->SlowRelease Controlled Drug Release Controlled Drug Release SlowRelease->Controlled Drug Release FlexibleMatrix Flexible Polymer Chains (High Mobility) FastRelease Enhanced Drug Diffusion FlexibleMatrix->FastRelease Facilitates Diffusion DBM DBM Molecules DBM->FlexibleMatrix Increases Free Volume Drug_B Drug Molecules Drug_B->FastRelease FastRelease->Controlled Drug Release

Caption: Influence of DBM on Drug Diffusion in a Polymer Matrix.

Experimental Protocols for Evaluating this compound Performance

To ensure scientific integrity and obtain reliable comparative data, standardized experimental protocols are essential. The following section outlines the methodologies for key experiments.

Preparation of Plasticized Polymer Films

A consistent and reproducible method for preparing polymer films is the foundation for accurate comparative studies. The solvent casting technique is a commonly used method in laboratory settings.

Protocol: Solvent Casting of Polymer Films

  • Polymer Solution Preparation: Dissolve a known weight of the polymer (e.g., PLA, PVC, Cellulose Acetate) in a suitable solvent (e.g., chloroform for PLA, tetrahydrofuran for PVC, acetone for cellulose acetate) to achieve a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: Add the desired amount of this compound (e.g., 10, 20, 30 wt% relative to the polymer) to the polymer solution.

  • Homogenization: Stir the mixture thoroughly using a magnetic stirrer until the DBM is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a level petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To ensure complete solvent removal, the films can be further dried in a vacuum oven at a temperature below the polymer's Tg.

  • Film Detachment: Carefully detach the dried film from the casting surface.

FilmCasting A 1. Dissolve Polymer in Solvent B 2. Add this compound A->B C 3. Homogenize Solution B->C D 4. Cast Solution C->D E 5. Evaporate Solvent D->E F 6. Detach Dried Film E->F

Caption: Workflow for Solvent Casting of Plasticized Polymer Films.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the glass transition temperature (Tg) of the plasticized polymer, which is a direct indicator of the plasticizer's efficiency.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized polymer film and seal it in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg (e.g., 150 °C).

    • Hold at the high temperature for a few minutes to erase the thermal history.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve of the second heating scan.

Mechanical Properties Testing: Tensile Analysis

Tensile testing provides crucial information about the material's strength, stiffness, and ductility. The ASTM D882 standard is a widely accepted method for testing thin plastic films.[2][6]

Protocol: Tensile Testing (based on ASTM D882)

  • Specimen Preparation: Cut the plasticized polymer films into dumbbell-shaped specimens with precise dimensions as specified in the ASTM D882 standard.

  • Instrument Setup: Mount the specimen in the grips of a universal testing machine.

  • Testing: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.

In Vitro Drug Release Studies

For pharmaceutical applications, it is essential to evaluate the effect of the plasticizer on the drug release profile.

Protocol: In Vitro Drug Release Testing

  • Formulation Preparation: Prepare drug-loaded polymer films using the solvent casting method described earlier, incorporating a model drug at a specific concentration.

  • Dissolution Apparatus: Use a USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus).

  • Dissolution Medium: Select a dissolution medium that is relevant to the intended application (e.g., phosphate buffer pH 7.4 for intestinal release). Maintain the medium at a constant temperature (37 ± 0.5 °C).

  • Test Procedure:

    • Place a known area of the drug-loaded film in the dissolution vessel.

    • Start the apparatus at a specified paddle speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with fresh medium to maintain a constant volume.

  • Drug Quantification: Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Conclusion and Future Perspectives

This compound presents a compelling case as a versatile and safer plasticizer for a range of polymer matrices. Its efficacy in enhancing the flexibility of biodegradable polymers like PLA and its potential as a non-phthalate alternative for PVC position it as a valuable tool for material scientists and formulators.

While the existing data provides a strong foundation for its application, further research is warranted in several areas. A more extensive comparative analysis of DBM in a wider array of polymers, including various grades of cellulose derivatives and other bioplastics, would provide a more complete performance profile. Furthermore, dedicated studies on the influence of DBM on the release kinetics of different active pharmaceutical ingredients from various polymer matrices are crucial to unlock its full potential in the field of drug delivery.

As the demand for high-performance, sustainable, and safe materials continues to grow, this compound is poised to play an increasingly important role in the innovation of advanced polymer-based products.

References

Safety Operating Guide

Hazard Profile and Risk Assessment of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers and drug development professionals with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are foundational to laboratory safety, environmental stewardship, and the integrity of our research.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dibutyl Malate (CAS No. 105-76-0). We will move beyond a simple checklist to explore the causality behind these procedures, ensuring that every action is understood and validated by established safety principles. Adherence to these guidelines is critical for mitigating risks and ensuring regulatory compliance.

Understanding the specific risks associated with a chemical is the first step in handling it safely. This compound is a combustible, colorless to slightly yellow viscous liquid with a characteristic odor.[1][2] While stable under recommended storage conditions, it poses significant health and environmental hazards that necessitate its classification as hazardous waste.[3][4]

Key Hazards:

  • Health Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[2][3][5] Prolonged or repeated skin contact can lead to an allergic skin reaction, such as dermatitis.[5][6][7] Ingestion may be harmful and can cause irritation of the digestive tract.[3][8] Furthermore, there is a risk of damage to organs, specifically the kidneys, through prolonged or repeated exposure.[4][5]

  • Environmental Hazards: This substance is classified as toxic to aquatic life with long-lasting effects.[1][5][6] Therefore, preventing its release into drains, soil, or waterways is of paramount importance.[2][3]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents and strong bases, which can lead to violent reactions.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 105-76-0[3]
Molecular Formula C12H20O4[3]
Molecular Weight 228.28 g/mol [3]
Appearance Clear, colorless, viscous liquid[1][3]
Boiling Point ~280 °C[3][5]
Flash Point ~120-140 °C[1][3][9]
Density ~0.99 g/mL at 25 °C[3]
Water Solubility Insoluble / Very slightly soluble[2][9]
Incompatibilities Strong oxidizing agents, Strong bases[3][4]

Pre-Disposal Safety and Handling: Your First Line of Defense

Before initiating any disposal procedures, ensure that all waste is handled in a manner that minimizes exposure and prevents accidental release. This begins with consistent and correct use of Personal Protective Equipment (PPE).

The Rationale for PPE Selection: The choice of PPE is directly dictated by the chemical's hazard profile. For this compound, the primary risks are skin/eye contact and potential inhalation of mists.[10]

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1] A face shield may be required for splash hazards.Protects against splashes and vapors that can cause serious eye irritation.[3][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) that comply with EN 374 standard.[3] Always inspect gloves before use.Prevents direct skin contact, which can cause irritation and allergic sensitization.[3][6][10]
Body Protection Lab coat and appropriate protective clothing to prevent skin exposure.[3][8]Minimizes the risk of skin contact from splashes or spills.
Respiratory Protection Use only in a well-ventilated area. If vapors or mists are generated, a NIOSH/MSHA-approved respirator is necessary.[3][8]Protects against respiratory tract irritation from inhalation of mists or vapors.[3][10]

Step-by-Step Disposal Protocol

This compound and materials contaminated with it cannot be disposed of in regular trash or down the sanitary sewer.[11][12] It must be managed as hazardous waste according to federal, state, and local regulations.[3][13]

Step 1: Waste Segregation and Collection
  • Causality: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Procedure:

    • Designate a specific, compatible waste container for this compound and materials contaminated with it.

    • Do NOT mix this waste with incompatible materials like strong bases or strong oxidizing agents.[3][4]

    • Collect waste in a sturdy, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[11]

Step 2: Container Selection and Labeling
  • Causality: Accurate labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.[11][13]

  • Procedure:

    • Select a container made of a material compatible with this compound.

    • Affix a "Hazardous Waste" label to the container.[11]

    • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[11]

    • If it is a mixture, list all chemical components and their approximate percentages.[11]

    • Include the date of waste generation and the place of origin (e.g., Lab, Room Number).[11]

Step 3: Temporary Storage in the Laboratory
  • Causality: Safe temporary storage prevents spills and exposure to personnel before the waste is collected by disposal professionals.

  • Procedure:

    • Keep the hazardous waste container tightly closed at all times, except when adding waste.[13][14]

    • Store the container in a designated, well-ventilated secondary containment area, away from incompatible chemicals.[3]

    • Do not allow waste to accumulate. Request a pickup when the container is about three-quarters full.[14]

Step 4: Final Disposal Arrangement
  • Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and legal compliance.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3][11]

    • The standard and recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5] The material may be dissolved in a combustible solvent to aid this process.[3]

Emergency Procedures: Spill and Exposure Response

Even with careful planning, accidents can happen. A clear, rehearsed emergency plan is essential.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.[7]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Table 2.[3]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[3][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and place it into a suitable, sealable container for hazardous waste.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal as described in Section 3.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[6][8]

  • Inhalation: Move the person into fresh air. If they feel unwell or have difficulty breathing, consult a physician.[3][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Visual Workflows

To provide at-a-glance guidance, the following diagrams illustrate the key decision-making and response processes.

Dibutyl_Malate_Disposal_Workflow start This compound Waste Generated decision_pure Is it pure this compound or contaminated debris? start->decision_pure container Select a compatible, leak-proof waste container. decision_pure->container Both Paths label Affix 'Hazardous Waste' label. Clearly list full chemical name(s). container->label storage Store in a designated, ventilated secondary containment area. Keep container sealed. label->storage contact_ehs Contact EHS or licensed waste disposal vendor for pickup. storage->contact_ehs disposal Professional Disposal (e.g., Chemical Incineration) contact_ehs->disposal

Caption: Decision-making workflow for this compound waste disposal.

Dibutyl_Malate_Spill_Response spill Spill Occurs alert Alert personnel. Ensure ventilation. spill->alert ppe Don full PPE: Gloves, Goggles, Lab Coat. alert->ppe contain Contain and absorb spill with inert material (e.g., sand). ppe->contain collect Collect absorbed material into a sealable, labeled container. contain->collect clean Decontaminate spill area with soap and water. collect->clean dispose Dispose of container as Hazardous Waste. clean->dispose

Caption: Step-by-step protocol for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.